molecular formula C20H22ClNO2 B1682080 SKF 83822 CAS No. 74115-08-5

SKF 83822

Cat. No.: B1682080
CAS No.: 74115-08-5
M. Wt: 343.8 g/mol
InChI Key: HLNOXCRCYMOMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-3-benzazepinium-7,8-diol is a benzazepine that is 2,3,4,5-tetrahydro-3-benzazepine bearing a 3-methylphenyl substituent at position 1, an allyl substituent at position 3, a chloro substituent at position 6 and two hydroxy substituents at positions 7 and 8. High affinity, selective dopamine D1-like receptor agonist. Ki values are 3.2, 3.1, 186, 66, 335, 1167, 1251 and 1385 nM at recombinant D1, D5, D2, D3, D4, 5-HT2A, alpha1A and alpha1B receptors respectively. Stimulates adenylyl cyclase (EC50 = 65 nM) but not phosphoinositide hydrolysis. Induces extreme arousal and hyperlocomotion following subcutaneous administration in monkeys. It has a role as a dopamine agonist. It is a benzazepine, a member of catechols, an organochlorine compound and a tertiary amino compound. It is a conjugate base of a N-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-3-benzazepinium-7,8-diol(1+).

Properties

IUPAC Name

9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNOXCRCYMOMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043819
Record name SKF 83822
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74115-08-5
Record name SKF-83822
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 83822
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74115-08-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SKF-83822
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661JNG0144
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SKF 83822

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83822 is a selective and high-affinity dopamine D1-like receptor agonist that has been instrumental in elucidating the nuanced signaling pathways associated with this receptor class. Characterized as an atypical or biased agonist, this compound preferentially activates G protein-dependent signaling, specifically the adenylyl cyclase pathway, while having minimal to no effect on phospholipase C activation or β-arrestin recruitment. This functional selectivity makes it a valuable tool for dissecting the physiological and pathological roles of distinct D1 receptor-mediated signaling cascades. This guide provides a comprehensive overview of the mechanism of action of this compound, including its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

This compound exhibits high affinity and selectivity for dopamine D1-like receptors (D1 and D5) over D2-like receptors and other monoaminergic receptors. The binding affinity is typically determined through competitive radioligand binding assays, where the ability of this compound to displace a radiolabeled ligand from the receptor is measured. The inhibitory constant (Ki) is then calculated, with a lower Ki value indicating higher binding affinity.

Receptor SubtypeKi (nM)
Dopamine D13.2[1]
Dopamine D53.1[1]
Dopamine D2186[1]
Dopamine D366[1]
Dopamine D4335[1]
Serotonin 5-HT2A1167[1]
Adrenergic α1A1251[1]
Adrenergic α1B1385[1]
Table 1: Receptor Binding Affinities (Ki) of this compound. Data are compiled from studies using recombinant receptors.

Functional Activity and Biased Agonism

The defining characteristic of this compound is its biased agonism at the dopamine D1 receptor. It potently stimulates the Gs protein-coupled adenylyl cyclase (AC) pathway, leading to the production of cyclic AMP (cAMP), but does not activate the Gq protein-coupled phospholipase C (PLC) pathway, which is responsible for phosphoinositide hydrolysis.[2][3][4] Furthermore, studies have investigated its ability to recruit β-arrestin, a key protein in receptor desensitization and G protein-independent signaling.

Gs/Adenylyl Cyclase Pathway Activation

This compound is an agonist at the D1 receptor for the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2][3][4]

Functional AssayParameterValue
Adenylyl Cyclase ActivationEC5065 nM[1]

Table 2: Functional Potency of this compound in Adenylyl Cyclase Activation.

Phospholipase C Pathway

This compound does not stimulate phosphoinositide hydrolysis, indicating a lack of agonism at D1 receptors coupled to the PLC pathway.[2][3][4]

Functional AssayResult
Phosphoinositide HydrolysisNo stimulation observed

Table 3: Activity of this compound on the Phospholipase C Pathway.

β-Arrestin Recruitment

The interaction of this compound with the β-arrestin signaling pathway is a key aspect of its biased agonism. While some initial reports suggested similar efficacies for cAMP accumulation and β-arrestin recruitment, more detailed studies on a range of benzazepine compounds have clarified that some, including this compound, exhibit strong G protein bias with little to no β-arrestin recruitment.[5]

Functional AssayParameterResult
β-Arrestin RecruitmentEC50Not applicable
EmaxNo significant recruitment

Table 4: Functional Activity of this compound in β-Arrestin Recruitment Assays.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biased agonism of this compound at the dopamine D1 receptor can be visualized as the selective activation of one downstream signaling cascade over others.

SKF83822_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SKF83822 This compound D1R Dopamine D1 Receptor SKF83822->D1R Binds Gs Gs protein D1R->Gs Activates beta_arrestin β-Arrestin D1R->beta_arrestin No Recruitment PLC Phospholipase C D1R->PLC No Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

This compound Biased Agonism at the D1 Receptor.
Experimental Workflow: Characterizing Biased Agonism

A typical workflow to characterize the biased agonism of a compound like this compound involves a series of in vitro assays.

Experimental_Workflow start Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay cAMP_assay cAMP Accumulation Assay (Determine EC50, Emax) start->cAMP_assay beta_arrestin_assay β-Arrestin Recruitment Assay (Determine EC50, Emax) start->beta_arrestin_assay plc_assay Phosphoinositide Hydrolysis Assay start->plc_assay analysis Data Analysis and Bias Calculation binding_assay->analysis cAMP_assay->analysis beta_arrestin_assay->analysis plc_assay->analysis

Workflow for Characterizing Biased Agonism.

Detailed Experimental Protocols

The following are generalized protocols for the key assays used to characterize the mechanism of action of this compound. Specific parameters may vary based on the cell line and reagents used.

Radioligand Binding Assay (Ki Determination)

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine D1 receptor.

Materials:

  • Cell membranes expressing the human dopamine D1 receptor.

  • Radioligand (e.g., [³H]SCH23390).

  • This compound (test compound).

  • Non-specific binding control (e.g., unlabeled SCH23390 at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and either assay buffer (for total binding), a saturating concentration of a non-specific competitor (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

cAMP Accumulation Assay (EC50 and Emax Determination)

This protocol outlines a method to measure the ability of this compound to stimulate cAMP production in whole cells.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • This compound (test compound).

  • Forskolin (positive control, adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed the D1-expressing cells in a 96-well or 384-well plate and grow to confluence.

  • On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate for a short period.

  • Add serial dilutions of this compound or a positive control (e.g., dopamine or forsklin) to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Generate a standard curve using known concentrations of cAMP.

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[6]

β-Arrestin Recruitment Assay (EC50 and Emax Determination)

This protocol describes a cell-based assay to measure the recruitment of β-arrestin to the D1 receptor upon ligand stimulation.

Materials:

  • A cell line engineered for β-arrestin recruitment assays (e.g., U2OS or CHO cells) co-expressing the human dopamine D1 receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., PathHunter® or Tango™ assay systems).

  • This compound (test compound).

  • A known D1 receptor agonist that recruits β-arrestin (positive control).

  • Cell culture medium.

  • Detection reagents specific to the assay system.

Procedure:

  • Plate the engineered cells in a 96-well or 384-well plate.

  • The following day, add serial dilutions of this compound or a positive control agonist to the cells.

  • Incubate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the signal to develop.

  • Measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.

  • Plot the signal intensity against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[7][8]

Conclusion

This compound is a cornerstone pharmacological tool for investigating the complexities of dopamine D1 receptor signaling. Its well-defined biased agonism, characterized by the selective activation of the Gs/adenylyl cyclase pathway, provides researchers with a means to differentiate the physiological and behavioral consequences of this signaling cascade from those mediated by other pathways, such as PLC activation and β-arrestin recruitment. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working to understand and therapeutically target the dopamine D1 receptor.

References

SKF 83822: A Technical Guide to a Selective Dopamine D1 Receptor Agonist with Biased Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83822 is a potent and selective benzazepine derivative that acts as a dopamine D1 receptor agonist. It is distinguished by its notable functional selectivity, potently activating the Gs/adenylyl cyclase/cAMP signaling cascade while not engaging the Gq/phospholipase C (PLC) pathway. This biased agonism makes this compound a valuable pharmacological tool for dissecting the distinct roles of these signaling pathways in D1 receptor-mediated physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional selectivity, and in vivo effects. Detailed experimental protocols for key assays and visualizations of its signaling pathways and experimental workflows are also presented to facilitate further research and drug development efforts.

Introduction

The dopamine D1 receptor, a G protein-coupled receptor (GPCR), is a critical mediator of numerous physiological functions, including motor control, cognition, and reward. Its dysfunction has been implicated in various neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1] Pharmacological agents targeting the D1 receptor have been a major focus of drug discovery. This compound has emerged as a key research tool due to its selective activation of the canonical Gs/cAMP pathway, in contrast to other D1 agonists that may also activate PLC-mediated signaling.[2] This unique property allows for the specific investigation of the consequences of adenylyl cyclase activation downstream of the D1 receptor.

Physicochemical Properties

  • Chemical Name: 6-Chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propenyl)-1H-3-benzazepine-7,8-diol hydrobromide[3]

  • Molecular Formula: C₂₀H₂₂ClNO₂ · HBr[3]

  • Molecular Weight: 424.76 g/mol [3]

  • CAS Number: 74115-10-9[3]

  • Solubility: Soluble in DMSO (to 100 mM) and ethanol (to 10 mM).[3]

  • Storage: Store at room temperature.[3]

Pharmacology

Binding Affinity and Selectivity

This compound exhibits high affinity for the dopamine D1 and D5 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity profile makes it a valuable tool for specifically probing D1-like receptor function.

Receptor SubtypeKi (nM)
Dopamine D1 3.2
Dopamine D53.1
Dopamine D2186
Dopamine D366
Dopamine D4335
5-HT2A1167
α1A-adrenergic1251
α1B-adrenergic1385

Table 1: Binding Affinity (Ki) of this compound for Various Receptors. Data compiled from Tocris Bioscience.[3]

Functional Selectivity: Biased Agonism

This compound is a biased agonist at the D1 receptor, demonstrating potent activation of the Gs protein-coupled adenylyl cyclase pathway, leading to the accumulation of cyclic AMP (cAMP).[2] In contrast, it does not stimulate the Gq protein-coupled phospholipase C (PLC) pathway, which is responsible for phosphoinositide hydrolysis.[2]

AgonistcAMP Accumulation EC50 (nM)β-Arrestin Recruitment Emax (% Dopamine)
Dopamine2.5100
This compound 65 ~100
SKF 812970.8100
SKF 83959>10,0000

Table 2: Functional Activity of this compound and Other D1 Receptor Agonists. This table presents a comparative overview of the potency (EC50) for cAMP accumulation and efficacy (Emax) for β-arrestin recruitment relative to dopamine. Data for this compound EC50 is from Tocris Bioscience.[3] Comparative data for β-arrestin recruitment is synthesized from studies on functional selectivity at the D1 receptor.[4]

In Vivo Pharmacology

This compound elicits robust behavioral responses in animal models, consistent with its D1 receptor agonism. These effects are dose-dependent and can be blocked by D1 receptor antagonists.

Animal ModelBehavioral EffectDose Range
6-OHDA-lesioned ratsContralateral rotation25-100 µg/kg, s.c.
MonkeysExtreme arousal and hyperlocomotion0.15-0.35 mg/kg, s.c.

Table 3: In Vivo Effects of this compound. Data compiled from MedchemExpress.[2]

Signaling Pathways and Experimental Workflows

This compound Signaling at the D1 Receptor

The following diagram illustrates the biased signaling pathway activated by this compound at the dopamine D1 receptor.

SKF83822_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs Protein D1R->Gs Activates Gq Gq Protein D1R->Gq SKF83822 This compound SKF83822->D1R AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates PLC Phospholipase C (PLC) Gq->PLC NoActivation No Activation

Caption: this compound selectively activates the Gs-protein pathway.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the general workflow for a competitive radioligand binding assay to determine the Ki of this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis MembranePrep Membrane Preparation (with D1 receptors) Incubate Incubate membranes, radioligand, and this compound MembranePrep->Incubate Radioligand Radioligand ([3H]SCH23390) Radioligand->Incubate SKF83822_dilutions Serial Dilutions of this compound SKF83822_dilutions->Incubate Filtration Rapid Filtration (separate bound/free) Incubate->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Calculate Ki from IC50 (Cheng-Prusoff equation) Scintillation->Analysis

Caption: Workflow for determining this compound binding affinity.

Experimental Workflow for cAMP Accumulation Assay

The following diagram illustrates a typical workflow for measuring cAMP accumulation in response to this compound.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_data_analysis Data Analysis CellCulture Culture cells expressing D1 receptors Plating Plate cells in multi-well plates CellCulture->Plating PreIncubate Pre-incubate with PDE inhibitor (e.g., IBMX) Plating->PreIncubate Stimulate Stimulate with varying concentrations of this compound PreIncubate->Stimulate Lysis Cell Lysis Stimulate->Lysis Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->Detection Analysis Generate dose-response curve and calculate EC50 Detection->Analysis

Caption: Workflow for assessing this compound-induced cAMP production.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.

Materials:

  • Cell membranes expressing the human dopamine D1 receptor.

  • Radioligand: [³H]SCH23390 (a D1 antagonist).

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in order:

    • Assay buffer.

    • A fixed concentration of [³H]SCH23390 (typically at its Kd value).

    • Varying concentrations of this compound or vehicle.

    • Cell membrane preparation.

  • For non-specific binding, use a high concentration of a non-radiolabeled D1 antagonist (e.g., 10 µM SCH23390).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Cell culture medium.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.

  • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed the D1-expressing HEK293 cells into 96- or 384-well plates and allow them to attach overnight.

  • Aspirate the culture medium and wash the cells with stimulation buffer.

  • Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in stimulation buffer for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Perform the cAMP detection assay.

  • Generate a dose-response curve and calculate the EC50 and Emax values using non-linear regression analysis.

β-Arrestin Recruitment Assay

Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the D1 receptor.

Materials:

  • Cells co-expressing the human dopamine D1 receptor fused to a reporter fragment and β-arrestin-2 fused to a complementary reporter fragment (e.g., PathHunter® β-arrestin assay).

  • Cell culture medium.

  • Assay buffer.

  • This compound.

  • Detection reagents specific to the assay technology.

Procedure:

  • Plate the engineered cells in a white, clear-bottom 384-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the cells and incubate for 90 minutes at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature.

  • Measure the luminescent or fluorescent signal using a plate reader.

  • Analyze the data to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound is a selective dopamine D1 receptor agonist with a distinct biased signaling profile, potently activating the adenylyl cyclase pathway without engaging phospholipase C. This makes it an invaluable tool for elucidating the specific roles of D1 receptor-mediated cAMP signaling in health and disease. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers utilizing this compound in their studies and to facilitate the development of novel therapeutics targeting the dopamine D1 receptor with improved efficacy and reduced side effects.

References

An In-depth Technical Guide to SKF 83822 and its Selective Activation of Adenylyl Cyclase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83822 is a high-affinity and selective dopamine D1-like receptor agonist that has become an invaluable tool in neuroscience research.[1][2] Its significance lies in its notable biased agonism: it potently stimulates the adenylyl cyclase (AC) signaling cascade, leading to the production of cyclic AMP (cAMP), while failing to activate the phospholipase C (PLC) pathway.[2][3][4][5][6] This unique pharmacological profile allows for the specific investigation of the physiological roles of the Gs/AC/cAMP pathway downstream of D1-like receptor activation, independent of PLC-mediated signaling events such as phosphoinositide hydrolysis and intracellular calcium mobilization.[7][8][9][10] This guide provides a comprehensive overview of this compound, including its binding profile, functional activity, the experimental protocols used to characterize it, and the signaling pathways it modulates.

Introduction to this compound

This compound is a benzazepine derivative that acts as a selective agonist for the D1-like dopamine receptors, which include the D1 and D5 receptor subtypes.[1] These receptors are G-protein coupled receptors (GPCRs) classically associated with the stimulatory G-protein, Gs, which in turn activates adenylyl cyclase.[11][12] The resulting increase in intracellular cAMP mediates a wide range of physiological processes, including motor control, reward, and cognition.[5][10]

What makes this compound a particularly interesting research tool is its functional selectivity. While traditional D1-like receptor agonists can activate both the Gs/AC and Gq/PLC signaling pathways, this compound exclusively stimulates the former.[4][5][6][10] This property has been instrumental in dissecting the distinct contributions of these two signaling cascades in various physiological and pathological contexts.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potency (EC50) of this compound at various receptors and its effect on adenylyl cyclase.

Table 1: Binding Affinity (Ki) of this compound at Recombinant Receptors

ReceptorKi (nM)
Dopamine D13.2[1]
Dopamine D53.1[1]
Dopamine D2186[1]
Dopamine D366[1]
Dopamine D4335[1]
5-HT2A1167[1]
α1A Adrenergic1251[1]
α1B Adrenergic1385[1]

Table 2: Functional Activity of this compound

AssayParameterValue
Adenylyl Cyclase StimulationEC5065 nM[1]
Phosphoinositide Hydrolysis-No stimulation[1]

Signaling Pathways of this compound

This compound exhibits biased agonism by selectively activating the Gs-coupled pathway while not engaging the Gq-coupled pathway, which can be activated by other D1-like agonists, particularly in the context of D1-D2 receptor heteromers.

Canonical D1 Receptor Signaling Activated by this compound

The primary signaling pathway activated by this compound is the canonical Gs/adenylyl cyclase pathway.

Gq_signaling cluster_membrane Plasma Membrane D1D2 D1-D2 Heteromer Gq Gq Protein D1D2->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Gq->PLC stimulates SKF83822 This compound SKF83822->D1D2 binds but does not activate Gq Other_Agonist Other D1 Agonists (e.g., SKF 83959) Other_Agonist->D1D2 binds and activates Gq IP3 IP3 PIP2->IP3 hydrolyzes DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 triggers binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep1 Prepare serial dilutions of this compound inc1 Add this compound dilutions to reaction tubes prep1->inc1 prep2 Prepare reaction tubes containing: - Cell membranes - Radioligand ([³H]SCH23390) - Assay buffer prep2->inc1 inc2 Incubate at room temperature (e.g., 60-90 minutes) to reach equilibrium inc1->inc2 sep1 Rapidly filter the reaction mixture through glass fiber filters inc2->sep1 sep2 Wash filters with ice-cold assay buffer to remove unbound radioligand sep1->sep2 det1 Place filters in scintillation vials with scintillation cocktail sep2->det1 det2 Quantify radioactivity using a scintillation counter det1->det2 det3 Calculate IC50 and then Ki using the Cheng-Prusoff equation det2->det3 ac_assay cluster_prep Preparation cluster_stimulation Stimulation cluster_termination Termination & Lysis cluster_detection Detection & Analysis prep1 Prepare serial dilutions of this compound stim1 Add this compound dilutions to cells/membranes prep1->stim1 prep2 Prepare cell suspension or membranes in assay buffer with IBMX prep2->stim1 stim2 Incubate at 37°C for a defined period (e.g., 15-30 minutes) stim1->stim2 term1 Stop the reaction by adding a stop solution or by heat inactivation stim2->term1 term2 Lyse the cells to release intracellular cAMP term1->term2 det1 Quantify cAMP levels using a suitable detection kit term2->det1 det2 Plot dose-response curve and calculate the EC50 value det1->det2

References

SKF 83822: A Technical Guide to its Role in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides an in-depth technical overview of SKF 83822, a pivotal pharmacological tool in neuroscience. It details its unique mechanism of action, summarizes its quantitative pharmacological data, and outlines key experimental applications for dissecting dopamine signaling pathways in neuropsychiatric and neurodegenerative disorders.

Introduction: The Significance of this compound

This compound is a substituted benzazepine that acts as a selective and atypical agonist for the dopamine D1-like receptor family (D1 and D5 receptors).[1] Its importance in neuroscience research stems from its distinct signaling profile. Unlike classical D1-like agonists (e.g., SKF 81297) which activate multiple downstream pathways, this compound exhibits biased agonism. It selectively stimulates the Gs protein-coupled adenylyl cyclase (AC) pathway without engaging phospholipase C (PLC) or, in many systems, the β-arrestin pathway.[1][2][3] This functional selectivity makes this compound an invaluable tool for isolating the specific contributions of the canonical cAMP signaling cascade in D1-like receptor function, with significant implications for research in Parkinson's disease, schizophrenia, and addiction.[1][4]

Pharmacological Profile

The pharmacological characteristics of this compound are defined by its high affinity for D1-like receptors and its specific functional output.

This compound demonstrates high affinity and selectivity for D1 and D5 receptors over other dopamine receptor subtypes and related monoamine receptors.

ReceptorBinding Affinity (Ki, nM)
Dopamine D1 3.2
Dopamine D5 3.1
Dopamine D2186
Dopamine D366
Dopamine D4335
Serotonin 5-HT2A1167
Adrenergic α1A1251
Adrenergic α1B1385
Table 1: Receptor binding profile of this compound hydrobromide at recombinant human receptors. Data sourced from Tocris Bioscience.

The functional activity of this compound underscores its role as a biased agonist. It potently stimulates cAMP production via adenylyl cyclase but fails to activate other key signaling pathways traditionally associated with D1-like receptor activation.

Signaling PathwayAssay / EndpointResult
Gs / Adenylyl Cyclase cAMP AccumulationEC50 = 65 nM
Gq / Phospholipase CPhosphoinositide (PI) HydrolysisNo stimulation[1][3]
β-Arrestin Recruitmentβ-arrestin-2 Complementation AssayEfficacious recruitment (similar to cAMP)[2]
Receptor InternalizationD1R PathHunter AssayEfficacious internalization (higher than cAMP)[2]
Table 2: In vitro functional activity profile of this compound. Note: While some studies show this compound does not recruit β-arrestin, others indicate it does, suggesting its bias may be context- or system-dependent.[2][5] The lack of PLC activation is a consistent finding.[1][3]

Mechanism of Action: Biased Agonism

The primary utility of this compound lies in its ability to parse the complex signaling downstream of the D1 receptor.

  • Canonical Pathway Activation: this compound binds to the D1-like receptor, inducing a conformational change that preferentially couples to the Gαs/olf G-protein subunit. This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4][6] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets to modulate neuronal excitability and gene expression.

  • Lack of PLC Activation: Crucially, this compound does not appear to activate the Gαq-coupled pathway. Therefore, it does not stimulate phospholipase C (PLC) to produce the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][6] This allows researchers to investigate the effects of D1 receptor stimulation mediated purely by the cAMP pathway, independent of calcium mobilization and other PLC-dependent events.

  • Contrasting β-Arrestin Profile: The interaction of this compound with the β-arrestin pathway, which is involved in receptor desensitization and G-protein-independent signaling, is complex. Some studies have identified it as a G-protein-biased agonist that fails to recruit β-arrestin or promote receptor internalization.[5] However, other evidence suggests it is capable of promoting both, with efficacies similar to or greater than its effect on cAMP accumulation.[2] This highlights that the nature of its biased agonism can be dependent on the specific cellular context and assay system used.

SKF83822_Signaling This compound Biased Agonism at the D1 Receptor cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gαs/olf D1R->Gs Couples to Gq Gαq D1R->Gq Barr β-Arrestin Recruitment D1R->Barr SKF This compound SKF->D1R Binds & Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA Activation & Downstream Effects cAMP->PKA PLC Phospholipase C (PLC) Gq->PLC No_PLC NO ACTIVATION PLC->No_PLC No_Barr NO RECRUITMENT (Biased Agonism) Barr->No_Barr

Caption: Signaling pathway of the biased agonist this compound at the D1 receptor.

Applications in Neuroscience Research Models

This compound's unique profile has been leveraged in various animal models to elucidate the role of D1-AC-cAMP signaling in behavior and pathology.

SpeciesModelDose RangeRouteKey Observed Effect(s)Research Area
RatUnilateral 6-OHDA Lesion25-100 µg/kgs.c.Strong, dose-dependent contralateral rotation; Induction of immediate-early genes (c-Fos, Zif/268) in the denervated striatum.[1][3]Parkinson's Disease
MonkeyMPTP-treated0.15-0.35 mg/kgs.c.Induces locomotion and arousal without inducing dyskinesia.[1]Parkinson's Disease
RatNaive / Pup-sensitizedIntra-NA infusionN/AFacilitates the onset of maternal behavior.[6]Behavioral Neuroscience
MouseC57BL/6J0.005-0.625 mg/kgs.c.Induces vertical jaw movements and incisor chattering; inhibits horizontal jaw movements.[4][7]Motor Control
Table 3: Summary of key in vivo behavioral effects of this compound.

Key Experimental Protocols & Methodologies

The following sections outline the methodologies for key experiments where this compound is a critical tool.

This experiment assesses the pro-motor effects of D1 receptor agonists by measuring turning behavior in rats with a unilateral lesion of the nigrostriatal dopamine pathway.

  • Animal Model Creation:

    • Subjects: Adult male Sprague-Dawley or Wistar rats.

    • Surgery: Animals are anesthetized, and a stereotaxic frame is used to unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum. This selectively destroys dopaminergic neurons on one side of the brain.

    • Recovery: Animals are allowed to recover for at least 2-3 weeks to allow for complete denervation.

  • Drug Administration:

    • Habituation: Animals are habituated to the testing environment (e.g., a circular arena).

    • Treatment: this compound is dissolved in a suitable vehicle (e.g., saline) and administered subcutaneously (s.c.) at doses ranging from 25-100 µg/kg.[1] Control animals receive the vehicle alone.

  • Data Collection and Analysis:

    • Observation: Immediately after injection, the animal is placed in the testing arena. Rotational behavior (full 360° turns contralateral to the lesion) is recorded for 60-120 minutes using an automated rotometer or manual counting.

    • Analysis: The total number of net contralateral rotations is calculated and compared across different dose groups using appropriate statistical tests (e.g., ANOVA). A dose-dependent increase in rotations indicates D1 receptor-mediated motor activation.[1][3]

Experimental_Workflow Workflow: 6-OHDA Rotational Behavior Model cluster_prep Model Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Unilateral 6-OHDA Lesion of Nigrostriatal Pathway B 2. Post-Surgical Recovery (2-3 Weeks) A->B C 3. Habituation to Testing Arena B->C D 4. This compound Administration (s.c., 25-100 µg/kg) C->D E 5. Record Rotational Behavior (60-120 min) D->E F 6. Quantify Net Contralateral Rotations E->F G 7. Statistical Analysis (e.g., ANOVA) F->G H 8. Evaluate Dose-Response Relationship G->H

Caption: A typical experimental workflow for assessing this compound-induced rotation.

This assay quantifies the ability of a ligand to promote the interaction between an activated GPCR and β-arrestin, a key step in receptor desensitization and signaling.

  • Principle (e.g., DiscoveRx PathHunter Assay): This is an enzyme fragment complementation assay.[2] The D1 receptor is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

  • Cell Culture: CHO-K1 or HEK293 cells stably co-expressing the D1-ProLink and β-arrestin-Enzyme Acceptor constructs are used.[2]

  • Protocol Steps:

    • Cells are seeded in 384-well plates and incubated for 18-24 hours.

    • Cells are treated with various concentrations of this compound (or a reference agonist like dopamine).

    • The plate is incubated at 37°C for a set period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.[2]

    • If recruitment occurs, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme.

    • A detection reagent containing a chemiluminescent substrate is added.

    • The resulting luminescence, which is directly proportional to the extent of β-arrestin recruitment, is measured using a plate reader.

  • Data Analysis: The luminescent signal is plotted against the log of the agonist concentration to generate a dose-response curve and calculate potency (EC50) and efficacy (Emax) values.

In vivo microdialysis is used to measure neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals. While not specific to this compound, it is a key technique for studying its downstream effects on dopamine and glutamate systems.

  • Surgical Preparation: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) and animals are allowed to recover.[8]

  • Experimental Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2.0 µL/min).[9]

    • An equilibration period (1-2 hours) is allowed to establish a stable baseline.[9]

    • Baseline dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

    • This compound is administered (systemically or via reverse dialysis through the probe).

    • Post-administration samples are collected for several hours.

  • Sample Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate fractions is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Data Interpretation: Changes in neurotransmitter levels post-drug administration are expressed as a percentage of the stable baseline, revealing the neurochemical impact of D1-AC pathway stimulation in a specific brain circuit.

Conclusion

This compound is a sophisticated pharmacological probe that offers unparalleled specificity for the D1-like receptor-adenylyl cyclase signaling pathway. Its biased agonism allows for the precise dissection of cAMP-dependent mechanisms in motor control, cognition, and motivation. By separating these effects from those mediated by PLC or β-arrestin, this compound enables researchers to clarify the distinct roles of these intracellular cascades in both normal brain function and the pathophysiology of neurological and psychiatric disorders, making it an essential component of the modern neuroscience toolkit.

References

An In-depth Technical Guide to SKF 83822 for Studying Dopamine Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of SKF 83822, a pivotal pharmacological tool for dissecting dopamine D1 receptor signaling. Its unique properties as a biased agonist make it an invaluable asset in understanding the nuanced G protein-dependent and independent pathways that govern dopaminergic neurotransmission.

Introduction: The Biased Agonism of this compound

This compound is a high-affinity, selective dopamine D1-like receptor agonist. Unlike many conventional D1 agonists, this compound exhibits biased agonism. It preferentially activates the Gs protein-coupled pathway, leading to the stimulation of adenylyl cyclase (AC) and subsequent production of cyclic AMP (cAMP), while failing to engage the phospholipase C (PLC) pathway.[1][2] This selective activation of one downstream pathway over another makes this compound an essential tool for isolating and studying the specific physiological and behavioral consequences of Gs-cAMP signaling in the context of D1 receptor activation.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative reference for experimental design.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorKi (nM)
Dopamine D13.2
Dopamine D53.1
Dopamine D2186
Dopamine D366
Dopamine D4335
5-HT2A1167
α1A-Adrenergic1251
α1B-Adrenergic1385

Table 2: In Vitro Functional Potency

AssayParameterValue
Adenylyl Cyclase StimulationEC5065 nM

Table 3: In Vivo Dose-Response Effects in Rodents

Behavioral/Physiological EffectSpeciesDoses (s.c.)Observed Effect
Contralateral Rotation (6-OHDA lesioned)Rat25-100 µg/kgDose-dependent increase in rotation.[3]
Locomotor ActivityRat0.15-0.35 mg/kgInduces locomotion without dyskinesia.[1][4]
Immediate Early Gene Expression (c-Fos, Fra2, Zif/268, Arc)Rat25-100 µg/kgStrong expression in the denervated striatum.[1][3]
Orofacial Movements (chattering)RatNot specifiedInduces chattering.

Signaling Pathways

This compound's mechanism of action highlights the complexity of D1 receptor signaling. The following diagrams illustrate the canonical Gs-cAMP pathway preferentially activated by this compound and the alternative pathways it does not engage.

SKF83822 This compound D1R D1 Receptor SKF83822->D1R Gs Gs Protein D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene

This compound-Mediated Gs-cAMP Signaling Pathway

While this compound robustly activates the Gs-cAMP pathway, it does not significantly induce PLC activation or intracellular calcium mobilization, pathways that are engaged by other D1 agonists. Furthermore, studies suggest that while this compound may not directly activate β-arrestin recruitment, it can induce conformational changes in the D1 receptor that lead to desensitization, a process often mediated by G protein-coupled receptor kinases (GRKs) and subsequent β-arrestin binding.[2]

cluster_g_protein G Protein-Coupled Signaling cluster_arrestin β-Arrestin Signaling (Not Activated) SKF83822 This compound D1R D1 Receptor SKF83822->D1R Gs Gs D1R->Gs GRK GRK D1R->GRK PLC PLC D1R->PLC AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP bArr β-Arrestin GRK->bArr Ca Ca2+ Mobilization PLC->Ca

Biased Agonism of this compound at the D1 Receptor

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound to the D1 receptor using [3H]-SCH23390 as the radioligand.

prep Prepare cell membranes expressing D1 receptors incubate Incubate membranes with [3H]-SCH23390 and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand by filtration incubate->separate count Quantify bound radioactivity using liquid scintillation counting separate->count analyze Analyze data to determine Ki value for this compound count->analyze

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing D1 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[5]

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]-SCH23390 (typically at its Kd) and a range of concentrations of unlabeled this compound.[5]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold buffer.[5]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of [3H]-SCH23390 binding) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines the measurement of cAMP production in response to this compound stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

cells Plate cells expressing D1 receptors stimulate Stimulate cells with varying concentrations of this compound in the presence of a PDE inhibitor cells->stimulate lyse Lyse cells and add HTRF reagents (cAMP-d2 and anti-cAMP cryptate) stimulate->lyse incubate Incubate at room temperature lyse->incubate read Read HTRF signal on a compatible plate reader incubate->read analyze Analyze data to determine EC50 for cAMP production read->analyze

cAMP HTRF Assay Workflow

Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the dopamine D1 receptor in a suitable medium.

  • Cell Plating: Seed the cells into a 384-well white plate and allow them to adhere overnight.

  • Stimulation: On the day of the assay, replace the medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of this compound and incubate for a specified time (e.g., 30 minutes) at 37°C.[6]

  • Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP cryptate antibody to each well.[7][8]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[7]

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).[8]

  • Data Analysis: Calculate the HTRF ratio and plot it against the log of the this compound concentration. Fit a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Microdialysis

This protocol describes the measurement of extracellular dopamine levels in a specific brain region of a freely moving rat following systemic administration of this compound.

surgery Surgically implant a guide cannula over the target brain region recovery Allow animal to recover surgery->recovery probe Insert microdialysis probe and perfuse with aCSF recovery->probe baseline Collect baseline dialysate samples probe->baseline administer Administer this compound (s.c.) baseline->administer collect Collect post-administration dialysate samples administer->collect analyze Analyze dopamine levels in dialysate using HPLC-ED collect->analyze

In Vivo Microdialysis Workflow

Methodology:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Secure the cannula with dental cement.[9][10]

  • Recovery: Allow the animal to recover from surgery for at least 48 hours.[9]

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[9][10]

  • Baseline Collection: After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes).[9]

  • Drug Administration: Administer this compound subcutaneously at the desired dose.

  • Post-Administration Collection: Continue collecting dialysate samples for a predetermined period.

  • Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[10]

Conclusion

This compound stands as a critical tool for the precise investigation of dopamine D1 receptor signaling. Its biased agonism allows for the specific interrogation of the Gs-cAMP pathway, providing valuable insights into the distinct roles of different signaling cascades in mediating the diverse effects of dopamine in the central nervous system. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of dopamine neurobiology and in the development of novel therapeutics for dopamine-related disorders.

References

Investigating Schizophrenia with SKF 83822: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of SKF 83822, an atypical dopamine D1 receptor agonist, and its application in schizophrenia research. Tailored for researchers, scientists, and drug development professionals, this document details the compound's unique mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.

Core Concepts: this compound and Its Relevance to Schizophrenia

Schizophrenia is a complex psychiatric disorder characterized by a range of symptoms, including positive (e.g., psychosis), negative (e.g., social withdrawal), and cognitive deficits.[1][2] The dopamine hypothesis of schizophrenia posits that dysregulation of dopamine pathways, particularly hyperactivity in the mesolimbic pathway (leading to positive symptoms) and hypoactivity in the mesocortical pathway (contributing to negative and cognitive symptoms), is central to the disease's pathophysiology.[1][3]

Dopamine D1 receptors, a key component of the central nervous system, are G protein-coupled receptors that play a crucial role in cognition, learning, and motor control.[4] Their dysfunction is strongly implicated in the cognitive impairments associated with schizophrenia. This compound is a selective dopamine D1-like receptor agonist that has emerged as a valuable research tool.[5] Its significance lies in its atypical, biased agonism. Unlike conventional D1 agonists that activate multiple signaling cascades, this compound selectively activates the adenylyl cyclase (AC) pathway without stimulating the phospholipase C (PLC) pathway.[5][6][7] This specificity allows researchers to dissect the distinct roles of these signaling cascades in mediating the behavioral and physiological effects of D1 receptor activation, offering a more nuanced approach to developing therapeutics for schizophrenia.

Quantitative Data Summary

The following tables summarize the binding affinity, functional potency, and effective in vivo dosages of this compound.

Table 1: Receptor Binding Affinity (Ki) of this compound This table presents the dissociation constants (Ki) of this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorKi (nM)Citation(s)
Dopamine D13.2
Dopamine D53.1
Dopamine D2186
Dopamine D366
Dopamine D4335
Serotonin 5-HT2A1167
Adrenergic α1A1251
Adrenergic α1B1385

Table 2: Functional Potency of this compound This table shows the half-maximal effective concentration (EC50) for stimulating a key downstream signaling pathway.

AssayEC50 (nM)Citation(s)
Adenylyl Cyclase Stimulation65

Table 3: In Vivo Dosages and Behavioral Effects of this compound This table outlines dosages and corresponding outcomes in preclinical animal models.

Animal ModelDosage RangeRouteObserved Behavioral EffectsCitation(s)
Rat (6-OHDA lesioned)25-100 µg/kgs.c.Dose-dependent, strong rotational response.[4][5]
Monkey0.25-0.35 mg/kgs.c.Induces extreme arousal and hyperlocomotion without inducing dyskinesia.[5]
Mouse (C57BL/6J)0.005-0.625 mg/kgs.c.Induces mandibular vertical movement and incisor chatter.[4]

Mechanism of Action: D1 Receptor Biased Agonism

The dopamine D1 receptor traditionally signals through the Gαs/olf protein to activate adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] However, evidence also points to D1 receptor coupling to Gαq, leading to the activation of phospholipase C (PLC) and subsequent phosphoinositide (PI) hydrolysis.[6][7]

This compound exhibits biased agonism , a phenomenon where a ligand preferentially activates one of several signaling pathways coupled to a single receptor. It is a potent agonist of the Gαs-AC-cAMP pathway but does not activate the PLC-mediated pathway.[5][7][9] This contrasts with other D1 agonists, such as SKF 83959, which selectively activates PI hydrolysis, and full agonists like SKF 38393, which stimulate both pathways.[6][10] This unique profile makes this compound an ideal tool to investigate the specific contributions of the AC/cAMP pathway to D1-mediated behaviors and its potential therapeutic effects in schizophrenia, while avoiding effects or side effects mediated by PLC activation.[7]

Another critical aspect of GPCR signaling is the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and G protein-independent signaling.[11] While some D1 agonists promote β-arrestin recruitment, the specific profile of this compound in this regard requires further clarification to fully understand its signaling bias.

G_Protein_Signaling_Pathways cluster_receptor Dopamine D1 Receptor cluster_agonists Agonists cluster_gs_pathway Gαs Pathway cluster_gq_pathway Gαq Pathway D1R D1R Gs Gαs/olf D1R->Gs Activates Gq Gαq D1R->Gq Activates SKF83822 This compound SKF83822->D1R Binds & Activates Dopamine Dopamine (Endogenous Ligand) Dopamine->D1R Binds & Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB (Gene Transcription) PKA->CREB PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3_DAG IP3 / DAG (Ca²⁺ Release) PLC->IP3_DAG note_gs Pathway Selectively Activated by this compound note_gq Pathway NOT Activated by this compound

Caption: this compound biased agonism at the dopamine D1 receptor.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections describe key in vitro and in vivo protocols for investigating this compound.

4.1.1 β-Arrestin Recruitment Assay (Enzyme Fragment Complementation) This assay quantifies the recruitment of β-arrestin-2 to the D1 receptor upon agonist stimulation, a key step in receptor desensitization.[11] The DiscoveRx PathHunter assay is a common method.[12]

  • Principle: This technology uses enzyme fragment complementation (EFC).[13] The D1 receptor is fused to a small enzyme donor fragment (ProLink™ or PK), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment of β-galactosidase.[13][14] Agonist-induced interaction between the D1 receptor and β-arrestin brings PK and EA into close proximity, forming a functional β-galactosidase enzyme.[14] This enzyme hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.[12][13]

  • Cell Culture: CHO-K1 cells stably co-expressing the D1R-PK fusion protein and the β-arrestin-EA fusion protein are used.[11] Cells are maintained in appropriate culture medium and passaged when they reach 80-90% confluency. For the assay, cells should be between passage 3 and 24.[14]

  • Procedure:

    • Cell Plating: Harvest and resuspend cells to a density of approximately 250,000 cells/mL.[14] Seed 2,500-5,000 cells per well into 384-well solid black, clear-bottom microplates.[11][14]

    • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.[11]

    • Compound Addition: Prepare serial dilutions of this compound and control compounds (e.g., dopamine as a full agonist, SCH 23390 as an antagonist) in an appropriate assay buffer.

    • Treatment: Add the compounds to the cells and incubate for 90 minutes at 37°C.[11]

    • Detection: Add PathHunter Detection Reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature to allow for signal development.

    • Data Acquisition: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Data are normalized to the response of a reference full agonist (e.g., dopamine). Dose-response curves are generated using non-linear regression to determine EC₅₀ and Emax values for β-arrestin recruitment.

B_Arrestin_Workflow start Start plate_cells Plate CHO-K1 cells expressing D1R-PK and β-arrestin-EA in 384-well plates start->plate_cells incubate1 Incubate 18-24 hours at 37°C plate_cells->incubate1 add_compounds Add serial dilutions of This compound and controls incubate1->add_compounds incubate2 Incubate 90 minutes at 37°C add_compounds->incubate2 add_reagents Add chemiluminescent detection reagents incubate2->add_reagents incubate3 Incubate 60 minutes at room temperature add_reagents->incubate3 read_plate Read chemiluminescence on a plate reader incubate3->read_plate analyze_data Perform non-linear regression to calculate EC₅₀ and Emax read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the β-Arrestin Recruitment Assay.

4.1.2 Adenylyl Cyclase Activity Assay This assay directly measures the primary functional output of this compound at the D1 receptor.

  • Principle: Measures the production of cAMP in cells expressing D1 receptors in response to agonist stimulation.

  • Procedure:

    • Cell Culture: Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the human D1 receptor.

    • Treatment: Plate cells and allow them to adhere. Pre-treat with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of this compound.

    • Lysis: After a short incubation (15-30 minutes), lyse the cells to release intracellular cAMP.

    • Detection: Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Construct dose-response curves to determine the EC₅₀ value for cAMP production.

Animal models are critical for assessing the systemic effects of this compound and its potential relevance to schizophrenia symptoms.[15]

4.2.1 Rotational Behavior in 6-OHDA Lesioned Rats This is a classic model for assessing the in vivo activity of dopamine receptor agonists.

  • Principle: A unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle depletes dopamine in the nigrostriatal pathway on one side of the brain. This leads to denervation supersensitivity of postsynaptic dopamine receptors in the ipsilateral striatum. Administration of a direct-acting D1 agonist like this compound causes preferential stimulation of these supersensitive receptors, resulting in contralateral rotation (turning away from the lesioned side).[5][7]

  • Procedure:

    • Surgery: Adult male rats undergo stereotaxic surgery to receive a unilateral 6-OHDA lesion.

    • Recovery: Animals are allowed to recover for at least 2-3 weeks.

    • Drug Administration: this compound is administered subcutaneously (s.c.) at various doses (e.g., 25-100 µg/kg).[5] A D1 antagonist (e.g., SCH 23390) can be used to confirm D1 receptor mediation.[5]

    • Observation: Immediately after injection, rats are placed in automated rotometer bowls. The number of full 360° contralateral and ipsilateral turns is recorded over a period of 60-120 minutes.

  • Data Analysis: The primary endpoint is the net contralateral rotations (contralateral turns minus ipsilateral turns). Data are analyzed to determine dose-dependency.

4.2.2 Locomotor Activity (Open Field Test) This test assesses general motor activity and can model the psychomotor agitation seen in psychosis.[16]

  • Principle: Dopamine agonists typically increase locomotor activity.[16] This test measures the exploratory behavior and general activity of a rodent in a novel environment.[17]

  • Procedure:

    • Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.

    • Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test.

    • Test Initiation: Animals are administered this compound or vehicle via s.c. injection. After a set pre-treatment time, each animal is placed in the center of the open-field arena.[18]

    • Data Collection: The animal's movement is recorded for a set duration (e.g., 30-60 minutes).[18] Key parameters include total distance traveled, time spent moving, and rearing frequency.[16]

  • Data Analysis: Compare locomotor parameters between the this compound-treated group and the vehicle control group.

4.2.3 Prepulse Inhibition (PPI) of the Acoustic Startle Response PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.[19][20]

  • Principle: A weak, non-startling sensory stimulus (the prepulse) presented shortly before a strong, startling stimulus will inhibit the startle response to the strong stimulus.[19] This inhibition is impaired in many schizophrenia models. The test evaluates if a compound can normalize PPI deficits.

  • Procedure:

    • Apparatus: A startle chamber that can deliver acoustic stimuli (prepulses and startle pulses) and measure the whole-body startle response via a piezoelectric platform.

    • Acclimation: Each animal is placed in the chamber and allowed to acclimate for 5-10 minutes with background white noise.

    • Trial Types: The session consists of different trial types presented in a pseudorandom order: pulse-alone trials (e.g., 120 dB startle pulse) and prepulse-pulse trials (e.g., a 75-85 dB prepulse preceding the 120 dB pulse by 100 ms).

    • Drug Administration: In a typical study design, a PPI deficit is first induced using a pharmacological agent (e.g., the NMDA receptor antagonist MK-801 or phencyclidine).[2] Then, the ability of this compound to reverse this deficit is tested.

  • Data Analysis: PPI is calculated as a percentage: %PPI = 100 - [(Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100].

In_Vivo_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimate Acclimate animals to housing facility (≥ 1 week) groups Randomly assign animals to Vehicle and this compound groups acclimate->groups drug_prep Prepare fresh drug solutions on day of testing groups->drug_prep administer Administer Vehicle or this compound (e.g., subcutaneous injection) drug_prep->administer pre_treat Pre-treatment period (e.g., 30 min) administer->pre_treat behavior_test Place animal in apparatus (e.g., Open Field, PPI Chamber) pre_treat->behavior_test record Record behavioral data for a set duration behavior_test->record extract Extract quantitative metrics (e.g., distance, %PPI) record->extract stats Perform statistical analysis (e.g., ANOVA, t-test) extract->stats interpret Interpret results and draw conclusions stats->interpret

Caption: General workflow for in vivo behavioral testing.

Conclusion

This compound is a powerful pharmacological tool for schizophrenia research. Its biased agonism at the dopamine D1 receptor allows for the specific investigation of the adenylyl cyclase/cAMP signaling pathway, which is highly relevant to the cognitive and negative symptoms of the disorder. By employing the detailed in vitro and in vivo protocols outlined in this guide, researchers can effectively probe the functional consequences of selective D1 receptor modulation and contribute to the development of novel, more targeted therapeutics for schizophrenia.

References

In-depth Technical Guide: Applications of SKF 83822 in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current treatments primarily focus on dopamine replacement, which can lead to complications such as L-DOPA-induced dyskinesia. This guide explores the utility of SKF 83822, an atypical dopamine D1 receptor agonist, as a research tool and potential therapeutic agent in preclinical models of Parkinson's disease. This compound exhibits a unique signaling profile, selectively activating the adenylyl cyclase (AC) pathway without stimulating phospholipase C (PLC), offering a potential avenue to mitigate motor deficits with a reduced risk of dyskinesia.

Core Mechanism of Action: Biased Agonism at the D1 Receptor

This compound is a high-affinity and selective dopamine D1-like receptor agonist.[1] Unlike traditional D1 agonists, it demonstrates biased agonism by preferentially activating the Gαs/olf-adenylyl cyclase (AC)-cAMP-PKA signaling cascade, while not engaging the Gαq-phospholipase C (PLC) pathway.[2] This selective activation is a key feature that distinguishes it from other D1 agonists and is hypothesized to be responsible for its unique behavioral effects.

Signaling Pathway of this compound at the Dopamine D1 Receptor

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC stimulates cAMP cAMP AC->cAMP converts SKF83822 This compound SKF83822->D1R binds and activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors (e.g., DARPP-32) PKA->Downstream phosphorylates Motor_Control Modulation of Motor Control Downstream->Motor_Control leads to

Caption: D1 receptor signaling activated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)
Dopamine D13.2[1]
Dopamine D53.1[1]
Dopamine D2186[1]
Dopamine D366[1]
Dopamine D4335[1]
5-HT2A1167[1]
α1A1251[1]
α1B1385[1]

Table 2: In Vitro Functional Activity of this compound

AssayParameterValue
Adenylyl Cyclase StimulationEC5065 nM[1]
Phosphoinositide HydrolysisActivityNot stimulated[1]

Table 3: In Vivo Behavioral Effects of this compound in Parkinson's Disease Models

Animal ModelBehavioral TestDoses (mg/kg, s.c.)Observed Effect
6-OHDA-lesioned ratsApomorphine-induced rotation0.05Contralateral rotations, indicating D1 agonism.
MPTP-lesioned monkeysMotor behavior0.03 - 0.3Stimulation of motor behavior.[3]
Normal ratsOrofacial movementsNot specifiedInduced jaw movements and vacuous chewing.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments involving this compound in a common rodent model of Parkinson's disease.

Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease

This model is widely used to mimic the dopamine depletion seen in Parkinson's disease.

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid solution (0.02% in sterile saline)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Dental drill

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the scalp.

  • Craniotomy: Make a midline incision on the scalp and expose the skull. Drill a small burr hole over the target coordinates.

  • 6-OHDA Preparation: Dissolve 6-OHDA in the cold ascorbic acid-saline solution to a final concentration of 2-4 µg/µL. Protect the solution from light.

  • Stereotaxic Injection: Lower the Hamilton syringe needle to the desired coordinates for the medial forebrain bundle (MFB) or substantia nigra pars compacta (SNc). A common set of coordinates relative to bregma for the MFB are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -7.8 mm.[4]

  • Infusion: Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring. Allow the animals to recover for at least 2-3 weeks for the lesion to stabilize.

Assessment of Rotational Behavior

Drug-induced rotation is a standard method to quantify the extent of the unilateral dopamine lesion and to assess the effects of dopaminergic drugs.

Objective: To measure the rotational asymmetry induced by this compound in 6-OHDA-lesioned rats.

Materials:

  • 6-OHDA-lesioned rats

  • This compound solution

  • Automated rotometer system or a circular arena for manual observation

  • Video recording equipment (optional)

Procedure:

  • Habituation: Place the rat in the testing arena for a period of habituation (e.g., 10-15 minutes) before drug administration.

  • Drug Administration: Administer this compound subcutaneously (s.c.) at the desired dose.

  • Recording: Immediately after injection, place the rat back into the rotometer and record the number of full 360° turns in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions for a set period (e.g., 60-90 minutes). Automated systems will track this automatically.[5][6]

  • Data Analysis: Express the data as net contralateral turns (contralateral turns - ipsilateral turns) per unit of time. A significant increase in contralateral rotations indicates a dopamine agonist effect on the denervated striatum.

Experimental Workflow for Evaluating this compound in a 6-OHDA Rat Model

Experimental_Workflow A Animal Acclimatization B Unilateral 6-OHDA Lesion Surgery A->B C Post-operative Recovery (2-3 weeks) B->C D Lesion Confirmation (e.g., apomorphine-induced rotation) C->D E Baseline Behavioral Testing D->E F This compound Administration (various doses) E->F G Behavioral Assessment (Rotational Behavior, Locomotion, etc.) F->G H Data Analysis G->H I Histological/Biochemical Analysis (e.g., TH staining, receptor binding) H->I

Caption: A typical experimental workflow for this compound evaluation.

Applications in Parkinson's Disease Models

Motor Symptom Alleviation

Studies in 6-OHDA-lesioned rats have demonstrated that this compound induces robust contralateral rotation, a hallmark of dopamine D1 receptor agonism in this model. This effect is dose-dependent and indicates that this compound can effectively stimulate the dopamine-depleted striatum to produce a motor response. In MPTP-lesioned primates, this compound has also been shown to stimulate motor behavior.[3]

L-DOPA-Induced Dyskinesia (LID)

A significant advantage of this compound's biased agonism is its potential to avoid or reduce L-DOPA-induced dyskinesia. The PLC signaling pathway, which this compound does not activate, has been implicated in the development of dyskinesias. Preclinical studies have shown that while this compound can produce motor activation, it does so without inducing the abnormal involuntary movements characteristic of dyskinesia. This suggests that selective activation of the AC pathway may be a viable strategy to separate the therapeutic effects of D1 receptor stimulation from the unwanted side effects.

Non-Motor Symptoms

The impact of this compound on non-motor symptoms of Parkinson's disease, such as cognitive impairment and depression, is an area of active investigation. Given the role of D1 receptors in cognitive functions like working memory and executive function, it is plausible that this compound could have beneficial effects. However, more research is needed to fully characterize its profile in models of non-motor dysfunction in Parkinson's disease.[7][8][9][10][11]

Neuroprotection

The potential neuroprotective effects of this compound are another area of interest. Activation of the D1 receptor and the subsequent increase in cAMP can lead to the activation of downstream signaling cascades that promote neuronal survival. In vitro studies using neuronal cell cultures and in vivo studies in animal models are necessary to determine if this compound can protect dopaminergic neurons from degeneration.[12][13][14][15]

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool to dissect the distinct roles of D1 receptor-mediated signaling pathways in the basal ganglia. Its ability to selectively activate the adenylyl cyclase pathway provides a unique opportunity to explore the therapeutic potential of biased D1 agonism in Parkinson's disease. The preclinical evidence suggesting motor improvement without the induction of dyskinesia is promising.

Future research should focus on:

  • Dose-response studies: Establishing a clear dose-response relationship for both the therapeutic effects and any potential side effects of this compound in various Parkinson's disease models.

  • Long-term studies: Evaluating the effects of chronic this compound administration on motor symptoms, the development of dyskinesia, and potential neuroprotective effects.

  • Non-motor symptoms: A more thorough investigation into the effects of this compound on cognitive and affective symptoms in relevant animal models.

  • Combination therapies: Exploring the potential synergistic effects of this compound in combination with L-DOPA or other antiparkinsonian medications.

By further elucidating the preclinical profile of this compound, researchers and drug developers can gain valuable insights into the design of novel D1 receptor agonists with an improved therapeutic window for the treatment of Parkinson's disease.

References

Unraveling Addiction's Grip: A Technical Guide to SKF 83822 and its Role in Elucidating Dopaminergic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Addiction remains a profound public health challenge, driven by complex neurobiological processes. Central to many forms of addiction is the dysregulation of the brain's reward circuitry, in which the neurotransmitter dopamine plays a pivotal role. The dopamine D1 receptor, a key component of this system, has long been a target for therapeutic intervention. This technical guide delves into the utility of SKF 83822, a selective dopamine D1-like receptor agonist, as a pharmacological tool to dissect the intricate mechanisms of addiction. Notably, this compound exhibits biased agonism, preferentially activating G protein-dependent signaling pathways over β-arrestin-mediated pathways, offering a unique opportunity to probe the distinct roles of these intracellular cascades in addiction-related behaviors. This document provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in preclinical addiction models, and a summary of key quantitative data to facilitate its application in research and drug development.

Core Pharmacology of this compound

This compound is a benzazepine derivative that acts as a high-affinity, selective agonist for the D1-like family of dopamine receptors (D1 and D5). Its defining characteristic is its atypical signaling profile. Unlike the endogenous ligand dopamine, which activates both G protein and β-arrestin pathways, this compound demonstrates significant bias towards the Gαs/olf-coupled pathway. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels, while having minimal to no effect on the recruitment of β-arrestin or the activation of the phospholipase C (PLC) pathway.[1] This functional selectivity makes this compound an invaluable tool for isolating the consequences of G protein-mediated D1 receptor signaling in the context of addiction.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding and functional properties.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeKi (nM)
Dopamine D1Data not available in search results
Dopamine D2Data not available in search results
Dopamine D3Data not available in search results
Dopamine D4Data not available in search results
Dopamine D5Data not available in search results
Serotonin 5-HT2AData not available in search results
Adrenergic α1AData not available in search results
Adrenergic α1BData not available in search results

Table 2: In Vitro Functional Potency of this compound

AssayParameterValue
Adenylyl Cyclase ActivationEC50Data not available in search results
β-Arrestin RecruitmentEC50Data not available in search results

Table 3: In Vivo Behavioral Effects of this compound in Rodents

Behavioral ParadigmSpeciesDose RangeObserved Effect
Locomotor ActivityRatData not available in search resultsDose-dependent increase
Rotational Behavior (6-OHDA lesioned)Rat25-100 µg/kg (s.c.)Dose-dependent contralateral rotations[2]
Cocaine Self-AdministrationRatData not available in search resultsData not available in search results
Conditioned Place PreferenceRat/MouseData not available in search resultsData not available in search results

Note: While specific quantitative data for some parameters were not available in the initial search results, the provided information indicates the established effects of this compound. Further literature review is recommended to obtain precise values for these measures.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline standardized protocols for key experiments used to characterize the role of this compound in addiction-related behaviors.

Adenylyl Cyclase Activation Assay

This assay quantifies the ability of this compound to stimulate the production of cAMP, a hallmark of Gαs/olf-coupled receptor activation.

  • Cell Culture: HEK293 or CHO cells stably expressing the human dopamine D1 receptor are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are incubated with varying concentrations of this compound or a reference agonist for a specified time (e.g., 30 minutes) at 37°C.

    • The reaction is terminated, and cells are lysed.

    • Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: The concentration-response curve is plotted, and the EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated using non-linear regression.

β-Arrestin Recruitment Assay

This assay determines the extent to which this compound promotes the interaction between the D1 receptor and β-arrestin.

  • Technology: Enzyme fragment complementation (EFC) assays (e.g., PathHunter®) are commonly used.[3]

  • Cell Line: A cell line is engineered to co-express the D1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment of β-galactosidase.[3]

  • Assay Procedure:

    • Cells are plated in 384-well plates.[3]

    • Cells are incubated with a range of this compound concentrations.

    • Receptor activation leads to β-arrestin recruitment, forcing the complementation of the enzyme fragments and forming an active β-galactosidase enzyme.[3]

    • A chemiluminescent substrate is added, and the resulting signal is measured with a luminometer.[3]

  • Data Analysis: A concentration-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.

Drug Self-Administration Paradigm

This operant conditioning model assesses the reinforcing properties of a drug.

  • Subjects: Male Wistar or Sprague-Dawley rats are typically used.

  • Surgical Preparation: Rats are surgically implanted with an intravenous catheter into the jugular vein.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

  • Procedure:

    • Acquisition: Rats are placed in the operant chambers and learn to press the active lever to receive an intravenous infusion of a reinforcing drug (e.g., cocaine). Each infusion is paired with a cue light. The other lever is inactive.

    • Substitution: Once a stable baseline of responding for the training drug is established, saline is substituted to extinguish the responding.

    • This compound Self-Administration: Following extinction, different doses of this compound are made available for self-administration to determine if it maintains responding above saline levels.

    • Effect on Cocaine Self-Administration: To assess how this compound modulates the reinforcing effects of other drugs, rats with stable cocaine self-administration are pre-treated with various doses of this compound before the session.

  • Data Analysis: The number of infusions and lever presses are recorded. A significant increase in active lever pressing for this compound compared to the inactive lever and saline indicates reinforcing effects. A shift in the cocaine dose-response curve following this compound pre-treatment reveals its modulatory effects.

Conditioned Place Preference (CPP) Paradigm

CPP is a Pavlovian conditioning model used to measure the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

  • Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

  • Procedure:

    • Pre-Conditioning (Baseline): On the first day, rats or mice are allowed to freely explore all three chambers, and the time spent in each chamber is recorded to determine any initial preference.

    • Conditioning: Over several days, animals receive an injection of this compound and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the other outer chamber. The drug-paired chamber is counterbalanced across animals.

    • Post-Conditioning (Test): After the conditioning phase, the animals are again allowed to freely explore all three chambers in a drug-free state. The time spent in each chamber is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties. A preference score is often calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.[4]

c-Fos Immunohistochemistry

This technique is used to map neuronal activation in the brain following drug administration. The protein c-Fos is an immediate-early gene product and its expression is an indirect marker of recent neuronal activity.

  • Tissue Preparation:

    • Animals are administered this compound or a control substance.

    • At a specific time point (e.g., 90-120 minutes post-injection), the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • The brains are extracted and post-fixed, then cryoprotected in a sucrose solution.

    • Brains are sectioned on a cryostat or vibratome.

  • Immunohistochemical Staining:

    • Free-floating brain sections are washed and incubated in a solution to block endogenous peroxidase activity.

    • Sections are incubated in a blocking solution to prevent non-specific antibody binding.

    • Sections are incubated with a primary antibody against c-Fos.

    • After washing, sections are incubated with a biotinylated secondary antibody.

    • Sections are then incubated with an avidin-biotin-peroxidase complex (ABC).

    • The c-Fos protein is visualized by a chromogenic reaction with diaminobenzidine (DAB).

  • Quantification: The number of c-Fos-positive cells in specific brain regions of interest (e.g., nucleus accumbens, prefrontal cortex) is counted using a microscope and image analysis software.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound in addiction.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway SKF83822 This compound D1R Dopamine D1 Receptor SKF83822->D1R G_protein Gαs/olf D1R->G_protein Activates beta_Arrestin β-Arrestin D1R->beta_Arrestin No/Weak Recruitment AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream_G Downstream Effects (Gene Expression, etc.) PKA->Downstream_G Phosphorylates Downstream_Arrestin Downstream Effects (Receptor Internalization, etc.) beta_Arrestin->Downstream_Arrestin

Caption: Biased agonism of this compound at the D1 receptor.

Drug_Self_Administration_Workflow start Start surgery Intravenous Catheter Implantation start->surgery acquisition Acquisition of Cocaine Self-Administration surgery->acquisition stable_baseline Stable Baseline Responding acquisition->stable_baseline extinction Extinction with Saline stable_baseline->extinction pretreatment Pretreatment with this compound stable_baseline->pretreatment substitution This compound Self-Administration (Dose-Response) extinction->substitution data_analysis Data Analysis (Infusions, Lever Presses) substitution->data_analysis cocaine_sa Cocaine Self-Administration Session pretreatment->cocaine_sa cocaine_sa->data_analysis end End data_analysis->end

Caption: Experimental workflow for drug self-administration.

CPP_Workflow start Start pre_conditioning Pre-Conditioning: Baseline Preference Test start->pre_conditioning conditioning_day_1 Conditioning Day 1: This compound + Paired Chamber pre_conditioning->conditioning_day_1 conditioning_day_2 Conditioning Day 2: Vehicle + Unpaired Chamber conditioning_day_1->conditioning_day_2 repeat_conditioning Repeat Conditioning (Multiple Days) conditioning_day_2->repeat_conditioning post_conditioning Post-Conditioning: Preference Test (Drug-Free) repeat_conditioning->post_conditioning data_analysis Data Analysis: Time in Chambers, Preference Score post_conditioning->data_analysis end End data_analysis->end

Caption: Experimental workflow for Conditioned Place Preference.

Conclusion

This compound serves as a powerful and selective tool for investigating the role of dopamine D1 receptor signaling in addiction. Its biased agonism provides a unique advantage, allowing for the deconvolution of G protein-mediated effects from those involving β-arrestin. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to effectively utilize this compound in their studies. Further research to fill the existing gaps in the quantitative understanding of its behavioral effects, particularly in self-administration and conditioned place preference paradigms, will be instrumental in advancing our knowledge of addiction's neurobiological underpinnings and in the development of novel, more targeted therapeutics.

References

Unraveling the Dopamine Receptor Affinity of SKF 83822: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83822 is a notable benzazepine derivative recognized for its selective agonist activity at D1-like dopamine receptors. This technical guide provides a comprehensive overview of the binding affinity of this compound for all five dopamine receptor subtypes (D1, D2, D3, D4, and D5). It delves into its distinct functional selectivity, highlighting its capacity to stimulate adenylyl cyclase without engaging phospholipase C signaling pathways. This document consolidates quantitative binding data, details experimental methodologies from key studies, and presents signaling pathways and experimental workflows through explanatory diagrams to serve as an in-depth resource for researchers in pharmacology and drug development.

Introduction

This compound, chemically known as 6-chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propenyl)-1H-3-benzazepine-7,8-diol, is a valuable pharmacological tool for dissecting the roles of D1-like dopamine receptors in the central nervous system. Its unique characteristic lies in its biased agonism, selectively activating Gs/olf-coupled adenylyl cyclase pathways while remaining inactive at Gq-coupled phospholipase C pathways, a feature that distinguishes it from other D1 agonists like SKF 83959.[1][2] This guide offers a detailed examination of its binding profile and the experimental basis for its functional selectivity.

Quantitative Binding Affinity Data

The binding affinity of this compound for recombinant human dopamine receptors has been characterized in several studies. The inhibitory constant (Ki) is a measure of the concentration of the ligand that is required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The data presented below is compiled from various sources, primarily from radioligand binding assays.

Receptor SubtypeBinding Affinity (Ki) in nM
D1 3.2
D2 186
D3 66
D4 335
D5 3.1

Note: These values are representative and may vary slightly between different studies and experimental conditions.

Functional Selectivity

This compound is characterized as a functionally selective or biased agonist for D1-like receptors. This means that it preferentially activates one signaling pathway over another. Specifically, this compound is a potent agonist of the adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP), but does not stimulate the phospholipase C (PLC) pathway, which is associated with inositol phosphate turnover and intracellular calcium mobilization.[1][2]

Signaling PathwayThis compound ActivityDownstream Effect
Adenylyl Cyclase (AC) Agonist (EC50 = 65 nM)Stimulation of cAMP production
Phospholipase C (PLC) No activityNo stimulation of phosphoinositide hydrolysis

Experimental Protocols

The following sections describe the general methodologies employed in the key experiments cited for determining the binding affinity and functional selectivity of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

4.1.1. Membrane Preparation

  • Cells stably expressing the human dopamine receptor subtype of interest (e.g., HEK-293 cells) are cultured and harvested.

  • The cells are washed with a suitable buffer (e.g., phosphate-buffered saline) and then lysed via hypotonic shock or homogenization.

  • The cell lysate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

  • The membrane pellet is resuspended in a storage buffer and the protein concentration is determined using a standard protein assay (e.g., Bradford assay).

4.1.2. Competitive Binding Assay

  • A fixed concentration of a specific radioligand (e.g., [³H]-SCH 23390 for D1 receptors, [³H]-spiperone for D2-like receptors) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

  • The incubation is carried out in a specific binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) at a defined temperature (e.g., room temperature or 37°C) for a specific duration to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

experimental_workflow_binding_assay cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cell_culture Cell Culture (HEK-293 expressing receptor) lysis Cell Lysis cell_culture->lysis centrifugation1 Low-Speed Centrifugation lysis->centrifugation1 centrifugation2 High-Speed Ultracentrifugation centrifugation1->centrifugation2 resuspension Membrane Resuspension centrifugation2->resuspension incubation Incubation (Membranes, Radioligand, This compound) resuspension->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

These assays are used to determine the effect of a compound on receptor-mediated signaling pathways.

4.2.1. Adenylyl Cyclase (cAMP) Assay

  • Intact cells expressing the D1 receptor are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The cells are then stimulated with varying concentrations of this compound for a specific time at 37°C.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP levels are measured using a variety of methods, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • The data is plotted to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum effect (Emax) are determined.

4.2.2. Phospholipase C (PLC) Assay (Inositol Phosphate Accumulation)

  • Cells expressing the dopamine receptor of interest are pre-labeled by incubating them with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

  • The cells are washed and then incubated in a buffer containing LiCl, which inhibits the breakdown of inositol phosphates.

  • The cells are then stimulated with this compound for a defined period.

  • The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid).

  • The inositol phosphates are then separated from the free inositol using anion-exchange chromatography.

  • The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.

  • An increase in [³H]-inositol phosphate accumulation indicates activation of the PLC pathway.

Signaling Pathways

The differential engagement of signaling pathways by this compound at the D1 receptor is a key aspect of its pharmacology.

signaling_pathways cluster_d1 D1 Receptor Signaling cluster_plc Phospholipase C Pathway (Not Activated) D1 D1 Dopamine Receptor Gs Gs/olf D1->Gs This compound AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream D1_inactive D1 Dopamine Receptor Gq Gq/11 D1_inactive->Gq This compound (No Interaction) PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG

Caption: D1 receptor signaling pathways activated by this compound.

Conclusion

This compound demonstrates high affinity and selectivity for D1-like dopamine receptors, with a pronounced preference for D1 and D5 subtypes. Its key pharmacological feature is its biased agonism, potently activating the adenylyl cyclase pathway while having no effect on the phospholipase C pathway. This distinct profile makes this compound an invaluable tool for investigating the specific physiological and behavioral consequences of Gs-coupled D1-like receptor signaling, independent of Gq-mediated effects. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to utilize this compound in their studies of dopamine receptor function and in the development of novel therapeutics targeting these receptors.

References

Methodological & Application

Application Notes and Protocols for SKF 83822 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vivo use of SKF 83822, a selective dopamine D1-like receptor agonist. This document is intended to guide researchers in designing and executing experiments to investigate the physiological and behavioral effects of this compound.

Introduction to this compound

This compound is a high-affinity and selective agonist for the D1-like dopamine receptors (D1 and D5).[1] It is characterized as an atypical agonist because it selectively activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), without stimulating the phospholipase C (PLC) pathway.[2] This selective action makes this compound a valuable tool for dissecting the specific roles of the D1 receptor-cAMP signaling cascade in various physiological processes and pathological conditions, including schizophrenia and Parkinson's disease.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating D1-like dopamine receptors, which are Gs-protein coupled receptors. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates a variety of downstream targets, leading to the modulation of neuronal excitability, gene expression, and behavior.

SKF_83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF83822 This compound D1R D1 Receptor SKF83822->D1R Binds Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

This compound signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vivo studies.

Table 1: Receptor Binding Affinities (Ki values in nM)

ReceptorKi (nM)
D13.2[1]
D53.1[1]
D2186[1]
D366[1]
D4335[1]
5-HT2A1167[1]
α1A1251[1]
α1B1385[1]

Table 2: In Vivo Dosages and Effects

SpeciesDosage RangeRoute of AdministrationObserved Effects
Rat6.25 - 100 µg/kgSubcutaneous (s.c.)Dose-dependent rotational behavior.[2]
Monkey0.15 - 0.35 mg/kgSubcutaneous (s.c.)Extreme arousal and locomotor activation without stereotypy.[2]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound hydrobromide

  • Sterile 0.9% saline solution

  • Vortex mixer

  • Sterile syringes and needles

Protocol:

  • Calculate the required amount of this compound hydrobromide based on the desired final concentration and volume.

  • Dissolve the calculated amount of this compound in sterile 0.9% saline. This compound is soluble in DMSO and ethanol, but for subcutaneous injections, saline is a commonly used vehicle.[3][4] If solubility issues arise, a small amount of a solubilizing agent approved for animal use may be required.

  • Vortex the solution until the compound is completely dissolved.

  • Draw the solution into a sterile syringe for administration.

Rotational Behavior in Unilaterally 6-OHDA Lesioned Rats

This protocol is designed to assess the D1 receptor agonist activity of this compound in a rat model of Parkinson's disease.

Rotational_Behavior_Workflow A Acclimatize Rats to Rotometer Bowls B Administer this compound (s.c.) A->B C Place Rats in Automated Rotometer Bowls B->C D Record Ipsilateral and Contralateral Rotations C->D E Analyze Data (Net Rotations) D->E

Workflow for rotational behavior assay.

Materials:

  • Unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats

  • Automated rotometer bowls

  • This compound solution

  • Syringes and needles for subcutaneous injection

Protocol:

  • Habituation: Acclimatize the rats to the automated rotometer bowls for at least 30 minutes prior to the experiment.

  • Administration: Administer the prepared this compound solution subcutaneously at the desired dose.[2]

  • Observation: Immediately place the rats in the rotometer bowls and record the number of full 360° ipsilateral and contralateral rotations for a period of 90-120 minutes.

  • Data Analysis: Calculate the net number of rotations (contralateral - ipsilateral) for each animal. A significant increase in contralateral rotations indicates a D1 receptor agonist effect.

Locomotor Activity in an Open Field Arena

This protocol measures the effect of this compound on spontaneous locomotor activity.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm)

  • Video tracking software

  • This compound solution

  • Syringes and needles for subcutaneous injection

Protocol:

  • Habituation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.[5]

  • Administration: Administer the prepared this compound solution subcutaneously at the desired dose.

  • Observation: Place the animal in the center of the open field arena and record its activity for a predefined period (e.g., 60 minutes) using a video tracking system. The arena should be cleaned with 70% ethanol between each animal.[5]

  • Data Analysis: The video tracking software can be used to analyze various parameters, including:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency

    • Ambulatory time

Intracerebroventricular (ICV) Injection

This protocol allows for the direct administration of this compound into the brain, bypassing the blood-brain barrier.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Guide cannula and dummy cannula

  • Injection cannula connected to a microsyringe pump

  • This compound solution prepared in sterile artificial cerebrospinal fluid (aCSF)

Protocol:

  • Surgery: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula aimed at the lateral ventricle. Secure the cannula to the skull with dental cement. Insert a dummy cannula to keep the guide patent. Allow the animal to recover for at least one week.

  • Injection: On the day of the experiment, gently restrain the animal and remove the dummy cannula. Insert the injection cannula through the guide cannula.

  • Infusion: Infuse the this compound solution at a slow, constant rate (e.g., 0.5 µL/min) for the desired volume.

  • Post-Infusion: Leave the injection cannula in place for a few minutes to allow for diffusion and prevent backflow. Replace the dummy cannula.

  • Behavioral Testing: Proceed with the desired behavioral assessment.

In Vivo Microdialysis for Dopamine Measurement

This protocol measures changes in extracellular dopamine levels in a specific brain region following this compound administration.

Materials:

  • Microdialysis probes

  • Guide cannula

  • Syringe pump

  • Fraction collector

  • HPLC-ECD system for dopamine analysis

  • This compound solution

Protocol:

  • Surgery: Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).[2] Allow for recovery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[3][4]

  • Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-120 minutes to establish a stable baseline of dopamine levels.[2][3]

  • Drug Administration: Administer this compound systemically (s.c. or i.p.) or locally via reverse dialysis by including it in the aCSF perfusate.

  • Sample Collection: Continue collecting dialysate samples for several hours post-administration.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using an HPLC-ECD system. Data is typically expressed as a percentage change from baseline.[2]

References

Application Notes and Protocols for SKF 83822 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of SKF 83822, a selective dopamine D1-like receptor agonist, for in vivo and in vitro research applications.

Introduction

This compound is a high-affinity, selective agonist for the dopamine D1-like receptors (D1 and D5).[1] It is characterized as an "atypical" agonist because it selectively activates the adenylyl cyclase (AC) signaling pathway, leading to the production of cyclic AMP (cAMP), without stimulating the phospholipase C (PLC) pathway or phosphoinositide hydrolysis.[1][2][3] This property makes it a valuable tool for dissecting the distinct signaling cascades associated with D1-like receptor activation.

Physicochemical and Pharmacological Properties

This compound is typically supplied as a hydrobromide salt. It is crucial to use the batch-specific molecular weight provided on the vial or Certificate of Analysis for precise molarity calculations.

PropertyDataReference
Molecular Weight 424.76 g/mol (for hydrobromide salt)[1]
Formulation C₂₀H₂₂ClNO₂ · HBr[1]
Solubility Soluble up to 100 mM in DMSO. Soluble up to 10 mM in ethanol.[1]
Receptor Binding Affinity (Ki) D1: 3.2 nM D5: 3.1 nM D2: 186 nM D3: 66 nM D4: 335 nM[1]
Functional Activity (EC₅₀) 65 nM for stimulating adenylyl cyclase.[1]
Storage (Solid Form) Store at -20°C for long-term (months to years). Can be stored at 2-8°C for short-term (days to weeks).
Storage (Stock Solution) Store in aliquots at -20°C for up to 1 month. Store in aliquots at -80°C for up to 6 months. Protect from light and moisture.[2]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO.

Materials:

  • This compound hydrobromide powder

  • Dimethyl sulfoxide (DMSO), anhydrous/hygroscopic

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Determine Required Mass: Calculate the mass of this compound powder needed to achieve the desired concentration and volume. For a 10 mM stock solution, you would dissolve 4.25 mg of this compound hydrobromide (MW: 424.76) in 1 mL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly. Gentle warming or brief sonication can aid in complete dissolution, especially for higher concentrations.[3]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[2]

Protocol 2: Preparation of Solutions for In Vivo Injection

This protocol details the dilution of the DMSO stock solution into a physiologically compatible vehicle for subcutaneous (s.c.) or intraperitoneal (i.p.) injection in animal models.

Important Considerations:

  • The final concentration of DMSO in the injection vehicle should be minimized to avoid irritation and toxicity. A final DMSO concentration of <1% is recommended.[3]

  • Prepare the final diluted solution fresh on the day of the experiment.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile 0.9% physiological saline

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution: Determine the volume of stock solution and sterile saline required to achieve the final desired injection concentration and volume.

    • Example Calculation: To prepare 1 mL of a 0.1 mg/mL injection solution from a 10 mg/mL DMSO stock:

      • Volume of stock needed: (0.1 mg/mL * 1 mL) / 10 mg/mL = 0.01 mL (or 10 µL)

      • Volume of saline needed: 1 mL - 0.01 mL = 0.99 mL (or 990 µL)

      • The final DMSO concentration in this example would be 1%.

  • Dilution: Add the required volume of sterile saline to a new sterile tube. Add the calculated volume of the this compound stock solution to the saline.

  • Mixing: Vortex the final solution gently to ensure it is homogenous.

  • Administration: The solution is now ready for administration. For subcutaneous injection in rodents, a typical injection volume is 1-5 mL/kg.[4] All substances should be sterile and warmed to room temperature before injection to minimize discomfort.[4]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound selectively activates the Gαs/olf-coupled D1 receptor, leading to the activation of adenylyl cyclase and subsequent production of cAMP. This pathway is distinct from other D1-like agonists that may also engage Gαq-coupled signaling.

SKF83822_Pathway SKF83822 This compound D1R Dopamine D1 Receptor SKF83822->D1R Binds & Activates Gas Gαs/olf D1R->Gas Activates AC Adenylyl Cyclase (AC) Gas->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Expression) PKA->Downstream Phosphorylates Targets

Caption: Canonical signaling pathway of this compound via the D1 receptor.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo experiment involving the preparation and administration of this compound.

InVivo_Workflow cluster_prep Solution Preparation cluster_exp Experiment p1 Weigh this compound Powder p2 Dissolve in 100% DMSO to create Stock Solution p1->p2 p3 Store Stock at -80°C p2->p3 p4 Dilute Stock in Sterile Saline (Fresh, Day of Use) p3->p4 Aliquot for use e2 Administer this compound Solution (e.g., Subcutaneous Injection) p4->e2 e1 Animal Acclimation e1->e2 e3 Behavioral or Physiological Measurement e2->e3 e4 Data Analysis e3->e4

Caption: General workflow for preparing and using this compound in animal studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and use of SKF 83822, a selective dopamine D1-like receptor agonist, in rat behavioral studies. This document summarizes quantitative data, details experimental protocols, and provides visualizations of key pathways and workflows.

Introduction to this compound

This compound is a high-affinity and selective agonist for the D1-like dopamine receptors (D1 and D5). Its distinct mechanism of action lies in its ability to selectively activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) production, without stimulating the phospholipase C (PLC) pathway.[1] This selectivity makes this compound a valuable tool for dissecting the specific roles of the D1/cAMP signaling cascade in various physiological and pathological processes in the central nervous system. Dopamine receptors are crucial for a variety of neural processes, including cognition, learning, memory, and fine motor control.[2]

Data Presentation: Recommended Dosages of this compound

The following table summarizes the recommended dosage ranges of this compound for various behavioral studies in rats, based on published literature. The primary route of administration is subcutaneous (s.c.).

Behavioral AssayRat ModelDosage RangeRoute of AdministrationObserved EffectsCitations
Rotational Behavior Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats6.25 - 100 µg/kgs.c.Dose-dependent contralateral rotations, with a strong response at 50 µg/kg.[1] This effect can be blocked by the D1 antagonist SCH 23390.[1][3][1][3]
Locomotor Activity Normal rats0.15 - 0.35 mg/kgs.c.Induces locomotion and a state of extreme arousal without inducing stereotypy or dyskinesia.[1][1]
Orofacial Movements Normal ratsNot specified in rats, but studied in mice.s.c.In mice, this compound induced vertical jaw movements and incisor chattering.

Note: Dosages may require optimization based on the specific rat strain, age, weight, and experimental conditions. It is recommended to conduct pilot studies to determine the optimal dose for a particular experimental setup.

Experimental Protocols

Rotational Behavior in a Rat Model of Parkinson's Disease

This protocol is designed to assess the pro-motor effects of this compound in a rat model of Parkinson's disease, which is created by inducing a unilateral lesion of the nigrostriatal dopamine pathway with 6-hydroxydopamine (6-OHDA).

a. 6-OHDA Lesioning Procedure (Unilateral)

  • Subjects: Adult male Sprague-Dawley rats (200-250 g).

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

  • Stereotaxic Surgery:

    • Secure the rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the medial forebrain bundle (MFB) at the desired coordinates (e.g., Anteroposterior: -2.2 mm, Mediolateral: +1.5 mm from bregma).

    • Slowly lower a Hamilton syringe needle to the target depth (e.g., -8.0 mm from the dura).

    • Infuse 6-OHDA solution (e.g., 2 mg/mL in saline with 0.02% ascorbic acid) at a rate of 1 µL/min for a total volume of 5 µL.

    • Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting it.

    • Suture the incision and provide post-operative care, including analgesics.

  • Recovery: Allow the rats to recover for at least 10-14 days before behavioral testing.

b. This compound-Induced Rotation Test

  • Apparatus: Automated rotometer bowls.

  • Procedure:

    • Habituate the rats to the testing room for at least 30 minutes before the experiment.

    • Administer this compound subcutaneously at the desired dose (e.g., 6.25, 25, 50, or 100 µg/kg). The vehicle is typically distilled water.[3]

    • Immediately place the rat in the rotometer bowl.

    • Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of 2 hours.[3]

  • Data Analysis: Calculate the net contralateral rotations (contralateral - ipsilateral) for each time bin and for the total session.

Locomotor Activity Assessment (Open Field Test)

This protocol assesses the effect of this compound on spontaneous locomotor activity in an open field arena.

  • Apparatus: A square or circular arena (e.g., 100 x 100 cm) with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.

  • Procedure:

    • Habituate the rats to the testing room for at least 1 hour prior to testing.

    • Administer this compound subcutaneously at the desired dose (e.g., 0.15 - 0.35 mg/kg).

    • After a set pre-treatment time (e.g., 15-30 minutes), gently place the rat in the center of the open field arena.

    • Record the animal's activity using an automated video-tracking system for a specified duration (e.g., 30-60 minutes).

  • Data Analysis: Analyze the video recordings to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Mandatory Visualizations

Signaling Pathway of this compound

SKF83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF83822 This compound D1R Dopamine D1 Receptor SKF83822->D1R Binds to G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: Signaling pathway of this compound, a selective D1 receptor agonist that activates adenylyl cyclase.

Experimental Workflow for a Rat Behavioral Study

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Handling and Test Environment Animal_Acclimation->Habituation Drug_Prep This compound Preparation (Dissolve in Vehicle) Habituation->Drug_Prep Administration Subcutaneous (s.c.) Administration Drug_Prep->Administration Pretreatment Pre-treatment Period (e.g., 15-30 min) Administration->Pretreatment Behavioral_Test Behavioral Assay (e.g., Open Field Test) Pretreatment->Behavioral_Test Data_Collection Video Recording & Automated Tracking Behavioral_Test->Data_Collection Data_Analysis Quantification of Behavioral Parameters Data_Collection->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis

Caption: General experimental workflow for a typical rat behavioral pharmacology study using this compound.

Solution Preparation and Administration

  • Solubility: this compound hydrobromide is soluble in ethanol (to 10 mM) and DMSO (to 100 mM). For in vivo studies, it is often dissolved in distilled water or saline.

  • Vehicle Preparation:

    • For a stock solution, dissolve this compound hydrobromide in a minimal amount of a suitable solvent like DMSO.

    • For the final injection volume, further dilute the stock solution with sterile saline (0.9% NaCl) to the desired concentration. It is crucial to ensure the final concentration of the initial solvent (e.g., DMSO) is low and non-toxic to the animals.

    • Example: To prepare a 1 mg/mL stock solution in DMSO, dissolve 1 mg of this compound in 1 mL of DMSO. For a final injection concentration of 50 µg/mL in saline with 1% DMSO, take 50 µL of the 1 mg/mL stock and add it to 950 µL of sterile saline.

  • Administration:

    • Administer this compound via subcutaneous (s.c.) injection into the loose skin on the back of the rat's neck.

    • Use an appropriate needle size (e.g., 25-27 gauge) for the injection.

    • The injection volume should be kept as low as possible, typically around 1 mL/kg body weight.

Safety and Handling

  • Adverse Effects: At higher doses, D1 agonists can induce stereotyped behaviors. However, this compound is noted for inducing locomotion without significant stereotypy at the tested doses.[1] Researchers should carefully observe animals for any signs of distress or adverse reactions, especially during dose-finding studies.

  • Handling: Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and a lab coat.

This document is intended for research purposes only and should not be used for clinical applications. Researchers are advised to consult the relevant scientific literature and safety data sheets before using this compound.

References

Application Notes and Protocols for Subcutaneous Administration of SKF 83822 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the subcutaneous administration of SKF 83822 in mice, a potent and selective dopamine D1-like receptor agonist. This document outlines the mechanism of action, protocols for preparation and administration, and expected behavioral outcomes, particularly concerning locomotor activity.

Introduction to this compound

This compound is a benzazepine derivative that acts as a selective agonist for D1-like dopamine receptors (D1 and D5). It is characterized by its ability to stimulate adenylyl cyclase (AC) and subsequent cyclic AMP (cAMP) production, without activating the phospholipase C (PLC) pathway.[1] This selective signaling makes this compound a valuable tool for dissecting the specific roles of the D1-AC-cAMP pathway in various physiological and pathological processes, including motor control, learning, and memory. In mice, subcutaneous administration of this compound has been shown to induce a range of behavioral effects, most notably a significant increase in locomotor activity.

Signaling Pathway of this compound

The primary mechanism of action for this compound involves the activation of the Gs/olf alpha subunit of the G-protein coupled D1 receptor. This initiates a signaling cascade that leads to the modulation of neuronal excitability and gene expression.

SKF_83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF_83822 This compound D1R Dopamine D1 Receptor SKF_83822->D1R G_protein Gs/olf D1R->G_protein activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP converts ATP to G_protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP_32 DARPP-32 PKA->DARPP_32 phosphorylates ERK ERK1/2 DARPP_32->ERK modulates Gene_Expression Gene Expression (e.g., c-Fos, Zif/268) ERK->Gene_Expression regulates

Diagram 1: this compound Signaling Pathway.

Quantitative Data: Dose-Response Effects on Locomotor Activity

The following table summarizes the dose-dependent effects of subcutaneously administered this compound and other D1 agonists on locomotor activity in mice.

AgonistDose Range (mg/kg, s.c.)Mouse StrainObserved Effect on Locomotor ActivityReference
This compound0.15 - 0.35MonkeyInduces locomotion without dyskinesia.[1]
SKF 383933 - 300C57B1/6JMarked dose-related locomotor stimulation. High doses (100-300 mg/kg) show biphasic effects with initial depression followed by hyperlocomotion.[2]
SKF 383936 - 12F2 hybrid (129/Sv x C57BL/6)Slight stimulation of locomotor activity.[3]
SKF 812970.4 - 0.8Not SpecifiedSignificant enhancement of locomotor activity at 0.8 mg/kg.[4]
A-77636Not SpecifiedhD1 knock-inShows complete tachyphylaxis by day 2 of repeated dosing.[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection

This protocol details the preparation of this compound solution for in vivo administration in mice.

Materials:

  • This compound hydrobromide (or similar salt)

  • Dimethyl sulfoxide (DMSO)[6]

  • Ethanol

  • Sterile 0.9% saline solution[4][5]

  • 20% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water (optional vehicle)[5]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Select the appropriate solvent. this compound hydrobromide is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM). For in vivo use, it is crucial to minimize the concentration of organic solvents. A common practice is to prepare a concentrated stock solution in DMSO and then dilute it with a vehicle suitable for injection, such as sterile saline or HPβCD.

  • Prepare the stock solution.

    • Accurately weigh the required amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. For example, to prepare a 10 mM stock, dissolve 4.25 mg of this compound hydrobromide (MW: 424.76 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Prepare the final dosing solution.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in the injection vehicle.

    • For Saline Vehicle: Dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration. Ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity.

    • For HPβCD Vehicle: Dilute the DMSO stock solution with a sterile 20% HPβCD solution.[5] This can improve the solubility and stability of the compound.

  • Sterilization. Filter the final dosing solution through a 0.22 µm sterile syringe filter into a sterile vial to ensure its sterility before injection.

  • Storage. Store the stock solution at -20°C or -80°C for long-term storage.[1] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[1] The final dosing solution should be prepared fresh on the day of the experiment.

Protocol 2: Subcutaneous Administration of this compound in Mice

This protocol provides a step-by-step guide for the subcutaneous injection of this compound in mice to assess its effects on locomotor activity.

Materials:

  • Prepared sterile this compound dosing solution

  • Control vehicle solution (e.g., saline with the same percentage of DMSO as the drug solution)

  • Male C57B1/6J mice (or other appropriate strain)

  • Sterile insulin syringes with 27-30 gauge needles

  • Animal scale

  • Locomotor activity chambers

  • 70% ethanol for disinfection

Experimental Workflow:

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Acclimatization Acclimatize Mice (1 week) Habituation Habituate to Locomotor Chambers (e.g., 60 min) Acclimatization->Habituation Dose_Prep Prepare this compound and Vehicle Solutions Habituation->Dose_Prep Weighing Weigh Mice and Calculate Injection Volume Dose_Prep->Weighing Injection Subcutaneous Injection (Scruff or Flank) Weighing->Injection Placement Immediately Place Mice in Locomotor Chambers Injection->Placement Data_Collection Record Locomotor Activity (e.g., 60-120 min) Placement->Data_Collection Analysis Analyze Data (e.g., ANOVA) Data_Collection->Analysis

Diagram 2: Experimental Workflow for Locomotor Activity Assessment.

Procedure:

  • Animal Acclimatization. Acclimatize mice to the housing facility for at least one week before the experiment.

  • Habituation. On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. Habituate the mice to the locomotor activity chambers for a set period (e.g., 60 minutes) before injection to reduce novelty-induced hyperactivity.[5]

  • Dose Calculation. Weigh each mouse immediately before injection to accurately calculate the required injection volume based on its body weight and the desired dose (mg/kg). The typical injection volume for subcutaneous administration in mice is 5-10 ml/kg.

  • Injection Procedure.

    • Gently restrain the mouse by scruffing the loose skin over the neck and shoulders.[7]

    • Alternatively, the injection can be administered into the flank.[7]

    • Using a sterile insulin syringe, insert the needle into the "tent" of skin formed by the scruff at a shallow angle.

    • Gently pull back the plunger to ensure the needle has not entered a blood vessel.

    • Slowly inject the calculated volume of the this compound solution or vehicle.

    • Withdraw the needle and return the mouse to its designated locomotor activity chamber.

  • Data Collection. Immediately after injection, begin recording locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a predetermined duration (e.g., 60-120 minutes).

  • Data Analysis. Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.

Important Considerations:

  • Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Aseptic Technique: Maintain aseptic conditions during the preparation and administration of all solutions to prevent infection.

  • Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.

  • Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to minimize bias.

  • Time of Day: Conduct experiments at the same time of day to control for circadian variations in behavior.

References

Application Notes and Protocols for Inducing Rotational Behavior with SKF 83822

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SKF 83822, a selective dopamine D1-like receptor agonist, for inducing rotational behavior in preclinical research models. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in motor control and its dysfunction in neurological disorders such as Parkinson's disease. As an atypical D1 receptor agonist, this compound selectively activates adenylyl cyclase (AC) without stimulating phospholipase C (PLC), offering a specific means to probe the downstream effects of the Gs-coupled D1 receptor pathway.[1][2][3][4] In animal models with unilateral dopamine depletion, such as the 6-hydroxydopamine (6-OHDA) lesioned rat, administration of D1 agonists like this compound induces contralateral rotational behavior. This response serves as a quantifiable measure of D1 receptor stimulation and is a widely used paradigm in the study of dopamine receptor function and the development of novel therapeutic agents.

Mechanism of Action

This compound exhibits high affinity and selectivity for the dopamine D1-like receptors (D1 and D5).[5] Unlike many other D1 agonists, its action is specific to the Gs alpha subunit (Gαs) signaling cascade.[1][2] Upon binding to the D1 receptor, this compound promotes the activation of Gαs, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1][3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and downstream signaling events that modulate neuronal excitability and gene expression, ultimately manifesting as behavioral responses such as rotational behavior in dopamine-depleted animals.[2]

Signaling Pathway

The signaling cascade initiated by this compound at the D1 receptor is depicted below.

SKF_83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF83822 This compound D1R Dopamine D1 Receptor SKF83822->D1R Binds to Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Behavior Rotational Behavior Downstream->Behavior Leads to Experimental_Workflow A Unilateral 6-OHDA Lesioning of Rat Brain B Post-Surgery Recovery (≥ 2 weeks) A->B C Habituation to Testing Apparatus B->C D This compound Administration (Subcutaneous) C->D E Recording of Rotational Behavior (e.g., 2 hours) D->E F Data Analysis: Net Contralateral Rotations E->F

References

Assessing Locomotor Activity with SKF 83822: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 83822 is a potent and selective agonist for the dopamine D1-like receptor family (D1 and D5 receptors). Unlike many other D1 agonists, this compound exhibits functional selectivity by activating adenylyl cyclase (AC) and subsequently increasing intracellular cyclic adenosine monophosphate (cAMP) levels, without stimulating the phospholipase C (PLC) pathway.[1] This distinct signaling profile makes this compound a valuable pharmacological tool for dissecting the specific roles of the D1-AC-cAMP signaling cascade in various physiological and pathological processes, including the modulation of locomotor activity.

Studies in animal models have consistently demonstrated that systemic administration of this compound induces a state of pronounced arousal and hyperlocomotion. This effect is dose-dependent and can be attenuated by D1 receptor antagonists, such as SCH 23390, confirming the D1 receptor-mediated mechanism of action.[1] The robust and reproducible nature of this compound-induced hyperlocomotion makes it a suitable compound for in vivo screening of potential antipsychotics, pro-cognitive agents, and other therapeutics targeting the dopaminergic system.

These application notes provide detailed protocols for assessing the effects of this compound on locomotor activity in rodents using the open field test, a widely accepted behavioral paradigm.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on locomotor activity from various studies. These tables are intended to provide a comparative overview of the dose-dependent effects of this compound in different rodent species.

Table 1: Effect of this compound on Locomotor Activity in Rats

Dose (µg/kg, s.c.)Key Locomotor EffectsReference
6.25Minimal to no significant effect on rotational behavior.[1]
25Significant increase in rotational response.[1]
50Strong rotational response.[1]
100Pronounced and sustained rotational response.[1]

Table 2: Effect of this compound on Locomotor and Other Behaviors in Monkeys

Dose (mg/kg, s.c.)Key Locomotor and Behavioral EffectsReference
0.15 - 0.35Induces locomotion without inducing dyskinesia.[1]
0.25Moderate and significant behavioral effects.[1]
0.35High and significant behavioral effects.[1]

Signaling Pathway of this compound

This compound exerts its effects on locomotor activity by activating the dopamine D1 receptor, which is coupled to the Gαs/olf G-protein. This initiates a signaling cascade that ultimately modulates neuronal excitability and gene expression in brain regions controlling movement, such as the striatum.

SKF83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D1R Dopamine D1 Receptor This compound->D1R Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates IonChannels Ion Channels PKA->IonChannels Phosphorylates GeneExpression Gene Expression PKA->GeneExpression Modulates pDARPP32 p-DARPP-32 (Thr34) PP1 Protein Phosphatase-1 (PP-1) pDARPP32->PP1 Inhibits LocomotorActivity Increased Locomotor Activity PP1->LocomotorActivity Disinhibition of PKA targets IonChannels->LocomotorActivity GeneExpression->LocomotorActivity

This compound Signaling Pathway

Experimental Protocols

Open Field Test for Locomotor Activity Assessment

The open field test is a common method for evaluating general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm for mice; 100 cm x 100 cm x 40 cm for rats) made of a non-porous, easily cleanable material (e.g., PVC, acrylic).

  • Video camera mounted above the arena.

  • Video tracking software (e.g., EthoVision XT, ANY-maze).

  • This compound solution.

  • Vehicle solution (e.g., saline).

  • Syringes and needles for administration (appropriate for the chosen route, e.g., subcutaneous).

  • 70% ethanol for cleaning.

Procedure:

  • Animal Acclimation:

    • House animals in the testing facility for at least one week prior to the experiment to allow for acclimatization.

    • On the day of testing, transfer the animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the ambient conditions (e.g., lighting, temperature, and background noise).

  • Drug Preparation and Administration:

    • Prepare fresh solutions of this compound and the vehicle on the day of the experiment. The concentration should be adjusted to deliver the desired dose in a consistent volume (e.g., 5-10 ml/kg for rats, 10 ml/kg for mice).

    • Administer the assigned treatment (vehicle or a specific dose of this compound) to each animal. Subcutaneous (s.c.) injection is a common route for this compound.

    • Allow for a pre-treatment period before placing the animal in the open field arena. This period depends on the pharmacokinetic profile of this compound and is typically 15-30 minutes.

  • Open Field Test:

    • Gently place the animal in the center of the open field arena.

    • Immediately start the video recording and tracking software.

    • Allow the animal to freely explore the arena for a predetermined duration, typically 15-60 minutes.

    • At the end of the session, carefully remove the animal and return it to its home cage.

  • Cleaning:

    • Thoroughly clean the arena with 70% ethanol and allow it to dry completely between each trial to eliminate olfactory cues that could influence the behavior of subsequent animals.

Data Analysis:

The video tracking software will automatically quantify various locomotor parameters. Key parameters to analyze for the effects of this compound include:

  • Total Distance Traveled (cm): The total distance covered by the animal during the test session. This is a primary measure of overall locomotor activity.

  • Rearing Frequency: The number of times the animal stands on its hind legs. This can be an indicator of exploratory behavior.

  • Stereotypy Count: The number of repetitive, invariant movements. This compound is noted to induce locomotor activation without stereotypy at certain doses.[1]

  • Time Spent in Center Zone (s): The open field is often divided into a central and a peripheral zone. The time spent in the center can be used as a measure of anxiety-like behavior, although this may be confounded by hyperlocomotion.

  • Ambulatory Time (s): The total time the animal is in motion.

Statistical analysis should be performed to compare the different dose groups of this compound with the vehicle control group. Appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) should be used.

Experimental Workflow

The following diagram illustrates the typical workflow for an experiment assessing the effects of this compound on locomotor activity.

Experimental_Workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase AnimalAcclimation Animal Acclimation (1 week) RoomAcclimation Testing Room Acclimation (30-60 min) AnimalAcclimation->RoomAcclimation DrugPreparation Drug Preparation (this compound & Vehicle) DrugAdministration Drug Administration (e.g., s.c. injection) DrugPreparation->DrugAdministration RoomAcclimation->DrugAdministration Pretreatment Pre-treatment Period (15-30 min) DrugAdministration->Pretreatment OpenField Open Field Test (15-60 min) Pretreatment->OpenField DataAcquisition Video Recording & Automated Tracking OpenField->DataAcquisition DataAnalysis Quantification of Locomotor Parameters DataAcquisition->DataAnalysis StatisticalAnalysis Statistical Analysis (e.g., ANOVA) DataAnalysis->StatisticalAnalysis Results Results & Interpretation StatisticalAnalysis->Results

Experimental Workflow Diagram

References

Application Notes and Protocols for SKF 83822 in Combination with D2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SKF 83822 is recognized as an atypical dopamine D1 receptor partial agonist. It characteristically activates adenylyl cyclase (AC) leading to the production of cyclic AMP (cAMP), but does not stimulate the phospholipase C (PLC) pathway.[1][2] The interaction of this compound with the dopamine D2 receptor is of significant interest, particularly in the context of D1-D2 receptor heteromers. These heteromeric complexes exhibit unique pharmacological and signaling properties distinct from their constituent monomeric receptors. Co-activation of D1 and D2 receptors within these heteromers can initiate a Gq/11 protein-coupled signaling cascade, resulting in intracellular calcium mobilization.[3][4]

This document provides detailed application notes and experimental protocols for investigating the effects of this compound in combination with D2 receptor agonists, with a focus on the D1-D2 receptor heteromer signaling.

Data Presentation

Table 1: Binding Affinity of this compound at Dopamine Receptors
ReceptorRadioligandPreparationKi (nM)Reference
D1[3H]SCH23390Recombinant3.2
D2[3H]RacloprideRecombinant186
D5-Recombinant3.1
D3-Recombinant66
D4-Recombinant335
Table 2: Functional Effects of this compound in Combination with the D2 Receptor Agonist Quinpirole
AssayCell Line/PreparationAgonistsEffect of this compoundQuantitative DataReference
[35S]GTPγS Binding (Gq/11 activation)D1-D2HEK cell membranesThis compound + QuinpiroleNo significant activation of Gq/11 by this compound, alone or with quinpirole. In contrast, SKF 83959 with quinpirole increased Gq/11 activation.-[1]
Intracellular Calcium MobilizationD1-D2HEK cellsThis compoundDoes not significantly activate the D1-D2 heteromer-mediated calcium signal.-[5]
Desensitization of Calcium SignalD1-D2HEK cellsPre-treatment with this compound, then DopaminePre-treatment with this compound desensitizes the subsequent dopamine-induced calcium signal.IC50 for desensitization: ~10 nM[5]
Firing Rate of Dopamine NeuronsRat Ventral Tegmental AreaThis compound + QuinpiroleThis compound does not reverse the inhibition of firing rate caused by prolonged application of quinpirole.-[6]

Signaling Pathways

The following diagram illustrates the distinct signaling pathways of D1 and D2 receptor homomers and the unique pathway activated by the D1-D2 receptor heteromer.

D1_D2_Signaling cluster_D1 D1 Receptor Homomer cluster_D2 D2 Receptor Homomer cluster_D1D2 D1-D2 Receptor Heteromer D1 D1R Gs Gs/olf D1->Gs activates SKF83822 This compound SKF83822->D1 activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates D2 D2R Gi Gi/o D2->Gi activates D2_agonist D2 Agonist (e.g., Quinpirole) D2_agonist->D2 activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_inhib cAMP AC_inhib->cAMP_inhib reduction D1D2 D1R-D2R Gq Gq/11 D1D2->Gq activates D1_agonist_het D1 Agonist D1_agonist_het->D1D2 D2_agonist_het D2 Agonist D2_agonist_het->D1D2 co-activation PLC Phospholipase C Gq->PLC stimulates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers CaMKII CaMKII Ca_release->CaMKII activates

Dopamine Receptor Signaling Pathways

Experimental Protocols

Protocol 1: Radioligand Binding Assay for D2 Receptors in the Presence of this compound

This protocol is designed to determine the affinity of this compound for the D2 receptor and how it may be altered in the presence of a D1 receptor, as in D1-D2 expressing cells.

Workflow Diagram:

Binding_Assay_Workflow prep Prepare cell membranes (D2 or D1-D2 expressing cells) incubation Incubate membranes with [3H]raclopride and varying concentrations of this compound prep->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation counting Quantify bound radioactivity using liquid scintillation counting separation->counting analysis Analyze data to determine Ki values counting->analysis

Radioligand Binding Assay Workflow

Materials:

  • HEK-293 cells stably expressing the human D2 receptor (D2HEK) and co-expressing D1 and D2 receptors (D1-D2HEK).

  • [3H]raclopride (D2 antagonist radioligand).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Binding Reaction: In a 96-well plate, add in the following order:

    • Binding buffer.

    • Varying concentrations of this compound (e.g., 10-11 to 10-4 M).

    • [3H]raclopride (at a concentration near its Kd, e.g., 1-2 nM).

    • 20 µg of cell membrane preparation.

    • For non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM sulpiride).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the release of intracellular calcium upon co-stimulation of D1 and D2 receptors.

Workflow Diagram:

Calcium_Assay_Workflow seeding Seed D1-D2 expressing cells in a 96-well plate loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seeding->loading stimulation Stimulate cells with this compound and/or a D2 agonist (e.g., quinpirole) loading->stimulation measurement Measure fluorescence intensity over time using a fluorometer stimulation->measurement analysis Analyze the change in fluorescence to quantify intracellular calcium release measurement->analysis

Calcium Mobilization Assay Workflow

Materials:

  • HEK-293 cells stably co-expressing human D1 and D2 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound.

  • D2 receptor agonist (e.g., quinpirole).

  • Fluorometric imaging plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the D1-D2HEK cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading solution.

    • Incubate at 37°C for 60 minutes.

    • Wash the cells with HBSS.

  • Compound Preparation: Prepare solutions of this compound and the D2 agonist in HBSS at desired concentrations.

  • Measurement of Calcium Flux:

    • Place the cell plate in the fluorometer and establish a baseline fluorescence reading.

    • Add the agonist solutions to the wells.

    • Measure the fluorescence intensity over time (e.g., every 1.5 seconds for 3 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data can be expressed as the peak fluorescence response over baseline.

Protocol 3: In Vivo Microdialysis

This protocol is for measuring changes in neurotransmitter levels (e.g., dopamine, GABA) in a specific brain region of a freely moving animal following co-administration of this compound and a D2 agonist.

Materials:

  • Laboratory animals (e.g., adult male Sprague-Dawley rats).

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound and D2 agonist (e.g., quinpirole).

  • HPLC system with electrochemical detection (for dopamine analysis).

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.

    • Collect baseline dialysate samples (e.g., every 20 minutes).

  • Drug Administration: Administer this compound and the D2 agonist systemically (e.g., via intraperitoneal or subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a suitable analytical technique like HPLC-ED.

  • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels and compare the effects of the drug combination to vehicle and individual drug treatments.

Conclusion

The study of this compound in combination with D2 receptor agonists provides valuable insights into the complex pharmacology of dopamine receptor heteromers. The provided protocols offer a framework for researchers to investigate the binding, signaling, and in vivo neurochemical effects of this drug combination. Careful experimental design and data analysis are crucial for elucidating the nuanced interactions between D1 and D2 receptor signaling pathways.

References

Application Notes and Protocols for In Vitro Assays Using SKF 83822 on Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 83822 is a selective and high-affinity dopamine D1-like receptor partial agonist.[1] It is a valuable research tool for investigating the role of D1-like receptor signaling in neuronal function and dysfunction. A key characteristic of this compound is its biased agonism; it preferentially activates the Gs protein-coupled pathway, leading to the stimulation of adenylyl cyclase (AC) and subsequent production of cyclic AMP (cAMP), without significantly engaging the Gq protein-coupled phospholipase C (PLC) pathway.[2][3] This unique signaling profile makes it an ideal compound for dissecting the specific contributions of the cAMP pathway in neurons, independent of intracellular calcium mobilization and β-arrestin recruitment. These application notes provide detailed protocols for utilizing this compound in cultured neurons to study its effects on intracellular signaling and neuronal morphology.

Data Presentation

Quantitative Data for this compound

The following table summarizes the quantitative data available for this compound in in vitro assays. It is important to note that the cAMP accumulation data was generated in a CHO cell line stably expressing the human D1 receptor, and similar dose-response studies in primary neurons are recommended to confirm these parameters.

AssayCell TypeParameterValueReference
Dopamine D1 Receptor Binding RecombinantKi3.2 nM[1][4]
Dopamine D5 Receptor Binding RecombinantKi3.1 nM[1][4]
Adenylyl Cyclase Stimulation RecombinantEC5065 nM[1][4]
cAMP Accumulation CHO-K1 cells expressing human D1REC502.3 ± 1 nM[5]
cAMP Accumulation CHO-K1 cells expressing human D1REmax (% of Dopamine)61.5 ± 3.5%[5]
β-Arrestin Recruitment CHO-K1 cells expressing human D1RActivityNo significant recruitment[5][6]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound acts as a biased agonist at the dopamine D1 receptor, primarily activating the Gs-cAMP pathway. It does not significantly recruit β-arrestin or activate the PLC pathway, which is responsible for intracellular calcium release.

SKF83822_Signaling cluster_membrane Plasma Membrane D1R Dopamine D1 Receptor Gs Gs protein D1R->Gs activates Gq Gq protein D1R->Gq not activated beta_arrestin β-Arrestin D1R->beta_arrestin not recruited SKF83822 This compound SKF83822->D1R binds AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Neurite_Outgrowth Neurite Outgrowth & Gene Expression CREB->Neurite_Outgrowth promotes PLC Phospholipase C (PLC) Gq->PLC Ca_release Intracellular Ca2+ Release PLC->Ca_release

Caption: Signaling pathway of this compound at the D1 receptor.

Experimental Workflow: cAMP Accumulation Assay

This workflow outlines the key steps for measuring changes in intracellular cAMP levels in cultured neurons following treatment with this compound.

cAMP_Workflow start Start: Cultured Neurons prepare_cells Plate neurons in multi-well plates start->prepare_cells treat_cells Treat neurons with this compound and controls prepare_cells->treat_cells prepare_drug Prepare this compound dilutions prepare_drug->treat_cells incubate Incubate for specified time treat_cells->incubate lyse_cells Lyse cells to release intracellular cAMP incubate->lyse_cells detect_cAMP Detect cAMP using HTRF, ELISA, or RIA lyse_cells->detect_cAMP analyze Analyze data and generate dose-response curve detect_cAMP->analyze end End: EC50 and Emax values analyze->end

Caption: Workflow for cAMP accumulation assay.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rats, suitable for subsequent in vitro assays.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Papain (20 units/mL) and DNase I (100 units/mL) in HBSS

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin

  • Poly-D-lysine and Laminin coated culture plates/coverslips

  • Sterile dissection tools, conical tubes, and cell strainers

Procedure:

  • Tissue Dissection: Euthanize the pregnant rat according to approved institutional protocols. Dissect the E18 embryos and isolate the cerebral cortices in ice-cold HBSS.

  • Enzymatic Digestion: Transfer the cortices to a papain/DNase I solution and incubate at 37°C for 20-30 minutes.

  • Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Cell Plating: Pass the cell suspension through a cell strainer to remove debris. Centrifuge the cells and resuspend in complete Neurobasal medium. Plate the neurons onto Poly-D-lysine/Laminin coated plates at a desired density (e.g., 2 x 10^5 cells/cm²).

  • Cell Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Replace half of the culture medium every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: cAMP Accumulation Assay

This protocol details the measurement of intracellular cAMP levels in cultured neurons.

Materials:

  • Cultured primary neurons (DIV 7-14) in 96-well plates

  • This compound stock solution (in DMSO or water)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA, or RIA)

  • Assay buffer (e.g., HBSS)

Procedure:

  • Pre-treatment: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.

  • Drug Application: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control and a positive control (e.g., Forskolin).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis: Aspirate the drug-containing buffer and add cell lysis buffer to each well. Incubate as per the manufacturer's instructions to ensure complete cell lysis.

  • cAMP Detection: Perform the cAMP detection assay according to the kit manufacturer's protocol.

  • Data Analysis: Calculate the concentration of cAMP in each well. Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 3: Intracellular Calcium Imaging

As this compound does not typically induce calcium release, this protocol serves as a negative control to confirm its biased agonism or to study its modulatory effects on other calcium-mobilizing stimuli.

Materials:

  • Cultured primary neurons on glass-bottom dishes or coverslips

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound stock solution

  • Positive control (e.g., a glutamate receptor agonist like NMDA)

  • Fluorescence microscope with an imaging system

Procedure:

  • Dye Loading: Incubate neurons with a calcium indicator dye (e.g., 5 µM Fluo-4 AM) in imaging buffer for 30-45 minutes at 37°C.

  • Baseline Measurement: Wash the cells with imaging buffer and acquire baseline fluorescence images for 1-2 minutes.

  • Drug Application: Perfuse the cells with this compound at a high concentration (e.g., 1-10 µM) and continue to acquire images.

  • Positive Control: After washing out this compound, apply a positive control to confirm cell viability and responsiveness.

  • Data Analysis: Measure the change in fluorescence intensity over time for individual neurons. A lack of a significant increase in fluorescence upon this compound application confirms its inability to mobilize intracellular calcium.

Protocol 4: Neurite Outgrowth Assay

Materials:

  • Low-density cultured primary neurons (e.g., 5 x 10^4 cells/cm²)

  • This compound stock solution

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Treatment: On DIV 3, treat the neurons with various concentrations of this compound (a suggested starting range is 10 nM to 1 µM). Include a vehicle control.

  • Incubation: Incubate the cultures for 48-72 hours.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with Triton X-100.

    • Block with goat serum.

    • Incubate with the primary antibody overnight at 4°C.

    • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Use an automated image analysis software to quantify neurite length, number of neurites, and branching per neuron.

  • Data Analysis: Compare the neurite parameters between the different treatment groups and the vehicle control.

Protocol 5: β-Arrestin Recruitment Assay

This protocol is based on commercially available assays (e.g., PathHunter® by DiscoveRx) and is typically performed in engineered cell lines. While this compound is not expected to recruit β-arrestin to the D1 receptor, this assay can confirm this property.

Materials:

  • CHO or HEK293 cells stably co-expressing a tagged D1 receptor and a β-arrestin-enzyme fragment complementation system.

  • This compound stock solution

  • Positive control (e.g., Dopamine)

  • Assay plate and detection reagents specific to the assay kit

Procedure:

  • Cell Plating: Plate the engineered cells in a 96- or 384-well plate.

  • Drug Application: Add serial dilutions of this compound and the positive control to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent or fluorescent signal.

  • Data Analysis: A lack of signal generation in the presence of this compound, in contrast to the robust signal from the positive control, indicates a lack of β-arrestin recruitment. The compound can also be tested for antagonist activity by co-incubating with dopamine.[5]

References

Application Notes and Protocols for Measuring cAMP Levels Following SKF 83822 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 83822 is a valuable pharmacological tool used in neuroscience and drug discovery research. It is recognized as an atypical agonist for the dopamine D1-like receptor family. A key characteristic of this compound is its selective activation of adenylyl cyclase (AC), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This is in contrast to other D1-like receptor agonists that may also activate phospholipase C (PLC).[1] The ability of this compound to specifically stimulate the adenylyl cyclase pathway makes it an important compound for dissecting the downstream signaling of D1-like receptors.[1]

These application notes provide a comprehensive guide to measuring cAMP levels in cultured cells following treatment with this compound. Included are detailed protocols for cell culture, treatment, and cAMP quantification, as well as a summary of expected quantitative data.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on adenylyl cyclase activity, a direct measure of its ability to stimulate cAMP production.

This compound Concentration (nM)Adenylyl Cyclase Activity (% of Maximal Response)
1~10%
10~30%
65 50% (EC50)
100~65%
1000~90%
10000~100%

Note: This data is compiled based on the reported EC50 value of 65 nM for this compound in stimulating adenylyl cyclase. The percentage of maximal response at other concentrations is estimated based on a typical sigmoidal dose-response curve.

Signaling Pathway

The signaling pathway initiated by this compound leading to the production of cAMP is a well-characterized G-protein coupled receptor (GPCR) cascade.

SKF83822_Signaling_Pathway cluster_membrane Plasma Membrane SKF83822 This compound D1R Dopamine D1 Receptor SKF83822->D1R G_protein Gs Protein (α, β, γ) D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream Experimental_Workflow A 1. Cell Culture and Seeding (D1-HEK293 cells) B 2. This compound and IBMX Preparation C 3. Cell Treatment (Incubate with this compound) A->C Seed cells into 96-well plate B->C Prepare drug dilutions D 4. Cell Lysis C->D Incubate for specified time E 5. cAMP Detection (Using a commercial assay kit) D->E Add lysis and detection reagents F 6. Data Acquisition (Luminometer/Plate Reader) E->F Measure signal G 7. Data Analysis (Dose-response curve) F->G Calculate cAMP levels and plot data

References

Application Notes and Protocols for SKF 83822 in Immediate Early Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 83822 is a selective and atypical dopamine D1-like receptor agonist. Unlike standard D1 agonists, this compound uniquely activates adenylyl cyclase and stimulates the production of cyclic AMP (cAMP) without engaging phospholipase C (PLC) signaling pathways.[1][2][3] This distinct mechanism of action makes this compound an invaluable pharmacological tool for dissecting the specific contributions of the cAMP signaling cascade in various physiological and pathological processes. One of its significant applications is in the study of neuronal activation through the induction of immediate early genes (IEGs).

Immediate early genes, such as c-Fos, c-Jun, Zif/268 (also known as Egr-1), and Arc, are rapidly and transiently expressed in response to neuronal stimulation.[1][4] Their expression is often used as a marker for neuronal activity, providing a cellular-level map of brain regions that respond to specific stimuli, including pharmacological agents. The study of this compound-induced IEG expression allows researchers to investigate the downstream consequences of selective D1 receptor-cAMP signaling, which is implicated in learning, memory, and various neuropsychiatric disorders.[5][6]

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in IEG expression studies.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by binding to dopamine D1-like receptors, which are G-protein coupled receptors (GPCRs). This binding specifically activates the Gαs subunit, leading to the stimulation of adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). The catalytic subunits of PKA then translocate to the nucleus and phosphorylate the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB (pCREB) binds to cAMP Response Elements (CREs) in the promoter regions of target genes, including a suite of immediate early genes, thereby initiating their transcription.

SKF_83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D1R D1 Receptor This compound->D1R Binds Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA PKA cAMP->PKA Activates pCREB pCREB PKA->pCREB Phosphorylates CREB IEG Immediate Early Genes (c-Fos, Zif/268, Arc, etc.) pCREB->IEG Induces Transcription

Figure 1. this compound signaling pathway to IEG expression.

Data Presentation

The following tables summarize the quantitative data from in vivo studies examining the effects of this compound.

Table 1: In Vivo Dose-Response of this compound on Rotational Behavior in 6-OHDA Lesioned Rats[4]
This compound Dose (µg/kg, s.c.)Net Contralateral Turns (Mean ± SEM)Significance (p-value vs. Vehicle)
Vehicle~10 ± 5-
6.25~20 ± 8> 0.05
25.00~150 ± 20< 0.05
100.00~250 ± 30< 0.05

Note: This table provides data on a behavioral outcome that is dependent on D1 receptor stimulation and correlates with the doses that induce IEG expression.

Table 2: Effect of this compound on Immediate Early Gene Expression in the Denervated Striatum[4]
TreatmentInduced IEGsObservation
This compound (25-100 µg/kg, s.c.)c-Fos, Fra-2, Zif/268, ArcStrong and intense expression
This compound + SCH 23390 (0.5 mg/kg)c-Fos, Fra-2, Zif/268, ArcExpression is blocked

Note: While the original study describes the expression as "strong" and "intense," specific cell count data for a full dose-response on IEG expression is not available. The provided doses are effective for inducing a significant IEG response.

Experimental Protocols

Protocol 1: In Vivo Induction of IEG Expression in Rodents

This protocol outlines the procedure for administering this compound to rats to study the induction of IEGs, such as c-Fos, in specific brain regions.

experimental_workflow_invivo cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_processing Tissue Processing cluster_analysis Analysis A1 Acclimatize Animals A2 Prepare this compound Solution (e.g., in saline) A1->A2 B1 Administer this compound (25-100 µg/kg, s.c.) A2->B1 C1 Survival Period (90-120 min for peak c-Fos protein) B1->C1 D1 Anesthetize and Perfuse (PBS then 4% PFA) C1->D1 D2 Extract and Post-fix Brain D1->D2 D3 Cryoprotect and Section D2->D3 E1 Immunohistochemistry for IEG D3->E1 E2 Image Acquisition E1->E2 E3 Quantify IEG-positive cells E2->E3

Figure 2. Experimental workflow for in vivo IEG studies.

Materials:

  • This compound hydrobromide

  • Sterile saline (0.9% NaCl)

  • Experimental animals (e.g., Sprague-Dawley rats)

  • Anesthetic (e.g., sodium pentobarbital)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions for cryoprotection

  • Cryostat or vibratome

  • Reagents for immunohistochemistry (see Protocol 2)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

  • Drug Preparation: Dissolve this compound hydrobromide in sterile saline to the desired concentration.

  • Administration: Administer this compound subcutaneously (s.c.) at a dose between 25-100 µg/kg.[4] Include a vehicle control group receiving saline only.

  • Survival Period: Return the animals to their home cages for a survival period. For c-Fos protein expression, a 90-120 minute survival time is recommended to allow for peak protein levels. For IEG mRNA analysis, a shorter survival time of 30-60 minutes is appropriate.

  • Tissue Collection: Deeply anesthetize the animal. Perform transcardial perfusion first with ice-cold PBS to wash out the blood, followed by 4% PFA for fixation.

  • Post-fixation: Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.

  • Cryoprotection and Sectioning: Transfer the brain to a 30% sucrose solution in PBS until it sinks. Freeze the brain and collect 30-40 µm coronal sections using a cryostat or vibratome. Store sections in PBS at 4°C.

Protocol 2: Immunohistochemistry for c-Fos Protein

This protocol details the staining procedure for visualizing c-Fos positive neurons in the brain sections obtained from Protocol 1.

Materials:

  • Free-floating brain sections in PBS

  • Hydrogen peroxide (H₂O₂)

  • Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)

  • Primary antibody: rabbit anti-c-Fos

  • Biotinylated secondary antibody: goat anti-rabbit

  • Avidin-Biotin Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Microscope slides and mounting medium

Procedure:

  • Washing: Wash sections three times for 5 minutes each in PBS.

  • Peroxidase Quenching: To block endogenous peroxidase activity, incubate the sections in 0.3-1% H₂O₂ in PBS for 15-30 minutes.

  • Washing: Wash sections three times for 5 minutes each in PBS.

  • Blocking: Incubate sections for 1-2 hours at room temperature in the blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-c-Fos antibody (diluted in blocking solution) for 24-48 hours at 4°C with gentle agitation.

  • Washing: Wash sections three times for 10 minutes each in PBS.

  • Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody (diluted in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

  • Washing: Wash sections three times for 10 minutes each in PBS.

  • ABC Incubation: Incubate sections with the prepared ABC reagent for 1 hour at room temperature.

  • Washing: Wash sections three times for 10 minutes each in PBS.

  • Visualization: Develop the signal by incubating the sections in the DAB substrate solution. Monitor the reaction under a microscope until the desired staining intensity (dark brown nuclei) is achieved.

  • Final Washing: Stop the reaction by washing the sections thoroughly in PBS.

  • Mounting and Analysis: Mount the sections onto microscope slides, allow them to air dry, and then coverslip with an appropriate mounting medium. Images of the brain regions of interest can then be acquired using a bright-field microscope for quantification of c-Fos-positive cells.

Conclusion

This compound is a powerful tool for investigating the role of the dopamine D1 receptor-cAMP signaling pathway in neuronal function. Its ability to robustly induce the expression of immediate early genes provides a reliable method for mapping neuronal circuits activated by this specific pathway. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at understanding the complex roles of dopamine signaling in the brain.

References

Troubleshooting & Optimization

SKF 83822 solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of SKF 83822 in DMSO and ethanol, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and ethanol?

A1: this compound exhibits good solubility in DMSO and moderate solubility in ethanol. Specific concentrations can vary slightly between suppliers. Always refer to the batch-specific data on your product's Certificate of Analysis (CoA). The generally reported solubilities are summarized in the table below.

Q2: Why is my this compound not dissolving completely at the expected concentration?

A2: Several factors can affect solubility. The compound may require gentle warming or sonication to fully dissolve[1]. Additionally, the purity and water content of the solvent are critical. For instance, DMSO is hygroscopic, and absorbed water can reduce the solubility of the compound; using a fresh, unopened bottle of anhydrous DMSO is recommended[2]. The compound is often supplied as a hydrobromide salt, which can also influence its solubility characteristics[3][4].

Q3: What is the recommended storage condition for this compound as a solid and in solution?

A3: As a solid, this compound should be stored under dry and dark conditions. Short-term storage at 0-4°C (days to weeks) and long-term storage at -20°C (months to years) is recommended[1]. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to maintain stability[2].

Q4: Can I use solvents other than DMSO or ethanol?

A4: While DMSO and ethanol are the most commonly cited solvents, the choice of solvent depends on your specific experimental design, including the biological system and required final concentration. If you need to use an aqueous buffer, it is common practice to first dissolve this compound in a minimal amount of DMSO and then perform a serial dilution into the aqueous buffer. Always perform a small test to ensure the compound does not precipitate in your final medium.

Data Presentation: Solubility Summary

The following table summarizes the quantitative solubility data for this compound hydrobromide.

SolventReported SolubilityMolarity (approx.)Notes
DMSOUp to 100 mg/mL[2] or 100 mM[3]~235 mM or 100 mMMay require sonication. Use of newly opened, anhydrous DMSO is advised[2].
EthanolUp to 10 mM[3]10 mMLower solubility compared to DMSO.

Note: Molarity calculations are based on the molecular weight of this compound hydrobromide (424.76 g/mol )[3]. The free base has a different molecular weight (~343.85 g/mol )[1].

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the required amount of this compound hydrobromide powder. For example, to prepare 1 mL of a 100 mM solution, you would need 42.48 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Facilitate Dissolution: Vortex the solution briefly. If the compound does not dissolve completely, use one of the following methods:

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes[1][2].

    • Gentle Warming: Warm the solution in a water bath at 37°C for a short period[1]. Avoid excessive heat to prevent degradation.

  • Verify Dissolution: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[2].

Troubleshooting Guide

This section addresses specific issues that may be encountered during the dissolution of this compound.

Issue 1: Precipitate forms after adding the stock solution to an aqueous buffer.

  • Cause: The solubility of this compound is significantly lower in aqueous solutions. The final concentration of DMSO may be too low to keep the compound in solution.

  • Solution:

    • Decrease the final concentration of this compound in the aqueous medium.

    • Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your experimental system (typically <0.5% is recommended for cell-based assays).

    • Prepare a more diluted stock solution and add a larger volume to your buffer, ensuring thorough mixing.

Issue 2: The compound appears oily or does not dissolve into a clear solution in DMSO.

  • Cause: This may be due to absorbed moisture in the DMSO or an issue with the compound lot.

  • Solution:

    • Use a fresh, sealed vial of anhydrous or molecular sieve-dried DMSO[2].

    • Apply gentle warming and sonication as described in the protocol[1].

    • If the issue persists, contact the supplier's technical support with the product and lot number.

Visualizations

Troubleshooting Workflow for this compound Dissolution

G start Start: Dissolve This compound check_dissolved Is the solution clear? start->check_dissolved sonicate_warm Apply sonication or gentle warming check_dissolved->sonicate_warm No success Dissolution Successful check_dissolved->success Yes check_again Is it clear now? sonicate_warm->check_again use_fresh_dmso Use fresh, anhydrous DMSO check_again->use_fresh_dmso No check_again->success Yes use_fresh_dmso->start contact_support Contact Technical Support use_fresh_dmso->contact_support

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Improving the Stability of SKF 83822 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with SKF 83822 stock solutions during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution, which was clear upon preparation in DMSO, has formed a precipitate after storage. What could be the cause?

A1: Precipitation of this compound in a DMSO stock solution can occur due to a few factors. One common reason is the absorption of atmospheric moisture by DMSO, which is hygroscopic. This introduction of water can decrease the solubility of the compound, leading to precipitation. Another possibility is that the storage temperature was not consistently maintained, potentially causing the compound to fall out of solution. Exceeding the recommended storage duration can also contribute to a loss of stability.

Q2: I observed a color change in my this compound solution, from colorless/pale yellow to a darker yellow or brown. What does this indicate?

A2: A noticeable color change, particularly to a darker shade, is often an indication of chemical degradation. This compound contains a catechol moiety, which is susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), light, and even trace metal ions in the solution. The oxidation of the catechol group can lead to the formation of colored byproducts. To minimize this, it is crucial to store the solution protected from light and to use high-purity, anhydrous DMSO.

Q3: When I dilute my this compound DMSO stock into an aqueous buffer for my experiment, a precipitate forms immediately. How can I prevent this?

A3: This is a common issue for compounds that are highly soluble in DMSO but have low aqueous solubility. The rapid change in solvent polarity when adding the DMSO stock to the aqueous buffer causes the compound to "crash out" of the solution. This phenomenon is often referred to as "solvent shock." To prevent this, it is recommended to use a "reverse dilution" method: add the small volume of your DMSO stock dropwise into the larger volume of the gently vortexing aqueous buffer. This ensures rapid dispersal of the DMSO and the compound. Preparing an intermediate dilution in a solvent with intermediate polarity, if compatible with your experimental setup, can also be beneficial.

Q4: What is the optimal pH for aqueous solutions containing this compound to maintain its stability?

Q5: Can I use a phosphate buffer for my experiments with this compound?

A5: While phosphate buffers are common in biological experiments, they can sometimes chelate metal ions, which might be beneficial in preventing metal-catalyzed oxidation of the catechol group. However, the compatibility should be experimentally verified. It is important to ensure that the final concentration of the buffer does not cause precipitation of the compound itself.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in DMSO Stock 1. Moisture absorption by DMSO.2. Temperature fluctuations.3. Exceeded storage time.1. Use fresh, anhydrous DMSO for stock preparation. Store with a desiccant.2. Ensure consistent storage at -20°C or -80°C.3. Prepare fresh stock solutions as per the recommended guidelines.
Color Change (Darkening) Oxidation of the catechol moiety.1. Store stock solutions protected from light in amber vials.2. Prepare solutions fresh when possible.3. Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing.
Precipitation upon Dilution 1. Low aqueous solubility.2. "Solvent shock".1. Perform a "reverse dilution" (add DMSO stock to buffer).2. Ensure the final DMSO concentration in the aqueous solution is as high as the experiment permits to aid solubility.3. Prepare an intermediate dilution in a suitable co-solvent if possible.
Inconsistent Experimental Results Degradation of this compound in the working solution.1. Prepare working solutions fresh for each experiment.2. Minimize the time the compound spends in aqueous buffer before use.3. If possible, maintain the working solution at a slightly acidic pH.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Materials:

    • This compound hydrobromide powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol for Diluting this compound Stock for Aqueous Experiments
  • Materials:

    • Prepared this compound DMSO stock solution

    • Sterile aqueous buffer (e.g., PBS, TRIS)

    • Sterile microcentrifuge tubes

  • Procedure (Reverse Dilution Method):

    • Determine the final desired concentration of this compound in your aqueous buffer.

    • In a sterile tube, place the required volume of the aqueous buffer.

    • While gently vortexing the aqueous buffer, add the calculated small volume of the this compound DMSO stock solution dropwise to the buffer.

    • Continue vortexing for a few seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately for your experiment.

Quantitative Data Summary

ParameterValueReference
Solubility in DMSO ≥ 100 mM[1]
Solubility in Ethanol ≥ 10 mM[1]
Recommended Stock Solution Storage (Short-term) -20°C for up to 1 month
Recommended Stock Solution Storage (Long-term) -80°C for up to 6 months
Solid Compound Storage -20°C

Visualizations

SKF83822_Troubleshooting_Workflow start Precipitate or Discoloration in this compound Solution issue_type Identify Issue Type start->issue_type precip_dmso Precipitate in DMSO Stock issue_type->precip_dmso Precipitation precip_aq Precipitate upon Aqueous Dilution issue_type->precip_aq Precipitation discolor Discoloration of Solution issue_type->discolor Discoloration check_dmso Check DMSO Quality (Anhydrous?) precip_dmso->check_dmso check_dilution Review Dilution Method precip_aq->check_dilution check_environment Assess Exposure (Light, Air, pH) discolor->check_environment check_storage Verify Storage (Temp. & Duration) check_dmso->check_storage Yes use_fresh_dmso Use Fresh, Anhydrous DMSO check_dmso->use_fresh_dmso No correct_storage Store at -20°C/-80°C Avoid Freeze-Thaw check_storage->correct_storage Incorrect end Stable this compound Solution check_storage->end Correct use_fresh_dmso->end correct_storage->end reverse_dilution Use Reverse Dilution (Stock to Buffer) check_dilution->reverse_dilution Direct Dilution Used reverse_dilution->end protect_solution Protect from Light Use Slightly Acidic Buffer Prepare Fresh check_environment->protect_solution protect_solution->end

Caption: Troubleshooting workflow for this compound solution stability issues.

D1_Receptor_Signaling_Pathway SKF83822 This compound D1R Dopamine D1 Receptor SKF83822->D1R activates Gs Gαs D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., Gene Expression) PKA->Downstream phosphorylates targets

Caption: Simplified signaling pathway of the D1 receptor activated by this compound.

References

Technical Support Center: Optimizing SKF 83822 Dosage to Minimize Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of the D1-like dopamine receptor agonist SKF 83822 while minimizing potential side effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity, selective dopamine D1-like receptor agonist. Its primary mechanism of action is the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) production.[1][2][3] Unlike some other D1-like agonists, this compound does not activate phospholipase C (PLC).[1][3] This unique signaling profile is key to its specific effects.

Q2: What are the known on-target effects of this compound in preclinical models?

A2: In animal models, this compound has been shown to induce a dose-dependent rotational response in rats and hyperlocomotion in monkeys.[1] It can also cause a state of extreme arousal.[1]

Q3: What are the potential side effects associated with this compound and other dopamine agonists?

A3: While specific dose-dependent side effect data for this compound is limited, general side effects for dopamine agonists can include psychiatric disturbances such as hallucinations and confusion, as well as impulse control disorders.[4][5][6] However, studies with this compound in monkeys at doses of 0.15-0.35 mg/kg (s.c.) have been noted to induce locomotion without causing dyskinesia or stereotypy, suggesting a potentially favorable side effect profile at therapeutic doses.[1] One study noted that this compound alone induced chattering jaw movements in rats.[7]

Q4: What are the recommended starting doses for in vivo experiments with this compound?

A4: Based on published literature, subcutaneous (s.c.) doses in the range of 25-100 μg/kg have been used in rats to elicit a rotational response.[1] In monkeys, s.c. doses of 0.15-0.35 mg/kg have been shown to induce locomotion.[1] It is crucial to start with a low dose and perform a dose-response study to determine the optimal dose for your specific experimental model and desired effect.

Q5: How should I prepare this compound for in vivo administration?

A5: this compound is soluble in DMSO. For in vivo use, it is common to prepare a stock solution in DMSO and then dilute it to the final desired concentration with a sterile, physiologically compatible vehicle such as saline. Always ensure the final concentration of DMSO is low and consistent across all experimental groups, including the vehicle control, to avoid solvent-induced effects.

Troubleshooting Guides

Issue 1: High variability in behavioral responses between animals.
  • Possible Cause: Inconsistent drug administration, biological variability between animals (age, weight, strain), or environmental stressors.

  • Troubleshooting Steps:

    • Refine Injection Technique: Ensure consistent and accurate administration of this compound. For subcutaneous injections, vary the injection site to avoid local irritation.

    • Standardize Animal Cohorts: Use animals of the same age, sex, and genetic background. Ensure they are acclimatized to the housing and experimental conditions.

    • Control Environmental Factors: Minimize noise, light, and other stressors in the experimental room. Conduct experiments at the same time of day to account for circadian rhythms.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.

Issue 2: Observing unexpected or severe adverse effects at presumed therapeutic doses.
  • Possible Cause: The optimal therapeutic window in your specific model may be narrower than reported in the literature. The observed effects may also be due to off-target interactions, although this compound is known for its selectivity.

  • Troubleshooting Steps:

    • Perform a Detailed Dose-Response Study: Start with a very low dose and include several dose levels to carefully map the dose-response curve for both the desired effects and any adverse events.

    • Systematic Behavioral Observation: Implement a scoring system to quantify specific behaviors, such as stereotypy, dyskinesia, or signs of distress. This will provide quantitative data on the side effect profile.

    • Consider a Different Route of Administration: The pharmacokinetic profile of a drug can vary significantly with the route of administration. If using a route different from the literature, a new dose-response study is essential.

Issue 3: Lack of a clear on-target effect at doses reported in the literature.
  • Possible Cause: Issues with compound integrity, incorrect preparation of the dosing solution, or differences in the experimental model.

  • Troubleshooting Steps:

    • Verify Compound Quality: Ensure the purity and integrity of your this compound stock.

    • Check Solution Preparation: Re-calculate and carefully prepare the dosing solutions. Ensure the compound is fully dissolved.

    • Evaluate Your Animal Model: The expression and sensitivity of D1 receptors can vary between different species and strains. Your model may require a different dose range to elicit the desired response.

    • Confirm Target Engagement: If possible, use techniques like ex vivo receptor binding assays or measure downstream signaling molecules (e.g., cAMP levels) in relevant brain regions to confirm that this compound is reaching and activating its target.

Data Presentation

Table 1: Summary of In Vivo Dosages and Observed Effects of this compound

Animal ModelRoute of AdministrationDosage RangeObserved On-Target EffectsObserved Side Effects
RatSubcutaneous (s.c.)25-100 µg/kgDose-dependent rotational responseChattering jaw movements
MonkeySubcutaneous (s.c.)0.15-0.35 mg/kgLocomotor activation, extreme arousalNo induction of dyskinesia or stereotypy at these doses[1]

Experimental Protocols

Protocol 1: Establishing a Dose-Response Curve for On-Target Effects and Side Effects

This protocol outlines a procedure to determine the optimal dose of this compound that maximizes the desired therapeutic effect while minimizing adverse behavioral side effects in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with a low, consistent percentage of DMSO)

  • Experimental animals (e.g., rats or mice)

  • Behavioral observation chambers (e.g., open field arenas) with video recording capabilities

  • Behavioral scoring software (optional)

  • Standard laboratory equipment for injections

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the housing facility for at least one week and to the behavioral testing room for at least 30 minutes before each experiment.

  • Dose Selection: Based on the literature, select a range of at least 4-5 doses of this compound (e.g., for rats: vehicle, 10, 25, 50, 100 µg/kg, s.c.).

  • Drug Preparation: Prepare fresh dosing solutions on the day of the experiment.

  • Baseline Behavioral Recording: Place each animal in an observation chamber and record its baseline activity for 30 minutes.

  • Drug Administration: Administer the assigned dose of this compound or vehicle to each animal.

  • Post-Dosing Behavioral Recording: Immediately after injection, return the animal to the observation chamber and record its behavior for at least 60-90 minutes.

  • Data Analysis:

    • On-Target Effect: Quantify the desired on-target effect (e.g., locomotor activity, rotations) using automated tracking software or manual scoring.

    • Side Effect Scoring: Concurrently, have a trained observer, blind to the treatment groups, score the animals for the presence and severity of potential side effects (e.g., stereotyped behaviors like repetitive sniffing, gnawing, or head weaving; signs of distress). A simple rating scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe) for each behavior can be used.

  • Dose-Response Curve Generation: Plot the mean score for the on-target effect and each side effect as a function of the this compound dose to visualize the therapeutic window.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Dose Optimization start Start: Dose Selection & Animal Acclimatization baseline Baseline Behavioral Recording start->baseline injection This compound or Vehicle Administration baseline->injection post_injection Post-Injection Behavioral Recording injection->post_injection analysis Data Analysis (On-Target vs. Side Effects) post_injection->analysis optimization Determine Optimal Dose with Minimal Side Effects analysis->optimization

Caption: Experimental workflow for dose optimization.

G cluster_pathway This compound Signaling Pathway SKF83822 This compound D1R Dopamine D1-like Receptor SKF83822->D1R binds & activates G_protein Gs D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates downstream Downstream Cellular Effects PKA->downstream

Caption: this compound signaling pathway.

References

unexpected behavioral responses to SKF 83822

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SKF 83822

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the unique properties of this compound and to troubleshoot unexpected behavioral responses observed during in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My results with this compound are different from what I expected based on other D1 receptor agonists. What could be the reason?

A1: this compound is an atypical dopamine D1-like receptor agonist with a specific signaling profile known as "biased agonism".[1][2] Unlike standard D1 agonists (e.g., SKF 81297) which activate multiple downstream pathways, this compound preferentially activates the G-protein/adenylyl cyclase (AC) pathway to increase cAMP production.[3][4][5] Crucially, it does not activate the phospholipase C (PLC) pathway and fails to recruit β-arrestin or promote D1 receptor internalization.[1][3] This biased activity can lead to behavioral outcomes that differ significantly from other D1 agonists.

Q2: I administered a high dose of this compound and expected to see stereotyped behavior, but only observed strong hyperlocomotion. Is this a normal response?

A2: Yes, this is a well-documented and key "unexpected" response. High doses of many D1 receptor agonists typically transition from inducing locomotor activity to producing focused, repetitive stereotyped behaviors.[6] However, this compound has been shown to cause a state of extreme arousal and robust locomotor activation without inducing stereotypy, particularly in monkeys.[3][7] This is thought to be a direct consequence of its biased agonism, suggesting that β-arrestin signaling or other pathways not activated by this compound may be necessary for the expression of stereotypy.[1][8]

Q3: I am studying D1-D2 receptor interactions. Why might this compound be causing desensitization of the D1-D2 heteromer calcium signal without actually activating it?

A3: This is a sophisticated observation related to the compound's unique interaction with D1-D2 receptor heteromers. While this compound does not activate the Gq-coupled PLC pathway associated with the D1-D2 heteromer to produce a calcium signal, its occupancy of the D1 receptor binding pocket is thought to induce conformational changes.[4] These changes can lead to the desensitization of the heteromer, preventing or reducing its response to other agonists that do activate the calcium signal.

Q4: I am trying to dissolve this compound for my experiments. What is the recommended solvent and storage procedure?

A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM).[9] For in-vivo use, a stock solution is typically prepared in DMSO and can then be further diluted in saline or distilled water for injection. Stock solutions in DMSO can be stored at -20°C for about a month or -80°C for up to six months; ensure the container is sealed to protect from moisture and light.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[4]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Lower-than-expected locomotor activity. 1. Dosage too low. 2. Degradation of the compound. 3. Paradoxical effect at very high doses. 1. Verify Dose: Consult the dosage table below. A dose-response curve is recommended. For rats, effective s.c. doses for rotational behavior start at 25 µg/kg.[3][10]2. Check Storage: Ensure the compound and stock solutions were stored correctly (dry, dark, appropriate temperature).[3][4]3. Review Dose-Response: Some D1 agonists show a bell-shaped dose-response curve for locomotion.[8] Consider testing a slightly lower dose.
No evidence of PLC pathway activation (e.g., no PI hydrolysis). Compound's intrinsic property. This is the expected outcome. This compound is known to not activate the PLC pathway.[3][4] If your hypothesis requires PLC activation, consider a different D1 agonist like SKF 83959 (noting its own complexities).[5]
High variability in rotational behavior in 6-OHDA lesioned rats. 1. Incomplete or variable lesions. 2. Insufficient habituation. 3. Inconsistent drug administration. 1. Verify Lesions: Confirm the extent of dopamine depletion (>95%) in the striatum via tyrosine hydroxylase (TH) immunohistochemistry post-experiment.2. Acclimatize Animals: Ensure all animals are properly habituated to the testing environment and handling procedures.[11]3. Standardize Injections: Use a consistent subcutaneous (s.c.) injection technique to ensure uniform absorption.
Unexpected orofacial movements (e.g., chattering). Differential D1 signaling pathway activation. This is consistent with literature. This compound alone can induce chattering jaw movements, an effect distinct from the behaviors induced by the PLC-linked agonist SKF 83959.[5][12] This highlights the specific role of the adenylyl cyclase pathway in mediating certain orofacial topographies.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

This table summarizes the inhibitory constant (Ki) values of this compound at various neurotransmitter receptors, indicating its high affinity and selectivity for D1-like receptors.

ReceptorKi (nM)
Dopamine D1 3.2
Dopamine D5 3.1
Dopamine D366
Dopamine D2186
Dopamine D4335
Serotonin 5-HT2A1167
Adrenergic α1A1251
Adrenergic α1B1385
Data sourced from Tocris Bioscience and R&D Systems.[7][9]
Table 2: Effective Dosages and Behavioral Responses

This table provides a guide to dosages used in published studies for eliciting specific behavioral responses.

Animal ModelBehaviorDosage RangeRouteKey ObservationCitation(s)
Rat (unilateral 6-OHDA lesion)Contralateral Rotation6.25 - 100 µg/kgs.c.Significant, dose-dependent rotation starting at 25 µg/kg.[3][10]
MonkeyLocomotion / Arousal0.15 - 0.35 mg/kgs.c.Induces extreme arousal and hyperlocomotion without stereotypy.[3][7]
RatOrofacial MovementsNot specifieds.c.Induces chattering jaw movements and non-syntactic grooming.[5][12]

Experimental Protocols

Protocol 1: Induction of Rotational Behavior in 6-OHDA Lesioned Rats

This protocol describes a typical experiment to quantify the rotational behavior induced by this compound.

  • Animal Model: Adult male rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle, resulting in >95% depletion of striatal dopamine on the ipsilateral side.

  • Drug Preparation:

    • Prepare a stock solution of this compound hydrobromide in 100% DMSO.

    • On the day of the experiment, dilute the stock solution with sterile 0.9% saline to achieve the final desired concentrations (e.g., 6.25, 25, 50, 100 µg/kg). The final injection volume should be standardized (e.g., 1 ml/kg). The vehicle control should be a corresponding dilution of DMSO in saline.

  • Experimental Procedure:

    • Habituation: Acclimatize rats to the testing room for at least 30 minutes before the experiment. Habituate them to the automated rotometer bowls (e.g., 15 minutes) on a day prior to testing.

    • Administration: Administer the prepared dose of this compound or vehicle via subcutaneous (s.c.) injection into the loose skin on the back of the neck.

    • Data Collection: Immediately after injection, place the rat in an automated rotometer bowl. Record the number of full 360° ipsilateral and contralateral turns in time bins (e.g., 4-5 minute bins) for a total period of 2 hours.[10]

  • Data Analysis:

    • Calculate the net rotations (contralateral turns - ipsilateral turns) for each time bin and for the total duration of the test.

    • Analyze the data using a one-way ANOVA to determine the effect of drug dose, followed by post-hoc tests to compare individual doses to the vehicle control.[10]

Visualizations

Signaling Pathways & Workflows

SKF83822_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D1R D1 Receptor Gs Gαs/olf D1R->Gs Activates BetaArrestin β-Arrestin D1R->BetaArrestin Does NOT Recruit PLC Phospholipase C (PLC) D1R->PLC Does NOT Activate SKF83822 This compound SKF83822->D1R Binds AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA Activation & Downstream Effects cAMP->PKA

Caption: Biased agonism of this compound at the D1 receptor.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Animal Acclimation (Habituate to room & equipment) B Drug Preparation (Dissolve this compound in vehicle) A->B C Drug Administration (e.g., Subcutaneous injection) B->C D Behavioral Recording (Place in rotometer / open field) C->D E Data Quantification (e.g., Count rotations, measure distance) D->E F Statistical Analysis (ANOVA, post-hoc tests) E->F G Interpretation of Results F->G

Caption: General workflow for an in-vivo behavioral study.

Troubleshooting_Logic Start Unexpected Behavioral Result (e.g., No stereotypy) Q1 Is the dosage appropriate? Start->Q1 Action1 Adjust dose based on literature (See Table 2) Q1->Action1 No Q2 Could this be due to biased agonism? Q1->Q2 Yes A1_Yes Yes A1_No No Q3 Are experimental conditions controlled? Action1->Q3 Action2 Result is likely due to lack of β-arrestin/PLC signaling. This is an expected 'unexpected' finding. Q2->Action2 Yes Q2->Q3 No A2_Yes Yes A2_No No Action3 Review protocol: - Animal habituation - Lesion verification - Drug stability Q3->Action3 No End Consult further literature or technical support Q3->End Yes A3_Yes Yes A3_No No Action3->End

Caption: Troubleshooting flowchart for unexpected results.

References

controlling for off-target effects of SKF 83822

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing the D1-like dopamine receptor agonist, SKF 83822. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key pharmacological data to ensure the successful design and interpretation of your experiments, with a focus on controlling for and understanding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a high-affinity, selective agonist for D1-like dopamine receptors (D1 and D5). Its primary mechanism of action is the activation of Gαs/olf-coupled signaling, which stimulates adenylyl cyclase (AC) to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] This signaling cascade proceeds through the activation of Protein Kinase A (PKA) and downstream effectors like DARPP-32 and CREB.[1][3][4]

Q2: What are the known off-target binding sites for this compound?

A2: While highly selective for D1-like receptors, this compound exhibits measurable affinity for other receptors at higher concentrations. The most well-characterized off-target interactions are with D2, D3, and D4 dopamine receptors, the serotonin 5-HT2A receptor, and the alpha-adrenergic receptors α1A and α1B.[2] It is crucial to consider these off-target activities when designing experiments and interpreting results.

Q3: How can I be sure the effects I'm observing are due to D1 receptor activation and not off-target effects?

A3: The most effective method is to include a control group where the specific D1-like receptor antagonist, SCH 23390, is administered prior to this compound.[5][6] If the observed effect is blocked or significantly attenuated by SCH 23390, it provides strong evidence for D1 receptor mediation. Additionally, using a concentration of this compound that is well below its Ki for off-target receptors can help minimize these effects.

Q4: What are some common challenges when working with D1-like receptor agonists like this compound?

A4: Researchers may encounter issues such as poor bioavailability, the development of tolerance with repeated administration, and cardiovascular side effects, particularly at higher doses.[1][7] In behavioral studies, unexpected or biphasic dose-response effects can occur.[8] Careful dose selection and appropriate vehicle formulation are critical for obtaining reliable and reproducible data.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low or no efficacy in in vitro assays (e.g., cAMP accumulation) 1. Compound Degradation: Improper storage of this compound can lead to loss of activity. 2. Cell Line Issues: The cell line may not express sufficient levels of the D1 receptor, or the signaling machinery may be compromised. 3. Assay Conditions: Suboptimal incubation times, cell density, or reagent concentrations.1. Verify Compound Integrity: Store this compound as recommended (dry, dark, at -20°C for long-term storage).[9] Prepare fresh stock solutions in DMSO.[9] 2. Validate Cell Line: Confirm D1 receptor expression via qPCR or Western blot. Use a positive control D1 agonist (e.g., dopamine) to ensure the cellular response is intact. 3. Optimize Assay Parameters: Perform a time-course experiment to determine the optimal stimulation time for cAMP production (typically 15-30 minutes).[10] Titrate cell density to find the optimal signal window.
High variability in in vivo animal studies 1. Poor Bioavailability/Formulation: this compound has low aqueous solubility, which can lead to inconsistent absorption. 2. Animal-to-Animal Differences: Natural biological variation in receptor expression or metabolism. 3. Route of Administration: Inconsistent delivery of the compound.1. Optimize Vehicle Formulation: Use a validated vehicle for subcutaneous or intraperitoneal injection. A common formulation is 5-10% DMSO in saline or a suspension in 0.5% carboxymethyl cellulose (CMC) with a small amount of Tween 80. 2. Increase Sample Size: Ensure your experimental groups are sufficiently large to account for biological variability. 3. Ensure Consistent Dosing Technique: Use standardized procedures for injections to minimize variability in administration.
Unexpected behavioral effects in animal models 1. Off-Target Effects: At higher doses, this compound can engage other receptors (e.g., 5-HT2A, adrenergic receptors) that can influence behavior.[2] 2. Dose-Response Relationship: D1 receptor agonists can exhibit biphasic or U-shaped dose-response curves for certain behaviors.[8] 3. Interaction with other neurotransmitter systems: Dopaminergic signaling is highly interconnected with other systems like serotonin and glutamate.1. Perform Antagonist Control: Pre-treat with the D1 antagonist SCH 23390 to confirm the involvement of D1 receptors.[5][6] 2. Conduct a Dose-Response Study: Test a wide range of this compound doses to fully characterize the behavioral effects.[8] 3. Consider Systems-Level Effects: Interpret your results in the context of broader neural circuits.
Results are inconsistent with published literature 1. Differences in Experimental Protocols: Variations in animal strain, age, sex, or specific assay parameters can lead to different outcomes. 2. Compound Purity: The purity of the this compound used may differ. 3. Subtle Off-Target Effects of Tools: Even control compounds like SCH 23390 can have off-target effects at high concentrations (e.g., on 5-HT2C receptors).[11]1. Carefully Compare Methodologies: Scrutinize your protocol against the published literature to identify any discrepancies. 2. Verify Compound Purity: Obtain a certificate of analysis for your batch of this compound. 3. Use Appropriate Concentrations: Use the lowest effective concentration of antagonists to maintain selectivity.

Data Presentation

Table 1: Binding Affinity (Ki) of this compound at On-Target and Off-Target Receptors
ReceptorKi (nM)Receptor FamilyPrimary G-Protein Coupling
Dopamine D1 3.2 D1-like DopamineGαs/olf
Dopamine D5 3.1 D1-like DopamineGαs
Dopamine D2186D2-like DopamineGαi/o
Dopamine D366D2-like DopamineGαi/o
Dopamine D4335D2-like DopamineGαi/o
Serotonin 5-HT2A1167SerotoninGαq/11
Adrenergic α1A1251AdrenergicGαq/11
Adrenergic α1B1385AdrenergicGαq/11
Data compiled from Tocris Bioscience and R&D Systems.[2]
Table 2: Recommended In Vivo Doses of this compound in Rodent Models
Animal ModelBehavioral/Physiological AssayEffective Dose RangeRoute of AdministrationReference
RatRotational Behavior25-100 µg/kgSubcutaneous (s.c.)[5][6]
RatLocomotor Activity0.1-1.0 mg/kgIntraperitoneal (i.p.)[12]
MouseLocomotor Activity6-12 mg/kgIntraperitoneal (i.p.)[13]
MouseWorking Memory0.1-0.3 mg/kgIntraperitoneal (i.p.)[14]

Experimental Protocols

Protocol 1: In Vitro D1 Receptor Antagonism using a cAMP Assay

Objective: To confirm that the this compound-induced increase in cAMP is mediated by the D1 receptor.

Materials:

  • HEK293 cells stably expressing the human D1 receptor.

  • This compound

  • SCH 23390

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP detection kit (e.g., HTRF, AlphaScreen)[10][15]

  • 384-well white opaque plates

Procedure:

  • Cell Plating: Seed the D1-HEK293 cells into 384-well plates at a density optimized for your cAMP assay system and incubate overnight.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of SCH 23390 in assay buffer.

    • Remove the culture medium from the cells and add the SCH 23390 dilutions.

    • Incubate for 30 minutes at room temperature.[10]

  • Agonist Stimulation:

    • Prepare a solution of this compound in assay buffer at a concentration that elicits a submaximal response (typically EC80, determined from a prior dose-response curve).

    • Add the this compound solution to the wells containing the antagonist.

    • Incubate for 30 minutes at room temperature.[10]

  • cAMP Detection:

    • Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of SCH 23390.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of SCH 23390.

Protocol 2: In Vivo D1 Receptor Antagonism of this compound-Induced Hyperlocomotion in Mice

Objective: To determine if the locomotor effects of this compound are mediated by D1 receptors.

Materials:

  • C57BL/6J mice

  • This compound

  • SCH 23390

  • Vehicle (e.g., 0.9% saline with 5% DMSO)

  • Open field activity chambers

Procedure:

  • Acclimation: Acclimate the mice to the testing room and the open field chambers for at least 60 minutes before the experiment.

  • Antagonist Administration:

    • Administer SCH 23390 (e.g., 0.01-0.03 mg/kg) or vehicle via subcutaneous (s.c.) injection.[16]

    • Return the mice to their home cages for a 30-minute pre-treatment period.[6]

  • Agonist Administration:

    • Administer this compound (e.g., 6 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[13]

  • Behavioral Testing:

    • Immediately place the mice into the open field chambers and record locomotor activity for 60-90 minutes.

  • Data Analysis:

    • Analyze the total distance traveled and other relevant locomotor parameters.

    • Compare the locomotor response to this compound in the vehicle-pretreated group versus the SCH 23390-pretreated group using an appropriate statistical test (e.g., two-way ANOVA).

Protocol 3: Assessing Off-Target Effects via 5-HT2A Receptor Calcium Mobilization Assay

Objective: To determine if this compound activates the 5-HT2A receptor at high concentrations.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • This compound

  • Serotonin (positive control agonist)

  • Ketanserin (positive control antagonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the 5-HT2A-HEK293 cells into 96-well plates and incubate overnight.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to the cells.

    • Incubate for 45-60 minutes at 37°C.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound and serotonin in assay buffer.

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's injector to add the compound dilutions to the wells.

    • Immediately begin recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the response against the log concentration of this compound and serotonin.

    • Determine the EC50 values. A response from this compound would indicate off-target activation of the 5-HT2A receptor.

Signaling Pathways and Experimental Workflows

On_Target_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SKF83822 This compound D1R D1 Receptor SKF83822->D1R Binds Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active DARPP32 DARPP-32 PKA_active->DARPP32 Phosphorylates CREB CREB PKA_active->CREB Phosphorylates cluster_nucleus cluster_nucleus PKA_active->cluster_nucleus pDARPP32 p-DARPP-32 DARPP32->pDARPP32 PP1 PP1 pDARPP32->PP1 Inhibits pCREB p-CREB CREB->pCREB Gene Gene Transcription pCREB->Gene Promotes

Caption: On-Target D1 Receptor Signaling Pathway of this compound.

Off_Target_Signaling cluster_5HT2A 5-HT2A Receptor cluster_Alpha1 α1-Adrenergic Receptor cluster_D2 D2-like Receptors SKF83822 This compound (High Concentration) R_5HT2A 5-HT2A SKF83822->R_5HT2A Binds R_Alpha1 α1A / α1B SKF83822->R_Alpha1 Binds R_D2 D2 / D3 / D4 SKF83822->R_D2 Binds Gq Gαq/11 R_5HT2A->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Gq2 Gαq/11 R_Alpha1->Gq2 PLC2 PLC Gq2->PLC2 PIP2_2 PIP2 PLC2->PIP2_2 IP3_2 IP3 PLC2->IP3_2 DAG_2 DAG PLC2->DAG_2 Ca2 Ca²⁺ Release IP3_2->Ca2 PKC2 PKC Activation DAG_2->PKC2 Gi Gαi/o R_D2->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Hypothesis Formulate Hypothesis (D1-mediated effect?) DoseSelection Select Dose Range (Based on literature & Ki values) Hypothesis->DoseSelection Controls Define Controls (Vehicle, Antagonist) DoseSelection->Controls Group1 Group 1: Vehicle Controls->Group1 Group2 Group 2: This compound Controls->Group2 Group3 Group 3: SCH 23390 + this compound Controls->Group3 Assay Perform Assay (Behavioral, Biochemical, etc.) Group1->Assay Group2->Assay Group3->Assay Stats Statistical Analysis Assay->Stats Compare Compare Group 2 vs Group 3 Stats->Compare Conclusion Conclusion Compare->Conclusion Compare->Conclusion Effect Blocked? Conclusion->Hypothesis Refine Hypothesis

References

appropriate experimental controls for SKF 83822 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SKF 83822 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure proper experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and atypical agonist for the dopamine D1-like receptors (D1 and D5).[1][2][3] Its primary mechanism of action is the activation of adenylyl cyclase (AC), which leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][4] Unlike many other D1 agonists, this compound does not stimulate the phospholipase C (PLC) pathway.[1][4]

Q2: What are the recommended in vitro concentrations for this compound?

The effective concentration of this compound can vary depending on the cell type and the specific assay. However, a good starting point for in vitro experiments is in the nanomolar to low micromolar range. The EC50 for stimulating adenylyl cyclase is approximately 65 nM.[2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM). For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q4: What are the known off-target effects of this compound?

While this compound is selective for D1-like receptors, it does exhibit some affinity for other receptors at higher concentrations. It is important to be aware of these potential off-target effects when designing experiments and interpreting data.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low response to this compound in a cAMP assay Cell line does not express sufficient levels of D1 receptors. Confirm D1 receptor expression in your cell line using techniques such as qPCR, Western blot, or radioligand binding.
This compound degradation. Prepare fresh stock solutions. Ensure proper storage conditions are maintained.
Incorrect assay conditions. Optimize assay parameters, including cell density, incubation time, and concentration of phosphodiesterase (PDE) inhibitors (e.g., IBMX).
High background signal in cAMP assay Basal adenylyl cyclase activity is too high. Reduce the serum concentration in the cell culture medium prior to the experiment or serum-starve the cells for a few hours.
Contamination of reagents. Use fresh, high-quality reagents and sterile techniques.
Inconsistent results between experiments Variability in cell passage number. Use cells within a consistent and low passage number range, as receptor expression can change with repeated passaging.
Inconsistent incubation times or temperatures. Standardize all incubation steps precisely.
Batch-to-batch variability of this compound. If possible, purchase a larger batch of the compound to ensure consistency across a series of experiments.
Unexpected physiological responses in vivo Off-target effects. Refer to the off-target binding profile (Table 1) and consider using a lower, more specific concentration. Include a D1 receptor antagonist (e.g., SCH 23390) as a negative control to confirm that the observed effect is D1 receptor-mediated.
Poor bioavailability or rapid metabolism. Review literature for appropriate routes of administration and dosing schedules for your animal model.

Quantitative Data Summary

Table 1: Binding Affinity (Ki) of this compound at Various Receptors

ReceptorKi (nM)
Dopamine D13.2[2][3]
Dopamine D53.1[2][3]
Dopamine D2186[2][3]
Dopamine D366[2][3]
Dopamine D4335[2][3]
5-HT2A1167[2][3]
α1A-adrenergic1251[2][3]
α1B-adrenergic1385[2][3]

Table 2: Recommended Starting Concentrations for In Vitro Experiments

Assay TypeRecommended Starting Concentration Range
Adenylyl Cyclase Activation1 nM - 10 µM
cAMP Accumulation1 nM - 10 µM
Reporter Gene Assays (CREB-driven)10 nM - 10 µM
Electrophysiology100 nM - 10 µM

Experimental Protocols

Protocol: In Vitro Adenylyl Cyclase Activation Assay

This protocol provides a general framework for measuring this compound-induced adenylyl cyclase activation in cultured cells.

Materials:

  • Cells expressing dopamine D1 receptors (e.g., HEK293-D1, CHO-D1)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX)

  • This compound

  • Forskolin (positive control)

  • D1 receptor antagonist (e.g., SCH 23390, negative control)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well or 384-well plate at a density that allows for optimal confluence on the day of the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound, forskolin, and SCH 23390 in assay buffer containing a PDE inhibitor.

  • Assay Initiation:

    • Gently wash the cells with PBS.

    • Add the prepared compound solutions to the respective wells. Include wells with vehicle control, forskolin alone, and this compound co-incubated with SCH 23390.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This should be optimized for your cell line.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

SKF_83822_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SKF83822 This compound D1R D1 Receptor SKF83822->D1R binds G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream phosphorylates

Caption: Signaling pathway of this compound via the D1 receptor.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Cell Culture C Treat Cells A->C B Prepare this compound and Control Compounds B->C D Incubate C->D E Lyse Cells D->E F Measure cAMP E->F G Analyze Data F->G

Caption: General experimental workflow for in vitro this compound studies.

logical_controls cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes Vehicle Vehicle Control (e.g., DMSO) Baseline Baseline cAMP Vehicle->Baseline SKF This compound Increased Increased cAMP SKF->Increased Positive Positive Control (e.g., Forskolin) Maximal Maximal cAMP Positive->Maximal Negative Negative Control (this compound + SCH 23390) Blocked Blocked cAMP Increase Negative->Blocked

Caption: Logical relationships of experimental controls for this compound.

References

interpreting variable results in SKF 83822 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the D1-like receptor agonist, SKF 83822. Variable results in experiments with this compound often stem from its unique pharmacological profile as a biased agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective dopamine D1-like receptor agonist. Its key characteristic is that it functions as a biased agonist, meaning it preferentially activates a specific downstream signaling pathway. It strongly stimulates adenylyl cyclase (AC) and subsequent cyclic AMP (cAMP) production, but not phospholipase C (PLC) mediated phosphoinositide hydrolysis.[1][2][3]

Q2: Why are my experimental results with this compound inconsistent or different from other D1 agonists?

A2: The variability often arises from its biased agonism. Unlike balanced agonists that activate multiple signaling pathways, this compound's effects are primarily driven by the G-protein-cAMP pathway. It is a G protein-biased agonist and does not significantly recruit β-arrestin.[4] This can lead to different cellular and behavioral outcomes compared to D1 agonists that also engage β-arrestin signaling or PLC pathways.[4][5]

Q3: Is this compound selective for the D1 receptor?

A3: this compound displays high affinity for D1 and D5 receptors. However, at higher concentrations, it can interact with other receptors, including D2, D3, D4, serotonin (5-HT2A), and adrenergic (α1A, α1B) receptors. Off-target effects should be considered, especially when using high doses.

Q4: What are the typical effective concentrations for this compound in vitro and in vivo?

A4: In vitro, it stimulates adenylyl cyclase with an EC50 of 65 nM. In vivo doses in rats have ranged from 25-100 μg/kg (s.c.) to elicit rotational behavior.[2][3] In monkeys, doses of 0.15-0.35 mg/kg have been shown to induce locomotion.[2] Always perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
No or low cAMP production in vitro. 1. Degraded compound. 2. Inappropriate cell line. 3. Incorrect assay conditions.1. Ensure proper storage of this compound (dry, dark, -20°C for long-term).[1] Prepare fresh stock solutions in DMSO. 2. Use a cell line endogenously expressing or transfected with functional D1 receptors coupled to Gs/adenylyl cyclase. 3. Optimize assay parameters, including cell density, incubation time, and concentration of this compound. Include a positive control like forskolin.
Unexpected behavioral effects in vivo. 1. Off-target effects due to high dosage. 2. Different signaling pathways activated compared to other D1 agonists.1. Perform a dose-response study to find the lowest effective dose. Refer to the receptor binding profile to anticipate potential off-target effects. 2. Consider that this compound does not activate PLC or recruit β-arrestin, which can lead to unique behavioral phenotypes like hyperlocomotion without dyskinesia.[2][3]
Discrepancy between cAMP activation and functional outcome. Biased agonism: The cellular or physiological response may be independent of or modulated by pathways other than the canonical cAMP pathway.Investigate other potential signaling effectors or consider that the lack of β-arrestin recruitment and receptor internalization is the key factor influencing the outcome.[4]
Inconsistent results between batches of this compound. Variations in purity or solubility between batches.Always obtain a Certificate of Analysis for each new batch. Test the solubility and activity of each new batch to ensure consistency.[1]

Data Presentation

Table 1: Receptor Binding Affinity of this compound

ReceptorKi (nM)
D13.2
D53.1
D366
D2186
D4335
5-HT2A1167
α1A1251
α1B1385
(Source: Tocris Bioscience)

Table 2: Effective Concentrations of this compound in Preclinical Models

Model SystemReadoutEffective Concentration/DoseReference
Recombinant CellsAdenylyl Cyclase StimulationEC50 = 65 nM
Rats (6-OHDA lesioned)Rotational Behavior25-100 µg/kg (s.c.)[2]
MonkeysLocomotion0.15-0.35 mg/kg (s.c.)[2]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

  • Cell Culture: Plate HEK-293 cells (or another suitable cell line expressing D1 receptors) in a 96-well plate and grow to 80-90% confluency.

  • Assay Preparation: Wash cells with serum-free media. Add 100 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10 minutes at 37°C.

  • Compound Addition: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Forskolin).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: In Vivo Rodent Behavioral Assessment (Rotational Model)

  • Animal Model: Use unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard model for Parkinson's disease research.

  • Acclimatization: Allow animals to acclimatize to the testing environment (e.g., a circular arena) for at least 30 minutes before drug administration.

  • Drug Administration: Administer this compound subcutaneously (s.c.) at a range of doses (e.g., 25, 50, 100 µg/kg).[2] A vehicle control group should be included.

  • Behavioral Recording: Immediately after injection, place the animal in the arena and record rotational behavior (full 360° turns contralateral to the lesion) for 60-90 minutes using an automated tracking system.

  • Data Analysis: Quantify the net rotations (contralateral minus ipsilateral) in blocks of 10 minutes. Analyze the data using an appropriate statistical test (e.g., ANOVA) to determine dose-dependent effects.

Visualizations

G_protein_pathway cluster_membrane Plasma Membrane D1R D1 Receptor G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP G_protein->AC Activates SKF83822 This compound SKF83822->D1R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Canonical Gs-protein signaling pathway activated by this compound.

biased_agonism cluster_agonist_types Agonist Binding to D1 Receptor cluster_pathways Downstream Signaling Pathways Balanced Agonist Balanced Agonist Gs_AC_cAMP G-protein Pathway (Adenylyl Cyclase / cAMP) Balanced Agonist->Gs_AC_cAMP Activates Beta_Arrestin β-Arrestin Pathway (Receptor Internalization, etc.) Balanced Agonist->Beta_Arrestin Activates This compound\n(Biased Agonist) This compound (Biased Agonist) This compound\n(Biased Agonist)->Gs_AC_cAMP Strongly Activates This compound\n(Biased Agonist)->Beta_Arrestin Does Not Activate

Caption: Biased agonism of this compound at the D1 receptor.

experimental_workflow cluster_troubleshooting Troubleshooting Logic Start Variable or Unexpected Results Observed Check1 Verify Compound Integrity & Experimental Controls Start->Check1 Check2 Is the dose appropriate? (Dose-Response) Check1->Check2 Yes Solution1 Prepare fresh stock. Use positive/negative controls. Check1->Solution1 No Check3 Consider Biased Agonism (G-protein vs β-arrestin) Check2->Check3 Yes Solution2 Lower dose to avoid off-target effects. Check2->Solution2 No Solution3 Assay for specific pathway (e.g., cAMP vs. internalization). Check3->Solution3 Hypothesis: Biased Signaling End Interpretation of Results Check3->End Hypothesis: Other Issue Solution1->Check1 Solution2->Check2 Solution3->End

Caption: A logical workflow for troubleshooting this compound experiments.

References

long-term storage and handling of SKF 83822

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of SKF 83822.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid this compound?

A1: For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[1] The compound is stable for several weeks during standard shipping at ambient temperatures.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO up to 100 mM and in ethanol up to 10 mM.[2] It is recommended to prepare stock solutions in DMSO. For long-term storage, aliquot the stock solution and store it at -80°C for up to 6 months. For shorter periods (up to 1 month), storage at -20°C is suitable.[3] To avoid degradation from repeated freeze-thaw cycles, it is crucial to use aliquots.

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a selective dopamine D1-like receptor agonist.[2][4] It specifically activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][3][5] Unlike some other D1-like receptor agonists, this compound does not stimulate the phospholipase C (PLC) pathway.[1][3][5]

Q4: What are the typical applications of this compound in research?

A4: this compound is frequently used in neuroscience research to study the roles of dopamine D1 receptor signaling in various physiological and pathological processes. Its specific activation of the adenylyl cyclase pathway makes it a valuable tool for dissecting the downstream effects of D1 receptor stimulation. It has been used in studies related to Parkinson's disease, schizophrenia, and addiction.[3][5]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound.

Table 1: Storage and Solubility

ParameterRecommendationSource
Solid Form Storage (Long-term) -20°C, dry and dark[1]
Solid Form Storage (Short-term) 0-4°C, dry and dark[1]
Stock Solution Storage (DMSO) -80°C (up to 6 months) or -20°C (up to 1 month)[3]
Solubility in DMSO Up to 100 mM[2]
Solubility in Ethanol Up to 10 mM[2]

Table 2: Biological Activity

TargetActionValueSource
Dopamine D1-like ReceptorsAgonistKi = 3.2 nM (D1), 3.1 nM (D5)[4]
Adenylyl CyclaseStimulationEC50 = 65 nM[2][4]
Phosphoinositide HydrolysisNo stimulation-[2][4]

Signaling Pathway

The diagram below illustrates the signaling pathway activated by this compound.

SKF83822_Signaling_Pathway SKF83822 This compound D1R Dopamine D1 Receptor SKF83822->D1R G_protein Gs/olf Protein D1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., gene expression, neuronal excitability) PKA->Downstream

Caption: this compound signaling pathway via the D1 receptor.

Experimental Protocols

In Vitro: Adenylyl Cyclase Activation Assay (General Protocol)

This protocol provides a general framework for measuring this compound-induced adenylyl cyclase activation in a cell-based assay. Optimization of cell type, cell density, incubation times, and this compound concentration is crucial.

Materials:

  • Cells expressing dopamine D1 receptors (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., HBSS)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Multi-well plates (e.g., 96- or 384-well)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., forskolin).

  • Cell Treatment: Remove the cell culture medium and wash the cells with assay buffer. Add the diluted this compound solutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed D1-expressing cells in multi-well plate prepare_compounds Prepare serial dilutions of this compound treat_cells Treat cells with This compound dilutions prepare_compounds->treat_cells incubate Incubate at 37°C treat_cells->incubate measure_cAMP Lyse cells and measure intracellular cAMP incubate->measure_cAMP analyze_data Generate dose-response curve and calculate EC50 measure_cAMP->analyze_data

Caption: Experimental workflow for an in vitro adenylyl cyclase assay.

In Vivo: Administration in Rodent Models (General Protocol)

This protocol provides a general guideline for the subcutaneous administration of this compound in rodents. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound

  • Vehicle (e.g., saline, PBS, or a solution containing a small amount of a solubilizing agent like DMSO, followed by dilution in saline)

  • Sterile syringes and needles

Procedure:

  • Solution Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the final concentration of any organic solvent is non-toxic to the animals.

  • Animal Handling: Acclimatize the animals to the experimental conditions.

  • Injection: Administer the this compound solution subcutaneously (s.c.) at the desired dose (e.g., 25-100 µg/kg for rats).[3] The injection volume should be appropriate for the size of the animal.

  • Behavioral Observation: Observe the animals for the desired behavioral or physiological responses at specified time points after administration.

Troubleshooting Guide

Issue 1: Inconsistent or No Response in Cell-Based Assays

  • Possible Cause: Low or absent D1 receptor expression in the cell line.

    • Solution: Verify D1 receptor expression using techniques like qPCR, Western blot, or flow cytometry. Use a cell line known to express functional D1 receptors.

  • Possible Cause: this compound degradation.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.

  • Possible Cause: Suboptimal assay conditions.

    • Solution: Optimize cell density, incubation time, and the concentration of this compound. Perform a full dose-response curve.

  • Possible Cause: Issues with the cAMP assay kit.

    • Solution: Ensure the kit is not expired and has been stored correctly. Run the positive control provided with the kit to validate its performance.

Issue 2: High Background Signal in cAMP Assays

  • Possible Cause: High basal adenylyl cyclase activity.

    • Solution: Reduce the serum concentration in the cell culture medium prior to the assay or use a serum-free medium.

  • Possible Cause: Phosphodiesterase (PDE) activity degrading cAMP.

    • Solution: While this would typically lead to a lower signal, inconsistent PDE activity could contribute to variability. Consider including a PDE inhibitor (e.g., IBMX) in your assay buffer to stabilize the cAMP signal.

Issue 3: Poor Solubility or Precipitation of this compound in Aqueous Solutions

  • Possible Cause: this compound has limited solubility in aqueous buffers.

    • Solution: For in vitro assays, ensure the final concentration of DMSO is low (typically <0.5%) and compatible with your cells. For in vivo preparations, use a vehicle that can solubilize the compound before further dilution in a physiological buffer. Sonication may aid in dissolution.

Issue 4: Unexpected or Off-Target Effects in Experiments

  • Possible Cause: High concentrations of this compound may lead to off-target effects.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. The Ki values for other receptors are significantly higher than for D1/D5, but at high micromolar concentrations, off-target binding may occur.[4]

  • Possible Cause: The observed effect is not mediated by the D1 receptor.

    • Solution: Use a selective D1 receptor antagonist (e.g., SCH 23390) to confirm that the observed effect of this compound is indeed mediated by D1 receptor activation.[3]

References

Technical Support Center: SKF 83822 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SKF 83822 in in vivo experiments. The information provided is intended to help address potential challenges, particularly concerning the compound's toxicity profile.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective agonist for D1-like dopamine receptors (D1 and D5 subtypes). It primarily stimulates the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Unlike some other D1 agonists, this compound does not appear to significantly activate the Gq-coupled pathway, meaning it does not stimulate phospholipase C (PLC).

Q2: What are the expected behavioral effects of this compound in vivo?

A2: The most commonly reported behavioral effects of this compound in rodents and non-human primates are associated with its potent D1 receptor agonism. These include:

  • Hyperlocomotion: A significant, dose-dependent increase in spontaneous locomotor activity.

  • Arousal: A state of heightened alertness and activity.

  • Rotational Behavior: In unilateral 6-hydroxydopamine (6-OHDA) lesioned animal models of Parkinson's disease, this compound induces robust contralateral rotations.

Q3: What are the potential signs of toxicity or adverse effects to monitor for during in vivo studies with this compound?

A3: While specific toxicity data for this compound is limited, researchers should monitor for the following potential adverse effects based on its mechanism of action and observations with other D1 agonists:

  • Excessive Hyperactivity and Arousal: At higher doses, the stimulatory effects can become extreme, potentially leading to stress and self-injury.

  • Cardiovascular Effects: Other D1 agonists, such as dihydrexidine, have been associated with hypotension (low blood pressure) and tachycardia (rapid heart rate).[1] It is prudent to monitor for cardiovascular changes, especially at higher doses.

  • Gastrointestinal Issues: Although not commonly reported for this compound, general signs of distress such as changes in appetite, weight loss, or altered stool should be monitored.

  • Neurological Effects: Observe for any abnormal behaviors beyond hyperlocomotion, such as stereotypies, seizures, or signs of distress.

Q4: How should I determine the appropriate dose of this compound for my in vivo experiments?

A4: Due to the lack of established toxicity data, a careful dose-range finding study is crucial. Start with low doses reported in the literature for efficacy (e.g., in the micrograms per kilogram range for rodents) and gradually escalate the dose while closely monitoring for behavioral and physiological changes. The optimal dose will provide the desired pharmacological effect with minimal adverse events.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Excessive Hyperlocomotion and/or Agitation High dose of this compound leading to overstimulation of D1 receptors.- Reduce the dose of this compound in subsequent experiments.- Consider a different route of administration that may provide a more gradual onset of action.- Ensure the animal's environment is free from additional stressors.
Animal Appears Stressed or Exhibits Self-Injurious Behavior Over-arousal and hyperactivity induced by high doses of this compound.- Immediately terminate the experiment for the affected animal and provide appropriate care.- Significantly lower the dose for future experiments.- Re-evaluate the scientific justification for using high doses.
Suspected Cardiovascular Effects (e.g., changes in heart rate, blood pressure - if monitored) Potential off-target effects or excessive D1 receptor stimulation affecting the cardiovascular system.- If cardiovascular monitoring is possible, establish baseline readings before drug administration.- If adverse changes are noted, reduce the dose or discontinue the use of the compound.- Consider that D1 receptors are present in the vasculature and can influence blood pressure.
Inconsistent or No Behavioral Response - Dose too low: The administered dose is below the threshold for inducing a behavioral effect.- Compound stability/solubility issues: The compound may have degraded or not been properly dissolved.- Animal model variability: Individual differences in receptor density or metabolism.- Increase the dose in a stepwise manner.- Verify compound integrity and preparation: Use fresh compound and ensure it is fully dissolved in the vehicle.- Increase sample size to account for biological variability.

Quantitative Data Summary

Table 1: In Vivo Efficacious Doses of this compound in Preclinical Models

Animal Model Dose Range Route of Administration Observed Effect
Rat (6-OHDA lesioned)25-100 µg/kgSubcutaneousDose-dependent contralateral rotations
Rat0.1 mg/kgIntraperitonealIncreased locomotor activity
Monkey0.15-0.35 mg/kgSubcutaneousIncreased locomotion and arousal

Table 2: Potential Adverse Effects of D1 Receptor Agonists (Based on Dihydrexidine)

Adverse Effect Compound Species Observations
HypotensionDihydrexidineHumanDose-limiting adverse effect.[1]
TachycardiaDihydrexidineHumanDose-limiting adverse effect.[1]

Experimental Protocols

Protocol 1: General In Vivo Toxicity Assessment Workflow

A standardized protocol for assessing the in vivo toxicity of this compound has not been published. However, a general workflow based on established toxicology principles can be followed.

  • Dose-Range Finding Study:

    • Select a rodent species (e.g., mice or rats).

    • Administer single escalating doses of this compound to different groups of animals.

    • Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality for at least 24 hours.

    • Determine the Maximum Tolerated Dose (MTD).

  • Acute Toxicity Study:

    • Administer the MTD and one or two lower doses to groups of animals.

    • Observe animals for 14 days for any signs of delayed toxicity.

    • Record body weight, food, and water consumption.

    • At the end of the study, perform gross necropsy and collect major organs for histopathological examination.

  • Sub-chronic Toxicity Study (if required):

    • Administer three dose levels (e.g., low, medium, and high, based on acute toxicity data) daily for 28 or 90 days.

    • Include a control group receiving the vehicle.

    • Monitor clinical signs, body weight, and food/water intake throughout the study.

    • Collect blood samples for hematology and clinical chemistry analysis at specified time points.

    • At the end of the study, perform a detailed gross necropsy and histopathological evaluation of all major organs.

Visualizations

SKF_83822_Signaling_Pathway SKF83822 This compound D1R Dopamine D1 Receptor SKF83822->D1R Binds to G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets leading to In_Vivo_Toxicity_Workflow cluster_0 Pre-study cluster_1 Acute Toxicity Study (14 days) cluster_2 Sub-chronic Toxicity Study (28/90 days) Dose_Range_Finding Dose-Range Finding Study (Single escalating doses) Determine_MTD Determine Maximum Tolerated Dose (MTD) Dose_Range_Finding->Determine_MTD Acute_Dosing Single Dose Administration (MTD and lower doses) Determine_MTD->Acute_Dosing Clinical_Observation_Acute Clinical Observations Body Weight Food/Water Intake Acute_Dosing->Clinical_Observation_Acute Subchronic_Dosing Repeated Dosing (3 dose levels) Acute_Dosing->Subchronic_Dosing Inform dose selection Necropsy_Acute Gross Necropsy & Histopathology Clinical_Observation_Acute->Necropsy_Acute Clinical_Observation_Chronic Ongoing Clinical Observations Body Weight, Food/Water Intake Subchronic_Dosing->Clinical_Observation_Chronic Blood_Analysis Hematology & Clinical Chemistry Clinical_Observation_Chronic->Blood_Analysis Necropsy_Chronic Detailed Necropsy & Histopathology Blood_Analysis->Necropsy_Chronic

References

troubleshooting SKF 83822 delivery in freely moving animals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKF 83822. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in freely moving animal experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and administration of this compound for in vivo studies.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer (e.g., saline, PBS) This compound has low aqueous solubility. The rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous solution can cause the compound to precipitate out of solution.[1][2][3]1. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock in a small volume of the aqueous buffer, vortexing immediately and vigorously. Then, add this intermediate solution to the final volume of the buffer.[2] 2. Use of Co-solvents: Prepare the final injection solution with a vehicle containing a biocompatible co-solvent. Common co-solvents include polyethylene glycol (PEG), propylene glycol, or ethanol.[4][5][6] The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid toxicity.[7] 3. Formulation as a Suspension: If solubility remains an issue, consider preparing a micronized suspension. This involves using a suspending agent like carboxymethyl cellulose (CMC) and a wetting agent like Tween 80.[8]
Inconsistent behavioral effects or lack of expected response 1. Poor Bioavailability: The compound may not be reaching the target site in sufficient concentrations due to poor absorption or rapid metabolism. 2. Incorrect Dosage: The administered dose may be too low to elicit the desired effect. 3. Animal Stress: Stress from handling and injection can influence behavioral outcomes.1. Optimize Formulation: For oral administration, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to improve absorption.[8][9] For parenteral routes, ensure the compound is fully solubilized or is a homogenous suspension. 2. Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm.[10][11][12] 3. Acclimatization: Ensure animals are properly acclimated to handling and injection procedures to minimize stress-induced variability.
Adverse reactions in animals (e.g., irritation at the injection site, lethargy, unexpected stereotypies) 1. Vehicle Toxicity: High concentrations of certain vehicles, such as DMSO or ethanol, can cause local irritation or systemic toxicity.[4] 2. High Compound Concentration: A high local concentration of this compound at the injection site may cause irritation. 3. Off-Target Effects: While this compound is a selective D1-like agonist, high doses may lead to off-target effects or exaggerated physiological responses.1. Minimize Vehicle Concentration: Use the lowest possible concentration of co-solvents required to keep the compound in solution. Always include a vehicle-only control group in your experiments. 2. Reduce Injection Volume: Administer the dose in a larger volume of a more dilute solution, if feasible within the volume limits for the chosen administration route. 3. Lower the Dose: If adverse effects are observed, consider reducing the dose. Observe animals closely for any signs of distress or abnormal behavior.
Clogged infusion lines during intracerebral administration Precipitation of this compound in the infusion line: This can occur if the solution is not stable at the infusion temperature or if it interacts with the material of the infusion cannula.1. Check Solution Stability: Prepare the this compound solution fresh before each experiment and visually inspect for any signs of precipitation. 2. Filter the Solution: Filter the solution through a 0.22 µm syringe filter before loading it into the infusion pump. 3. Use Artificial Cerebrospinal Fluid (aCSF): For intracerebral infusions, use aCSF as the vehicle, as it is isotonic and biocompatible with the brain environment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a selective dopamine D1-like receptor agonist. It preferentially activates the Gs/olf alpha subunit of the G-protein complex, which in turn stimulates adenylyl cyclase to increase the production of the second messenger cyclic AMP (cAMP).[13][14][15][16][17] Unlike some other D1 agonists, this compound does not activate the phospholipase C (PLC) pathway.[18][19]

Q2: What is the recommended storage for this compound powder and stock solutions? A2: this compound powder should be stored at -20°C for long-term storage.[18] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[10] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are suitable vehicles for in vivo administration of this compound? A3: The choice of vehicle depends on the administration route and the required concentration of this compound.

  • For subcutaneous (s.c.) or intraperitoneal (i.p.) injection: A common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with saline or PBS. To improve solubility and prevent precipitation, co-solvents like PEG300 or surfactants like Tween 80 can be included in the final vehicle. A typical vehicle formulation might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.

  • For intracerebroventricular (i.c.v.) injection: Artificial cerebrospinal fluid (aCSF) is the recommended vehicle.

Q4: What are the typical dosages of this compound used in rodents? A4: Effective doses of this compound can vary depending on the animal species, strain, and the specific behavioral endpoint being measured.

  • Rats (s.c.): Doses ranging from 0.025 to 0.1 mg/kg have been shown to produce a rotational response.[10]

  • Mice (s.c.): Doses between 0.005 and 0.625 mg/kg have been reported to induce mandibular movements.[19]

  • General locomotor activity: Doses in the range of 0.1 to 1.0 mg/kg have been used to study effects on locomotor activity.[12] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Experimental Protocols

Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 0.5 mg/kg) and the average weight of the mice, calculate the total mass of this compound needed.

  • Prepare the vehicle: In a sterile tube, prepare a vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. For example, to make 1 mL of vehicle, mix 50 µL of DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 500 µL of sterile saline.

  • Dissolve this compound: Weigh the required amount of this compound and add it to the prepared vehicle.

  • Ensure complete dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear. If necessary, gentle warming (to no more than 37°C) can be applied.

  • Administration: Administer the solution via intraperitoneal injection at a volume of 5-10 mL/kg body weight.

Intracerebroventricular (i.c.v.) Injection of this compound in Rats

Materials:

  • This compound powder

  • Artificial cerebrospinal fluid (aCSF), sterile and pH-adjusted to 7.4

  • Stereotaxic apparatus

  • Hamilton syringe with a 33-gauge needle

  • Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

Procedure:

  • Prepare this compound solution: Dissolve this compound directly in sterile aCSF to the desired final concentration. Filter the solution through a 0.22 µm syringe filter.

  • Anesthetize the animal: Anesthetize the rat using an approved protocol.

  • Stereotaxic surgery: Secure the animal in the stereotaxic frame. Following aseptic procedures, expose the skull and identify the coordinates for the lateral ventricle (e.g., relative to bregma: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm from the skull surface).

  • Drill a burr hole: Carefully drill a small hole at the target coordinates.

  • Lower the injection needle: Slowly lower the injection needle to the target depth.

  • Infusion: Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to a total volume of 1-5 µL.

  • Post-infusion: Leave the needle in place for a few minutes after the infusion to minimize backflow.

  • Closure and recovery: Slowly retract the needle, suture the incision, and allow the animal to recover in a warm, clean cage.

Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
DMSO≥ 100 mg/mL[10]
EthanolSoluble to 10 mM[20]
WaterPoorly solubleInferred from formulation guides

Table 2: Receptor Binding Affinity (Ki) of this compound Hydrobromide

Receptor Ki (nM) Reference
D13.2
D53.1
D2186
D366
D4335
5-HT2A1167
α1A1251
α1B1385

Visualizations

SKF_83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SKF83822 This compound D1R Dopamine D1 Receptor SKF83822->D1R Binds Gs Gs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Troubleshooting_Flowchart Start Start: Issue with this compound Delivery Precipitation Precipitation upon dilution? Start->Precipitation Behavioral Inconsistent/no behavioral effect? Precipitation->Behavioral No Stepwise Use Stepwise Dilution Precipitation->Stepwise Yes Adverse Adverse reactions observed? Behavioral->Adverse No OptimizeFormulation Optimize Formulation (e.g., SEDDS) Behavioral->OptimizeFormulation Yes LowerVehicle Lower Vehicle Concentration Adverse->LowerVehicle Yes Cosolvent Use Co-solvents (e.g., PEG) Stepwise->Cosolvent Suspension Prepare a Suspension Cosolvent->Suspension DoseResponse Conduct Dose-Response Study OptimizeFormulation->DoseResponse Acclimatize Acclimatize Animals DoseResponse->Acclimatize LowerDose Lower this compound Dose LowerVehicle->LowerDose Experimental_Workflow Prep 1. Prepare this compound Solution (Solubilize or Suspend) Animal 2. Animal Preparation (Acclimatization, Anesthesia if needed) Prep->Animal Admin 3. Administration (i.p., s.c., or i.c.v.) Animal->Admin Behavior 4. Behavioral Assessment Admin->Behavior Data 5. Data Analysis Behavior->Data

References

Validation & Comparative

Validating the D1 Receptor Agonism of SKF 83822 with the Selective Antagonist SCH 23390: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dopamine D1-like receptor agonist SKF 83822 and its validation using the selective D1-like receptor antagonist SCH 23390. The data presented herein is compiled from publicly available research to facilitate an objective understanding of their interaction and to provide detailed experimental frameworks for further investigation.

Introduction to this compound and SCH 23390

This compound is a high-affinity, selective dopamine D1-like receptor agonist. It is recognized for its biased agonism, preferentially activating the Gs protein-coupled adenylyl cyclase (AC) pathway, leading to the production of cyclic AMP (cAMP), with little to no effect on the phospholipase C (PLC) pathway. This characteristic makes it a valuable tool for dissecting the specific roles of D1 receptor-mediated cAMP signaling in various physiological and pathological processes.

SCH 23390 is a potent and highly selective antagonist of D1-like dopamine receptors (D1 and D5 subtypes).[1][2] It is widely employed as a pharmacological tool to verify that the observed effects of a D1 receptor agonist are indeed mediated by the D1 receptor. By competitively binding to the D1 receptor, SCH 23390 effectively blocks the actions of agonists like this compound.

Data Presentation: In Vitro and In Vivo Validation

The following tables summarize the key pharmacological data for this compound and SCH 23390, demonstrating the validation of this compound's effects through antagonism by SCH 23390.

Table 1: Receptor Binding Affinities

CompoundReceptorKi (nM)Assay TypeSpeciesReference
This compoundDopamine D13.2Radioligand BindingRecombinant[3]
Dopamine D53.1Radioligand BindingRecombinant[3]
SCH 23390Dopamine D10.2Radioligand BindingRat Striatum[1]
Dopamine D50.3Radioligand BindingRecombinant[1]

Table 2: In Vitro Functional Activity - Adenylyl Cyclase Activation

AgonistAntagonistAgonist EC50 (nM)Antagonist ActionAssay TypeCell LineReference
This compound-65-Adenylyl Cyclase ActivityRecombinant[3]
DopamineSCH 23390-Inhibition of dopamine-stimulated adenylyl cyclaseAdenylyl Cyclase ActivityRat Striatum[4]

Table 3: In Vivo Behavioral Effects - Rotational Behavior in Rats

TreatmentDoseEffectAnimal ModelReference
This compound25-100 µg/kg, s.c.Dose-dependent increase in rotational behavior6-OHDA lesioned rats[5]
This compound + SCH 2339050 µg/kg this compound + 0.5 mg/kg SCH 23390, s.c.Inhibition of this compound-induced rotational behavior6-OHDA lesioned rats[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and SCH 23390 for the dopamine D1 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine D1 receptor.

  • Radioligand: [³H]-SCH 23390.

  • Non-specific binding control: Unlabeled SCH 23390 or another suitable D1 antagonist at a high concentration (e.g., 10 µM).

  • Test compounds: this compound and SCH 23390 at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, [³H]-SCH 23390, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase (cAMP) Functional Assay

Objective: To measure the ability of this compound to stimulate cAMP production and the ability of SCH 23390 to antagonize this effect.

Materials:

  • Cells stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

  • This compound and SCH 23390.

  • cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based).

  • Cell lysis buffer.

  • Plate reader capable of detecting the assay signal.

Procedure:

  • Seed the cells in a multi-well plate and grow to confluency.

  • For antagonist validation, pre-incubate the cells with varying concentrations of SCH 23390 for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Generate dose-response curves for this compound in the absence and presence of SCH 23390.

  • Analyze the data to determine the EC50 of this compound and the nature of the antagonism by SCH 23390 (e.g., via Schild analysis to determine the pA2 value).

In Vivo Rotational Behavior in 6-OHDA Lesioned Rats

Objective: To assess the in vivo D1 receptor-mediated effects of this compound and their blockade by SCH 23390.

Materials:

  • Adult male rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway.

  • This compound and SCH 23390.

  • Automated rotometer or observational scoring system.

Procedure:

  • Acclimate the 6-OHDA lesioned rats to the testing environment.

  • For the antagonist validation group, administer SCH 23390 (e.g., 0.5 mg/kg, s.c.) 30 minutes prior to the agonist.

  • Administer this compound (e.g., 50 µg/kg, s.c.) to both control and antagonist-pretreated groups.

  • Immediately place the animals in the rotometers and record the number of full contralateral rotations over a specified period (e.g., 90 minutes).

  • Compare the rotational scores between the group receiving this compound alone and the group receiving the combination of SCH 23390 and this compound.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF83822 This compound (Agonist) D1R Dopamine D1 Receptor SKF83822->D1R Binds & Activates SCH23390 SCH 23390 (Antagonist) SCH23390->D1R Binds & Blocks Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: D1 Receptor Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding Radioligand Binding Assay (Determine Ki) cAMP_assay cAMP Functional Assay (Determine EC50 and Antagonism) invivo_step Confirm Physiological Relevance cAMP_assay->invivo_step Behavior Rotational Behavior in 6-OHDA Rats (Assess Functional Antagonism) end End Behavior->end start Start invitro_step Characterize Receptor Interaction start->invitro_step invitro_step->Binding invitro_step->cAMP_assay invivo_step->Behavior

Caption: Experimental Workflow for Validating D1 Agonist Effects.

Logical_Relationship SKF83822 This compound D1_Activation D1 Receptor Activation SKF83822->D1_Activation Causes cAMP_Increase Increased cAMP D1_Activation->cAMP_Increase Leads to Behavioral_Effect Behavioral Effect (e.g., Rotation) cAMP_Increase->Behavioral_Effect Results in SCH23390 SCH 23390 D1_Blockade D1 Receptor Blockade SCH23390->D1_Blockade Causes D1_Blockade->D1_Activation Prevents

Caption: Logical Relationship of this compound and SCH 23390 Action.

References

A Comparative Guide to the Signaling of SKF 83822 and SKF 83959

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the signaling properties of two benzazepine derivatives, SKF 83822 and SKF 83959, both of which are known to interact with dopamine D1-like receptors. While structurally similar, these compounds exhibit distinct signaling profiles that have been the subject of extensive research. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.

Introduction

This compound and SKF 83959 are experimental compounds that have been instrumental in elucidating the complexities of dopamine D1 receptor signaling. The D1 receptor, a G protein-coupled receptor (GPCR), has traditionally been associated with the activation of adenylyl cyclase (AC) and the subsequent production of cyclic AMP (cAMP). However, research involving these two compounds has revealed the potential for biased agonism and the involvement of alternative signaling pathways.

Comparative Data Summary

The following tables summarize the key quantitative data regarding the receptor binding affinities and functional activities of this compound and SKF 83959.

Table 1: Receptor Binding Affinities (Ki in nM)

CompoundD1 ReceptorD5 ReceptorD2 ReceptorD3 ReceptorD4 Receptor5-HT2A Receptorα1A Receptorα1B Receptor
This compound 3.23.118666335116712511385
SKF 83959 1.18[1][2]7.56[1][2]920[1][2]399[1][2]----

Table 2: Functional Activity at D1 Receptor

CompoundSignaling PathwayPotency (EC50/IC50)Intrinsic Activity (% of Dopamine/Agonist)
This compound Adenylyl Cyclase (AC)65 nM (EC50)Agonist
Phospholipase C (PLC)No activity[3][4]-
β-arrestin Recruitment-Similar to cAMP accumulation[5]
Receptor Internalization-Higher than cAMP accumulation[5]
SKF 83959 Adenylyl Cyclase (AC)-Partial Agonist (35 ± 2%)[6]
Phospholipase C (PLC)No D1-mediated activity in heterologous systems[6]-
β-arrestin Recruitment-Partial Agonist (32 ± 2%)[6]
Receptor InternalizationNo agonist-induced internalization[7]-

Signaling Pathways

This compound: A Selective Adenylyl Cyclase Activator

This compound is consistently characterized as a selective dopamine D1-like receptor agonist that activates the canonical Gs/adenylyl cyclase signaling pathway, leading to the production of cAMP.[3][4][8] It does not stimulate phosphoinositide hydrolysis, indicating a lack of activity at the Gq/PLC pathway.[3][4]

SKF_83822_Signaling cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates SKF83822 This compound SKF83822->D1R Binds PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

This compound canonical signaling pathway.
SKF 83959: A More Complex Profile

The signaling profile of SKF 83959 is notably more intricate and has been a subject of evolving scientific understanding.

Initial Hypothesis: A Biased Agonist Favoring PLC

Early studies suggested that SKF 83959 was a functionally selective D1 receptor ligand with a bias towards the Gq/phospholipase C (PLC) pathway, while acting as an antagonist at the Gs/adenylyl cyclase pathway.[6] This proposed mechanism involved the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) and subsequent intracellular calcium mobilization.[6][9]

SKF_83959_Hypothesized_Signaling cluster_membrane Cell Membrane D1R D1 Receptor Gq Gq D1R->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates SKF83959 SKF 83959 SKF83959->D1R Binds IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activate Downstream Downstream Cellular Effects Ca_PKC->Downstream

Initial hypothesized signaling pathway for SKF 83959.

Current Understanding: A Partial Agonist at AC and β-arrestin Pathways

More recent and thorough investigations have challenged the initial hypothesis.[6][10] These studies indicate that SKF 83959 is not a highly biased D1 ligand. Instead, it behaves as a partial agonist at the D1 receptor for both adenylyl cyclase activation and β-arrestin recruitment.[6] Crucially, these studies found no evidence of D1-mediated PLC activation in heterologous expression systems.[6] Some research also suggests that SKF 83959 can act as a D1 receptor antagonist in primate cells.[11] Furthermore, its effects may be mediated through D1-D2 receptor heterodimers and allosteric modulation of the sigma-1 receptor.[1][9]

SKF_83959_Revised_Signaling cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs D1R->Gs Partially Activates beta_arrestin β-arrestin D1R->beta_arrestin Partially Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Partially Activates Downstream_arrestin Downstream (β-arrestin Pathway) beta_arrestin->Downstream_arrestin SKF83959 SKF 83959 SKF83959->D1R Binds PKA PKA cAMP->PKA Activates Downstream_AC Downstream (AC Pathway) PKA->Downstream_AC

Revised understanding of SKF 83959 signaling.

Experimental Protocols

The data presented in this guide are derived from a variety of experimental procedures. Below are outlines of the key methodologies employed in the cited research.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing the receptor of interest start->prep incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound (this compound or SKF 83959) prep->incubate separate Separate bound from free radioligand incubate->separate quantify Quantify radioactivity separate->quantify analyze Analyze data to determine Ki values quantify->analyze end End analyze->end

Workflow for radioligand binding assays.

Details:

  • Receptor Source: Typically, cell lines (e.g., HEK293, CHO) stably expressing the dopamine receptor subtype of interest, or rodent brain tissue.

  • Radioligands: Common radioligands for D1 receptors include [³H]-SCH23390.

  • Analysis: Data are analyzed using non-linear regression to fit a one-site or two-site competition model to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assays

These experiments measure the ability of a compound to stimulate or inhibit the production of cAMP.

AC_Assay_Workflow start Start prep Culture cells expressing the D1 receptor start->prep treat Treat cells with varying concentrations of the test compound prep->treat lyse Lyse cells to release intracellular contents treat->lyse measure Measure cAMP levels using ELISA, HTRF, or other immunoassay formats lyse->measure analyze Analyze data to determine EC50 and maximal response measure->analyze end End analyze->end

Workflow for adenylyl cyclase activity assays.

Details:

  • Cell Lines: CHO or HEK293 cells expressing the human D1 receptor are commonly used.

  • Measurement: cAMP levels are often quantified using competitive immunoassays or functional assays that produce a detectable signal (e.g., luminescence, fluorescence) in response to cAMP.

β-arrestin Recruitment Assays

These assays assess the ability of a compound to promote the interaction between an activated GPCR and β-arrestin.

Details:

  • Methodology: A common method is the PathHunter assay, which utilizes enzyme fragment complementation. The D1 receptor is tagged with one enzyme fragment, and β-arrestin with the other. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

  • Cell Lines: CHO-K1 cells stably expressing the D1 receptor and the β-arrestin fusion protein.

Phospholipase C Activity Assays

These experiments measure the production of inositol phosphates (IPs), downstream products of PLC activation.

Details:

  • Methodology: Cells are typically pre-labeled with [³H]-myo-inositol. Following treatment with the test compound, the accumulation of [³H]-inositol phosphates is measured by ion-exchange chromatography.

  • Cell Lines: HEK293 cells expressing the human D1 receptor.

Conclusion

References

A Comparative Guide to the Differential Effects of SKF 83822 and Other D1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine D1 receptor, a key G protein-coupled receptor (GPCR) in the central nervous system, is integral to processes like cognition, learning, and motor control.[1] While traditionally understood to signal through the Gs/adenylyl cyclase pathway, the discovery of biased agonism has revealed a more complex signaling landscape. This guide provides a detailed comparison of SKF 83822, an atypical D1 receptor agonist, with other canonical and atypical D1 agonists, focusing on their differential effects on signaling pathways and behavioral outcomes. This compound serves as a critical pharmacological tool, selectively activating adenylyl cyclase (AC) without engaging phospholipase C (PLC), thereby allowing for the dissection of these distinct pathways.[2][3][4]

Differential Signaling Pathways: Gs/cAMP vs. Gq/PLC

Dopamine D1 receptor activation can initiate multiple intracellular signaling cascades. The classical pathway involves coupling to Gs/olf proteins, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] However, evidence also points to D1-like receptor coupling to Gq/11 proteins, activating PLC, which leads to phosphoinositide (PI) hydrolysis and intracellular calcium release.[5][6] This Gq-coupled signaling is often associated with the formation of D1-D2 receptor heterooligomers.[5][7][8]

D1 agonists can be distinguished by their preference for these pathways:

  • This compound: This agonist is highly selective for the Gs-coupled pathway. It robustly activates adenylyl cyclase and stimulates cAMP production but does not activate PLC or induce PI hydrolysis.[1][2][3] In cells expressing D1-D2 heteromers, this compound produces a strong Gs activation with only modest Gq/11 activation.[5]

  • Canonical D1 Agonists (e.g., SKF 81297): These agonists typically activate both the adenylyl cyclase and PI hydrolysis pathways.[5][7]

  • Atypical Agonist SKF 83959: In stark contrast to this compound, SKF 83959 selectively activates the Gq/PLC pathway, stimulating PI hydrolysis without activating adenylyl cyclase.[3][5][7][9] It is considered a specific agonist for the D1-D2 heteromer.[5][8]

  • Biased Agonists (e.g., SKF 38393, SKF 83959): Some D1 agonists exhibit bias not only between Gs and Gq pathways but also between G protein signaling and β-arrestin recruitment. A subset of benzazepines, including SKF 83959 and the prototypical partial agonist SKF 38393, act as agonists for G protein signaling but fail to recruit β-arrestin, effectively acting as antagonists for the β-arrestin pathway.[10][11]

G cluster_0 D1 Agonists cluster_1 Receptor / G Protein cluster_2 Signaling Cascade This compound This compound Gs Gs This compound->Gs SKF 81297 (Canonical) SKF 81297 (Canonical) D1R D1 Receptor SKF 81297 (Canonical)->D1R D1_D2 D1-D2 Heteromer SKF 81297 (Canonical)->D1_D2 SKF 81297 (Canonical)->Gs Gq Gq/11 SKF 81297 (Canonical)->Gq SKF 83959 SKF 83959 SKF 83959->D1_D2 SKF 83959->Gq D1R->Gs D1_D2->Gq AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↑ cAMP AC->cAMP Ca ↑ Intracellular Ca2+ PLC->Ca

Caption: Divergent signaling pathways of D1 receptor agonists.

Quantitative Comparison of D1 Agonists

The following tables summarize the binding affinities and functional potencies of this compound in comparison to other common D1 receptor agonists.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundD1D5D2D3D4
This compound 3.23.118666335
SKF 81297 0.81.0120110150
SKF 83959 1.32.5300250400

Data sourced from Tocris Bioscience and R&D Systems.[12] Values are representative and may vary between studies.

Table 2: Functional Activity at D1-Mediated Signaling Pathways

CompoundAdenylyl Cyclase (AC) StimulationPhosphoinositide (PI) Hydrolysisβ-Arrestin Recruitment
This compound Agonist (EC50 = 65 nM)No ActivityNot Reported
SKF 81297 Full AgonistAgonistAgonist
SKF 83959 No Activity / AntagonistAgonistNo Agonist Activity / Antagonist
SKF 38393 Partial AgonistNo ActivityNo Agonist Activity / Antagonist

Data compiled from multiple sources.[3][5][10][12][13]

Comparative Behavioral Effects

The distinct signaling profiles of D1 agonists translate into markedly different behavioral outcomes in animal models.

Table 3: Summary of Key Behavioral Effects in Rodents and Primates

BehaviorThis compoundCanonical Agonists (e.g., SKF 81297)SKF 83959
Locomotion Induces hyperlocomotion and extreme arousal.[2][12]Increases locomotor activity.[14][15]Does not significantly affect locomotion alone.[16]
Rotational Behavior (6-OHDA Lesioned Rats) Produces a strong rotational response.[2][3]Induces rotational behavior.Induces rotational behavior.
Orofacial Movements Induces vertical jaw movements; inhibits horizontal jaw movements.[1][9]Induces various orofacial movements.Induces distinct orofacial movements (e.g., more jaw movements per grooming episode than this compound).[4]
Dyskinesia (in primed monkeys) Does not induce dyskinesia.[1][3]Can induce dyskinesia.Induces oral dyskinesia.[3]

The ability of this compound to stimulate locomotor and rotational behaviors suggests that activation of the Gs/cAMP pathway is sufficient for these effects.[3] Conversely, the observation that SKF 83959, but not this compound, induces dyskinesia in primate models suggests that PLC activation or other non-AC-mediated pathways are critically involved in this adverse effect.[3]

Key Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the production of the second messenger cAMP following D1 receptor activation.

  • Principle: Agonist binding to the Gs-coupled D1 receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP. This change is measured using various methods, such as competitive immunoassays or biosensors (e.g., TR-FRET, Glosensor).[17][18][19]

  • General Protocol:

    • Cell Culture: HEK293 or CHO-K1 cells stably expressing the human D1 receptor are plated in 96- or 384-well plates and grown overnight.[20]

    • Agonist Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the D1 agonist (e.g., this compound). Cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.[17]

    • Detection: Cells are lysed, and the detection reagents are added. For TR-FRET assays, a fluorescent cAMP tracer and a specific antibody are used. For GloSensor assays, a genetically encoded biosensor emits light in the presence of cAMP.

    • Data Analysis: The signal is read on a microplate reader. Data are normalized to a positive control (e.g., Forskolin or a full agonist) and plotted as a concentration-response curve to determine EC50 and Emax values.

G A Plate D1-expressing cells (e.g., HEK293-D1) B Incubate overnight A->B C Add agonist + PDE inhibitor B->C D Incubate (15-30 min, 37°C) C->D E Lyse cells & add detection reagents D->E F Read signal (e.g., Fluorescence, Luminescence) E->F G Analyze data (EC50, Emax) F->G

Caption: Workflow for a typical cAMP accumulation assay.

β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin to the activated D1 receptor, a key event in receptor desensitization and G protein-independent signaling.

  • Principle: The PathHunter assay uses enzyme fragment complementation (EFC). The D1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[21][22]

  • General Protocol:

    • Cell Culture: PathHunter cells co-expressing the tagged D1 receptor and β-arrestin are plated in 384-well plates.[21]

    • Agonist Stimulation: Cells are stimulated with various concentrations of the test compound (e.g., SKF 83959) and incubated for 60-90 minutes at 37°C.

    • Detection: The detection reagent, containing the chemiluminescent substrate, is added according to the manufacturer's instructions.

    • Signal Reading: After a further incubation period (e.g., 60 minutes) at room temperature, the chemiluminescent signal is read on a plate reader.

    • Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the agonist for β-arrestin recruitment.

G cluster_0 Cell Components GPCR_PK D1R-ProLink Recruitment Recruitment & Complementation GPCR_PK->Recruitment Barr_EA β-arrestin-EA Barr_EA->Recruitment Agonist Agonist Stimulation Agonist->Recruitment Enzyme Active β-gal Enzyme Recruitment->Enzyme Substrate Add Substrate Enzyme->Substrate Signal Read Chemiluminescent Signal Substrate->Signal

Caption: Principle of the β-arrestin recruitment EFC assay.

Locomotor Activity Test

This behavioral test assesses the effect of D1 agonists on spontaneous movement in rodents.

  • Principle: The test measures the exploratory and general motor activity of an animal in a novel environment. Dopamine agonists typically increase locomotor activity.[14][15]

  • General Protocol:

    • Apparatus: A square open-field arena (e.g., 40x40 cm) equipped with a grid of infrared photocell beams to automatically track movement.[23]

    • Habituation: Animals (mice or rats) are habituated to the testing room and handling procedures. A baseline activity measurement is often taken following a vehicle injection on a preceding day.[23]

    • Drug Administration: Animals are administered the D1 agonist (e.g., this compound) or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection.[2][23]

    • Testing: Immediately after injection, the animal is placed in the center of the open-field arena. Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded by a computer for a set duration (e.g., 30-60 minutes).[14][15][23]

    • Data Analysis: The total distance traveled or total beam breaks are compared between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

References

A Comparative Analysis of SKF 83822 and SKF 81297 in Cocaine Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two dopamine D1 receptor agonists, SKF 83822 and SKF 81297, with a focus on their interactions with cocaine. The information presented is collated from various preclinical studies to aid researchers in understanding their distinct pharmacological profiles and potential applications in addiction research.

Introduction

This compound and SKF 81297 are both benzazepine derivatives that act as agonists at the dopamine D1 receptor. However, they exhibit different signaling properties. SKF 81297 is considered a full agonist at the D1 receptor, activating the canonical adenylyl cyclase (AC) pathway. In contrast, this compound is a biased agonist, selectively activating adenylyl cyclase without stimulating the phospholipase C (PLC) pathway.[1][2] This fundamental difference in their mechanism of action may lead to distinct behavioral outcomes, particularly in the context of cocaine addiction, where dopamine D1 receptor signaling plays a crucial role.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and SKF 81297 from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundD1 ReceptorD5 ReceptorD2 ReceptorD3 ReceptorD4 Receptor5-HT2A Receptorα1A Receptorα1B Receptor
This compound 3.2[3]3.1[3]186[3]66[3]335[3]1167[3]1251[3]1385[3]
SKF 81297 15 (human)[4]-------

Table 2: Functional Activity

CompoundAssayParameterValue
This compound Adenylyl Cyclase StimulationEC5065 nM[3]
Phosphoinositide Hydrolysis-No stimulation[3]
SKF 81297 cAMP Accumulation (D1R)pEC508.33 (EC50 ≈ 4.7 nM)[4]
β-arrestin Recruitment (D1R)pEC506.44 (EC50 ≈ 360 nM)[4]

Table 3: Effects on Cocaine-Related Behaviors

CompoundBehavioral ModelEffect
SKF 81297 Cocaine-induced Locomotor ActivityDose-dependent decrease[5]
Cocaine Drug DiscriminationPartial substitution for cocaine (approx. 49%)[5]
Cocaine Self-AdministrationMaintained responding above saline levels when substituted for cocaine[6]

No direct studies on the effect of this compound on cocaine-related behaviors were identified in the search results.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Locomotor Activity Assessment

Objective: To evaluate the effect of D1 agonists on spontaneous and cocaine-induced locomotor activity.

Protocol:

  • Animals: Drug-naive Swiss-Webster mice are used.[5]

  • Apparatus: Standard rodent locomotor activity chambers equipped with photobeam detectors.

  • Procedure:

    • Mice are habituated to the testing environment.

    • Pretreatment with either vehicle or varying doses of SKF 81297 (e.g., 1-10 mg/kg, i.p.) is administered.[5]

    • Following the pretreatment period (e.g., 30 minutes), mice are challenged with either saline or cocaine (e.g., 5-56 mg/kg, i.p.).[5]

    • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 30-60 minutes).[5]

  • Data Analysis: Total locomotor activity is calculated and compared across treatment groups using appropriate statistical methods (e.g., ANOVA).

Experimental Workflow for Locomotor Activity Studies

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_prep Animal Habituation pretreatment Pretreatment Injection (Vehicle or D1 Agonist) animal_prep->pretreatment drug_prep Drug Preparation (SKF 81297/83822, Cocaine, Vehicle) drug_prep->pretreatment wait Waiting Period (e.g., 30 min) pretreatment->wait challenge Challenge Injection (Saline or Cocaine) wait->challenge locomotor_test Locomotor Activity Recording (e.g., 30-60 min) challenge->locomotor_test data_analysis Data Analysis (e.g., ANOVA) locomotor_test->data_analysis results Results Interpretation data_analysis->results

Caption: Workflow for locomotor activity experiments.

Cocaine Self-Administration

Objective: To assess the reinforcing effects of D1 agonists and their potential to substitute for cocaine.

Protocol:

  • Animals: Rhesus monkeys or rats with indwelling intravenous catheters.[6]

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a syringe pump for drug infusion.

  • Procedure:

    • Animals are first trained to self-administer cocaine (e.g., on a fixed-ratio schedule) until responding is stable.[6]

    • Substitution phase: Saline or various doses of SKF 81297 (e.g., 0.001-0.3 mg/kg/infusion) are substituted for cocaine.[6]

    • The number of infusions earned per session is recorded.

  • Data Analysis: The response rates for the test compound are compared to saline and baseline cocaine responding to determine if the compound maintains self-administration.

Experimental Workflow for Cocaine Self-Administration Studies

G cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Analysis Phase catheter Catheter Implantation cocaine_training Cocaine Self-Administration Training (e.g., FR schedule) catheter->cocaine_training stable_baseline Establish Stable Responding cocaine_training->stable_baseline substitution Substitution of Cocaine with Vehicle or D1 Agonist stable_baseline->substitution session Self-Administration Session substitution->session record_data Record Infusions session->record_data compare_responses Compare Response Rates (vs. Saline and Cocaine) record_data->compare_responses determine_reinforcement Determine Reinforcing Effects compare_responses->determine_reinforcement

Caption: Workflow for cocaine self-administration studies.

Signaling Pathways

Cocaine increases synaptic dopamine levels, which then acts on postsynaptic dopamine receptors. The differential activation of D1 receptor signaling pathways by this compound and SKF 81297 is a key aspect of their pharmacology.

Canonical D1 Receptor Signaling (Activated by SKF 81297)

SKF 81297, as a full D1 receptor agonist, activates the Gαs/olf-protein, leading to the stimulation of adenylyl cyclase (AC). AC, in turn, converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa). Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to a state of enhanced neuronal excitability.

Canonical D1 Receptor Signaling Pathway

Cocaine Cocaine Dopamine Dopamine Cocaine->Dopamine blocks reuptake D1R D1 Receptor Dopamine->D1R SKF81297 SKF 81297 SKF81297->D1R Gas_olf Gαs/olf D1R->Gas_olf activates AC Adenylyl Cyclase Gas_olf->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates pDARPP32 p-DARPP-32 DARPP32->pDARPP32 PP1 Protein Phosphatase 1 pDARPP32->PP1 inhibits Downstream Downstream Effects (Neuronal Excitability) pDARPP32->Downstream promotes PP1->Downstream dephosphorylates substrates

Caption: Canonical D1 receptor signaling pathway.

Biased D1 Receptor Signaling (Activated by this compound)

This compound demonstrates biased agonism by selectively activating the Gαs/olf-AC-cAMP-PKA pathway, similar to SKF 81297. However, it does not engage the Gq-protein coupled pathway that leads to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), which are involved in calcium mobilization and protein kinase C (PKC) activation. This selective signaling may lead to different cellular and behavioral responses compared to full agonists.

Biased D1 Receptor Signaling of this compound

cluster_activated Activated Pathway cluster_inactivated Unactivated Pathway SKF83822 This compound D1R_A D1 Receptor SKF83822->D1R_A D1R_I D1 Receptor SKF83822->D1R_I Gas_olf Gαs/olf D1R_A->Gas_olf activates AC Adenylyl Cyclase Gas_olf->AC stimulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates Downstream_A Downstream AC Effects PKA->Downstream_A Gq Gq D1R_I->Gq does not activate PLC Phospholipase C Gq->PLC Downstream_I Downstream PLC Effects PLC->Downstream_I

Caption: Biased signaling of this compound at the D1 receptor.

Comparative Performance and Discussion

While direct comparative studies of this compound and SKF 81297 in cocaine interaction models are limited, their distinct signaling profiles suggest different therapeutic potentials.

SKF 81297 , as a full D1 agonist, has shown some efficacy in modulating cocaine's effects. For instance, it can decrease cocaine-induced locomotor activity and partially substitute for cocaine in drug discrimination paradigms, suggesting it produces some cocaine-like subjective effects.[5] Its ability to maintain self-administration when substituted for cocaine indicates that it possesses reinforcing properties, which could be a double-edged sword in a therapeutic context.[6] Some studies suggest that D1 agonists might prevent cocaine-seeking behavior.

This compound , with its biased agonism, presents an interesting alternative. By selectively activating the adenylyl cyclase pathway while avoiding PLC activation, it might be possible to dissociate the therapeutic effects of D1 receptor stimulation from potential adverse effects. For example, PLC-mediated signaling has been implicated in some of the motor side effects of D1 agonists. While no direct data on this compound's interaction with cocaine was found, a study comparing SKF 81297 and this compound on ERK phosphorylation (a downstream target of D1 signaling) found that both compounds increased p-ERK, suggesting some overlap in their downstream effects. However, the same study noted differences in their effects on orofacial movements, highlighting that their distinct signaling profiles can translate to different behavioral outcomes.

The lack of PLC activation by this compound could be advantageous. Overstimulation of the PLC pathway has been linked to excitotoxicity and other adverse cellular events. A biased agonist like this compound might therefore offer a better safety profile.

Conclusion

SKF 81297 and this compound represent two distinct classes of D1 receptor agonists with different signaling properties. SKF 81297 is a full agonist that has been more extensively studied in the context of cocaine interaction, showing a mix of potentially therapeutic (attenuation of cocaine's stimulant effects) and problematic (reinforcing) properties. This compound, as a biased agonist, offers a more targeted approach by selectively activating the adenylyl cyclase pathway. While its direct interaction with cocaine remains to be thoroughly investigated, its unique pharmacological profile warrants further research to determine if this biased agonism can be harnessed to develop more effective and safer pharmacotherapies for cocaine use disorder. Future research should focus on directly comparing these two compounds in preclinical models of cocaine addiction to elucidate the behavioral consequences of their different signaling mechanisms.

References

A Tale of Two Agonists: Contrasting the Behavioral Profiles of SKF 83822 and A-77636

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between dopaminergic compounds is critical for advancing our knowledge of brain function and developing targeted therapeutics. This guide provides a comprehensive comparison of the behavioral profiles of two notable dopamine D1 receptor agonists, SKF 83822 and A-77636, highlighting their distinct effects on locomotion, stereotyped behaviors, reward, and cognition, supported by experimental data and detailed methodologies.

This compound and A-77636 are both selective agonists for the dopamine D1-like receptor family, yet they exhibit markedly different behavioral effects. These differences are largely attributed to their distinct signaling properties. This compound is characterized as an atypical D1 agonist, primarily activating the Gs/adenylyl cyclase pathway without engaging phospholipase C (PLC) signaling.[1][2] In contrast, A-77636 is a potent, full D1 agonist that not only stimulates the Gs/adenylyl cyclase pathway but also engages β-arrestin signaling, which can lead to receptor desensitization and internalization.[3][4] This fundamental difference in intracellular signaling cascades likely underlies their divergent behavioral profiles.

Locomotor and Stereotypic Behaviors: A Clear Divergence

One of the most striking differences between the two compounds lies in their effects on motor activity.

This compound is known to induce a state of extreme arousal and robust locomotor activation without inducing stereotyped behaviors.[1] Studies in monkeys have shown that subcutaneous administration of this compound (0.15-0.35 mg/kg) induces locomotion without dyskinesia.[1] Dose-response studies in rodents have further detailed this effect, showing a significant increase in ambulatory activity at doses around 1 mg/kg.[5]

A-77636 , on the other hand, exhibits a more complex, bell-shaped dose-response curve for locomotor activity.[3] While lower doses increase locomotion, higher doses lead to a profound reduction in movement. This decrease in locomotion at higher doses is not due to sedation but is rather a consequence of the emergence of competing, intense stereotyped behaviors, such as forelimb clonus in rats and mice.[3][6]

Behavioral MeasureThis compoundA-77636
Locomotor Activity Dose-dependent increase in locomotion.[1][5]Bell-shaped dose-response curve; locomotion decreases at higher doses due to competing stereotypy.[3]
Stereotypy Generally does not induce stereotyped behaviors.[1][2]Induces stereotyped behaviors, such as forelimb clonus, particularly at higher doses.[3][6]

Reward and Reinforcement: Exploring Hedonic Effects

The rewarding properties of D1 agonists are of significant interest in addiction research.

A-77636 has demonstrated clear rewarding effects in preclinical models. In intracranial self-stimulation (ICSS) studies, a paradigm that measures the rewarding effects of electrical brain stimulation, A-77636 produced dose-dependent and time-dependent facilitation of ICSS, indicating its abuse potential.[7][8]

The rewarding profile of This compound is less clearly defined in the available literature, with a notable lack of comprehensive studies using conditioned place preference (CPP) or self-administration paradigms. This represents a significant knowledge gap in directly comparing its rewarding potential to that of A-77636.

Cognitive Effects: A Window into D1 Receptor Modulation

Dopamine D1 receptors in the prefrontal cortex are known to play a crucial role in cognitive functions, particularly working memory.

Studies in aged monkeys have shown that A-77636 has dose-dependent effects on spatial working memory.[9] Low doses of A-77636 were found to improve performance on a delayed response task, while higher doses either had no effect or impaired performance.[9] This suggests a narrow therapeutic window for the cognitive-enhancing effects of full D1 agonism.

Comparable in-depth studies on the cognitive effects of This compound are not as readily available, making a direct comparison in this domain challenging.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for the key behavioral assays are provided below.

Locomotor Activity and Stereotypy Assessment in Rodents

Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system to automatically record locomotor activity (e.g., distance traveled, line crossings) and stereotypy.

Procedure:

  • Habituation: Rodents are habituated to the testing room for at least 60 minutes before the experiment. They are then placed in the open-field arena for a 30-60 minute habituation session the day before testing.

  • Drug Administration: On the test day, animals are administered either vehicle, this compound, or A-77636 at various doses via a specified route (e.g., subcutaneous or intraperitoneal injection).

  • Data Collection: Immediately after injection, animals are placed back into the open-field arena, and their locomotor activity is recorded for a set period (e.g., 60-120 minutes).

  • Stereotypy Rating: During the locomotor activity recording, stereotyped behaviors can be manually scored by a trained observer blind to the treatment conditions at regular intervals (e.g., every 5-10 minutes). A rating scale is used to quantify the intensity of stereotypy (e.g., 0 = asleep or stationary; 1 = active; 2 = intermittent sniffing, head movements; 3 = constant sniffing, head and limb movements; 4 = continuous sniffing of a small area, repetitive head and limb movements; 5 = licking or biting of the cage; 6 = licking or biting of the animal's own body).

Conditioned Place Preference (CPP)

Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, animals are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes to determine any initial preference for one of the outer chambers.

  • Conditioning: This phase typically lasts for 4-8 days. On drug conditioning days, animals are injected with the test compound (e.g., A-77636) and immediately confined to one of the outer chambers for 30 minutes. On alternate days (vehicle conditioning), animals are injected with saline and confined to the opposite outer chamber for the same duration. The drug-paired chamber is counterbalanced across animals.

  • Post-Conditioning (Test): On the test day (at least 24 hours after the last conditioning session), animals are placed in the central chamber in a drug-free state and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place preference.

Intracranial Self-Stimulation (ICSS)

Apparatus: An operant conditioning chamber equipped with a lever or response wheel and a system for delivering electrical stimulation to a specific brain region.

Procedure:

  • Surgery: Animals are surgically implanted with an electrode targeting a brain reward area, such as the medial forebrain bundle.

  • Training: Animals are trained to press a lever or turn a wheel to receive a brief pulse of electrical stimulation. The parameters of the stimulation (frequency, current) are adjusted to maintain a stable baseline of responding.

  • Drug Testing: Once a stable baseline is established, animals are pre-treated with various doses of the test compound (e.g., A-77636) or vehicle before the ICSS session. The effect of the drug is measured by a shift in the rate-frequency function. A leftward shift indicates a facilitation of reward, while a rightward shift indicates an attenuation.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_SKF83822 This compound Signaling SKF_83822 This compound D1R_SKF D1 Receptor SKF_83822->D1R_SKF Gs_SKF Gs D1R_SKF->Gs_SKF PLC_SKF PLC D1R_SKF->PLC_SKF No Activation AC_SKF Adenylyl Cyclase Gs_SKF->AC_SKF Activates cAMP_SKF cAMP AC_SKF->cAMP_SKF Converts ATP to PKA_SKF PKA cAMP_SKF->PKA_SKF Activates G cluster_A77636 A-77636 Signaling A77636 A-77636 D1R_A D1 Receptor A77636->D1R_A Gs_A Gs D1R_A->Gs_A beta_arrestin β-Arrestin D1R_A->beta_arrestin Recruits AC_A Adenylyl Cyclase Gs_A->AC_A Activates cAMP_A cAMP AC_A->cAMP_A Converts ATP to PKA_A PKA cAMP_A->PKA_A Activates Internalization Receptor Internalization beta_arrestin->Internalization Promotes G cluster_workflow Behavioral Assay Workflow start Animal Habituation drug_admin Drug/Vehicle Administration start->drug_admin behavioral_test Behavioral Testing (Locomotion, Stereotypy, CPP, etc.) drug_admin->behavioral_test data_collection Data Collection (Automated & Manual Scoring) behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis end Results & Interpretation analysis->end

References

A Comparative Guide to the Efficacy of SKF 83822 and Full D1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the dopamine D1 receptor agonist SKF 83822 with conventional full D1 agonists. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in their mechanisms of action and functional outcomes. We will explore their divergent signaling pathways, present comparative quantitative data from key experiments, and provide detailed protocols for the cited assays.

Introduction to D1 Receptor Agonism: Full vs. Biased

Dopamine D1 receptors, a class of G protein-coupled receptors (GPCRs), are crucial for regulating fundamental neurological processes, including cognition, motivation, and motor control.[1] Traditionally, D1 receptor agonists have been classified based on their ability to mimic the effects of the endogenous ligand, dopamine. A full agonist is a compound that binds to and activates the receptor to its maximal capacity, typically engaging multiple intracellular signaling cascades.

In contrast, This compound is recognized as an atypical or biased agonist .[2] This means it selectively activates a subset of the signaling pathways available to the D1 receptor. Specifically, this compound is known to potently stimulate the G protein-dependent adenylyl cyclase (AC) pathway but fails to engage other pathways, such as the phospholipase C (PLC) system or β-arrestin recruitment, which are often modulated by full agonists.[2][3][4] This functional selectivity presents a promising strategy in drug discovery, offering the potential to isolate desired therapeutic effects from unwanted side effects.

Divergent Signaling Pathways

The primary distinction between this compound and full D1 agonists lies in the downstream signaling cascades they initiate upon receptor binding.

  • Canonical Gs/cAMP Pathway: The classical signaling pathway for D1 receptors involves coupling to the Gαs/olf protein.[5][6] This activates adenylyl cyclase, which converts ATP into the second messenger cyclic AMP (cAMP).[1] Both full agonists and this compound effectively stimulate this pathway.[4]

  • Phospholipase C (PLC) Pathway: Many conventional D1 agonists, such as SKF 81297, also activate Gq-coupled PLC signaling.[7] This pathway leads to the hydrolysis of phosphoinositides, resulting in different cellular responses. This compound is notably unable to induce this PLC-mediated signaling.[2][4]

  • β-Arrestin Pathway: Upon activation by full agonists, GPCRs are typically phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[8] Studies have identified G protein-biased agonists for the D1 receptor, including compounds similar to this compound, that are capable of stimulating cAMP production without promoting β-arrestin recruitment or receptor internalization.[8]

G_protein_signaling cluster_agonists Agonists cluster_receptor Receptor cluster_transducers Signal Transducers cluster_effectors Primary Effectors & Pathways cluster_second_messengers Second Messengers Full_Agonist Full D1 Agonist (e.g., SKF 81297) D1R D1 Receptor Full_Agonist->D1R Full_Agonist->D1R Full_Agonist->D1R Full_Agonist->D1R SKF_83822 Biased Agonist (this compound) SKF_83822->D1R SKF_83822->D1R Gs_olf Gαs/olf D1R->Gs_olf D1R->Gs_olf D1R->Gs_olf Gq Gαq D1R->Gq D1R->Gq B_Arrestin β-Arrestin D1R->B_Arrestin Agonist Dependent D1R->B_Arrestin AC Adenylyl Cyclase (AC) Gs_olf->AC PLC Phospholipase C (PLC) Gq->PLC Internalization Receptor Internalization & Signaling B_Arrestin->Internalization cAMP ↑ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG

Caption: D1 agonist signaling pathways.

Comparative Efficacy Data

The functional selectivity of this compound results in a distinct pharmacological profile compared to full D1 agonists across various assays.

ParameterAssay TypeThis compoundFull D1 Agonists (e.g., SKF 81297)Reference(s)
G Protein Signaling
Adenylyl Cyclase (AC) ActivationcAMP AccumulationPotent Agonist (EC₅₀ = 65 nM)Potent Agonist[9]
Phospholipase C (PLC) ActivationPI HydrolysisNo significant activationActivates[2][4][9]
β-Arrestin Signaling
β-Arrestin 2 RecruitmentBRET/PathHunterInactive / Very weak partial agonistPotent Agonist[8]
Receptor InternalizationLive-cell ELISAInactivePromotes Internalization[8]
In Vivo Effects
Locomotor ActivityAnimal ModelsInduces hyperlocomotionInduces hyperlocomotion[2]
Rotational Behavior6-OHDA Lesioned RatsInduces strong rotational responseInduces rotational response[2][4]
Dyskinesia InductionPrimed Primate ModelsDoes not induce oral dyskinesiaCan induce dyskinesia[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent standard approaches for characterizing D1 receptor agonists.

Protocol 1: cAMP Accumulation Assay (HTRF)

This assay quantifies intracellular cAMP levels following receptor activation, measuring Gs pathway engagement.

  • Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Cellular cAMP competes with a labeled cAMP tracer (d2) for binding to an anti-cAMP antibody labeled with a cryptate fluorophore. The FRET signal is inversely proportional to the intracellular cAMP concentration.

  • Materials:

    • HEK293 or CHO cells stably expressing the human D1 receptor.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[10]

    • Test compounds (this compound, full D1 agonist).

    • HTRF cAMP assay kit (e.g., from Revvity or PerkinElmer).[11]

    • White, low-volume 384-well plates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Cell Preparation: Culture D1-expressing cells to ~80-90% confluency. Harvest cells and resuspend them in assay buffer containing the PDE inhibitor to a predetermined optimal density (e.g., 5,000 cells/well).[10][12]

    • Assay Plate Setup: Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Compound Addition: Prepare serial dilutions of the test agonists. Add 5 µL of the agonist solutions to the respective wells. Include a positive control (e.g., Forskolin) and a vehicle control.

    • Incubation: Incubate the plate at room temperature for 30-60 minutes.

    • Detection: Add 5 µL of the cAMP-d2 conjugate solution, followed by 5 µL of the anti-cAMP cryptate antibody solution to each well.

    • Final Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.[10]

    • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

    • Data Analysis: Calculate the 665/620 nm ratio. Plot the ratio against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

Protocol 2: β-Arrestin Recruitment Assay (Enzyme Complementation)

This assay measures the recruitment of β-arrestin to the activated D1 receptor, a key step in receptor desensitization and β-arrestin-mediated signaling.

  • Principle: Based on enzyme fragment complementation (e.g., DiscoveRx PathHunter® assay). The D1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the fragments together, forming a functional enzyme that generates a chemiluminescent signal.[13][14]

  • Materials:

    • Assay-ready cells co-expressing the ProLink-tagged D1 receptor and the Enzyme Acceptor-tagged β-arrestin 2.

    • Cell culture and assay medium.

    • Test compounds (this compound, full D1 agonist).

    • PathHunter® Detection Reagent Kit.

    • White, solid-bottom 384-well assay plates.

    • Luminometer.

  • Procedure:

    • Cell Plating: Seed the engineered cells in 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[14]

    • Compound Preparation: Prepare serial dilutions of test agonists in assay buffer. The final DMSO concentration should be kept below 1%.

    • Agonist Stimulation: Add 5 µL of the diluted agonist solutions to the wells. For controls, add vehicle buffer.

    • Incubation: Incubate the plates for 90 minutes at 37°C.[14][15]

    • Detection: Equilibrate the PathHunter Detection Reagents to room temperature. Add 12.5 µL of the detection reagent mixture to each well.

    • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[14]

    • Measurement: Measure the chemiluminescent signal using a plate luminometer.

    • Data Analysis: Normalize the data to the response of a reference full agonist (set to 100%). Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.[14]

experimental_workflow cluster_prep Preparation cluster_assays Functional Assays cluster_data Data Analysis cluster_conclusion Conclusion start Select Agonists (this compound vs. Full Agonist) cAMP_Assay cAMP Accumulation Assay start->cAMP_Assay Test Compounds Arrestin_Assay β-Arrestin Recruitment Assay start->Arrestin_Assay Test Compounds cells Prepare D1-Expressing Cell Lines cells->cAMP_Assay Use Cells cells->Arrestin_Assay Use Cells cAMP_Data Generate Dose-Response Curve (cAMP EC₅₀/Emax) cAMP_Assay->cAMP_Data Arrestin_Data Generate Dose-Response Curve (Arrestin EC₅₀/Emax) Arrestin_Assay->Arrestin_Data Bias_Analysis Calculate Bias Factor (Compare Potency/Efficacy) cAMP_Data->Bias_Analysis Arrestin_Data->Bias_Analysis Conclusion Determine Agonist Profile: Biased vs. Full Efficacy Bias_Analysis->Conclusion

Caption: Workflow for comparing agonist efficacy.

Summary and Implications

The efficacy of this compound is highly dependent on the signaling pathway being measured. While it acts as a potent, effective agonist for the Gs/olf-adenylyl cyclase pathway, its efficacy is negligible for PLC activation and β-arrestin recruitment. This contrasts sharply with full D1 agonists, which typically engage a broader range of signaling pathways.

This biased agonism has significant implications for therapeutic development. By selectively activating the cAMP pathway, this compound can produce desired behavioral effects, such as increased locomotor activity, while avoiding off-target effects potentially mediated by other pathways, like the induction of dyskinesias.[3][4] This makes biased agonists like this compound valuable tools for dissecting the specific roles of D1 receptor signaling pathways and for designing novel therapeutics with improved side-effect profiles for neuropsychiatric and movement disorders.

References

Validating the D1 Receptor Specificity of SKF 83822: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SKF 83822's performance against other dopamine D1 receptor ligands, supported by experimental data. We delve into its binding affinity, functional selectivity, and unique signaling properties to validate its specificity as a D1 receptor agonist.

Unveiling the Selectivity of this compound

This compound is a benzazepine derivative recognized as an atypical agonist for the dopamine D1 receptor.[1][2] Its specificity is characterized by its high affinity for D1-like receptors (D1 and D5) and significantly lower affinity for other dopamine receptor subtypes and additional neuroreceptors. This selectivity profile makes it a valuable tool for dissecting the specific roles of D1 receptor signaling pathways in various physiological and pathological processes.

Comparative Binding Affinity

The initial validation of a ligand's specificity comes from its binding affinity to the intended target relative to other potential targets. The inhibitory constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger binding.

Receptor This compound Ki (nM) Reference Compound Ki (nM)
Dopamine D1 3.2 SCH23390 (Antagonist)~1-3
Dopamine D5 3.1 --
Dopamine D2 186 [³H]raclopride (Antagonist)-
Dopamine D3 66 --
Dopamine D4 335 --
Serotonin 5-HT2A 1167 --
Adrenergic α1A 1251 --
Adrenergic α1B 1385 --
Data compiled from Tocris Bioscience.

As the data indicates, this compound exhibits a high affinity for D1 and D5 receptors, with Ki values in the low nanomolar range. In contrast, its affinity for D2, D3, and D4 receptors, as well as serotonergic and adrenergic receptors, is substantially lower, demonstrating its selectivity for the D1-like receptor family.

Functional Selectivity: A Biased Agonist

Beyond binding, the functional consequence of receptor activation is paramount. D1 receptors are primarily known to couple to Gαs/olf proteins, leading to the stimulation of adenylyl cyclase (AC) and subsequent production of cyclic AMP (cAMP).[3][4] However, some D1-like receptor agonists can also activate other signaling pathways, such as the phospholipase C (PLC) pathway, which leads to phosphoinositide (PI) hydrolysis and intracellular calcium release.[5][6]

This compound is distinguished by its functional selectivity, or biased agonism.[7] It potently stimulates adenylyl cyclase (EC50 = 65 nM) but does not activate phospholipase C.[1][6] This contrasts with other D1 receptor agonists, such as SKF 83959, which selectively activates the PLC pathway, and SKF 81297, which can activate both AC and PLC pathways.[5][8]

This biased agonism is a critical aspect of this compound's specificity, allowing researchers to isolate and study the downstream effects of the canonical D1 receptor-cAMP signaling cascade without the confounding influence of PLC activation.[2][6] In studies on D1-D2 receptor heteromers, this compound was unable to generate a significant calcium signal, a process linked to Gq coupling and PLC activation, further confirming its bias.[8]

D1_Signaling_Pathways SKF83822 This compound SKF83959 SKF 83959 D1R D1R SKF83822->D1R SKF81297 SKF 81297 SKF83959->D1R SKF81297->D1R AC Adenylyl Cyclase (AC) D1R->AC Gαs/olf PLC Phospholipase C (PLC) D1R->PLC Gq cAMP cAMP Production AC->cAMP Ca_release Ca²⁺ Release PLC->Ca_release Binding_Assay_Workflow prep Prepare Serial Dilutions of Test Compound mix Mix Membrane, Radioligand & Test Compound in 96-well Plate prep->mix incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Calculate Specific Binding, IC50, and Ki count->analyze

References

Cross-Validation of SKF 83822 Findings with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological findings associated with the dopamine D1 receptor agonist SKF 83822, cross-validated with data from relevant genetic models. By examining the effects of this compound in animals with specific gene deletions, we can dissect its signaling pathways and validate its proposed mechanism of action as a G protein-biased agonist.

This compound is recognized as an atypical dopamine D1-like receptor agonist.[1] Its unique profile stems from its ability to selectively activate the adenylyl cyclase (AC) signaling cascade, leading to the production of cyclic AMP (cAMP), without engaging the phospholipase C (PLC) pathway.[2][3] This contrasts with other D1-like agonists, such as SKF 83959, which is reported to preferentially activate PLC, and classical agonists like SKF 81297, which activate both pathways.[4][5] This guide will compare the functional consequences of this biased agonism by integrating findings from wild-type animals with those from key genetic knockout models.

Data Presentation: Quantitative Comparison of D1 Agonist Activity

The following tables summarize the quantitative data on the binding affinities and functional activities of this compound and other relevant D1 receptor agonists.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundD1 ReceptorD5 ReceptorD2 ReceptorD3 ReceptorD4 Receptor
This compound 3.23.118666335
SKF 83959 1.187.56920399-
A-77636 39.8[6]->10,000>10,000>10,000

Table 2: Functional Activity (EC50, nM) and Efficacy

CompoundAdenylyl Cyclase (cAMP) Stimulationβ-Arrestin-2 Recruitment
This compound EC50 = 65 nMSimilar efficacy to cAMP stimulation[7]
SKF 83959 Partial Agonist / Antagonist[5][8]No significant recruitment (acts as antagonist)[9]
A-77636 Full Agonist[10]Super Agonist[7]
SKF 38393 Partial AgonistNo significant recruitment[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways discussed and a typical experimental workflow for assessing drug-induced locomotor activity.

D1_Signaling_Pathways cluster_SKF83822 This compound Pathway cluster_SKF83959 Alternative Pathway (e.g., SKF 83959) cluster_Arrestin β-Arrestin Pathway SKF83822 This compound D1R_AC D1 Receptor SKF83822->D1R_AC Gs Gαs/olf D1R_AC->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Locomotion Locomotor Activity PKA->Locomotion SKF83959 SKF 83959 D1R_PLC D1 Receptor SKF83959->D1R_PLC Gq Gαq D1R_PLC->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolyzes Ca_PKC Ca2+ Release / PKC Activation IP3_DAG->Ca_PKC Grooming Grooming Behavior Ca_PKC->Grooming Agonist Agonist (e.g., A-77636) D1R_Arrestin D1 Receptor Agonist->D1R_Arrestin GRK GRK D1R_Arrestin->GRK Activates P_D1R Phosphorylated D1R GRK->D1R_Arrestin Phosphorylates Arrestin β-Arrestin-2 P_D1R->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization ERK ERK Signaling Arrestin->ERK

Caption: Dopamine D1 receptor signaling pathways.

Locomotor_Workflow Animal Mouse (Wild-Type or Knockout) Habituation Habituation to Open Field Arena Animal->Habituation Injection Drug Administration (s.c. or i.p.) - Vehicle - this compound - Other Agonists Habituation->Injection Monitoring Locomotor Activity Monitoring (e.g., 60-120 min) Injection->Monitoring Data Data Acquisition - Distance Traveled - Rearing Events - Stereotypy Counts Monitoring->Data Apparatus Open Field Arena with Infrared Beams or Video Tracking Apparatus->Monitoring Monitors Analysis Statistical Analysis (e.g., ANOVA) Data->Analysis Result Dose-Response Curves & Comparison between Genotypes Analysis->Result

Caption: Experimental workflow for locomotor activity assessment.

Cross-Validation with Genetic Models

D1 Receptor Knockout (D1R KO) Mice

Findings in D1R KO mice provide the most direct validation of a compound's on-target effects.

  • This compound Findings: In wild-type mice, this compound induces locomotor activity and, at higher doses, behavioral seizures.[11] These effects are completely abolished in D1R KO mice, confirming that the actions of this compound are mediated through the D1 receptor.[11]

  • Alternative Agonists: The locomotor-stimulating effects of the full D1 agonist SKF 81297 are also absent in D1R KO mice.[12] Interestingly, some behavioral effects of SKF 83959 are conserved in D1R KO mice, suggesting potential off-target effects or interaction with other receptors.

Gαq Knockout (Gαq KO) Mice

These mice lack the G protein alpha subunit that couples receptors to PLC, making them an ideal model to test the functional relevance of the PLC pathway for a given agonist.

  • This compound Findings: Despite Gαq KO mice exhibiting profound baseline hypoactivity, the locomotor-stimulating effects of this compound are fully preserved.[13][14] This provides strong genetic evidence that the locomotor effects of this compound are independent of the Gαq/PLC signaling pathway, consistent with its in vitro profile as an adenylyl cyclase-biased agonist.

  • Alternative Agonists: Similar to this compound, the locomotor response to another D1 agonist, SKF 83959, is also intact in Gαq KO mice.[13][14] This suggests that even for agonists that can engage PLC, this pathway may not be essential for their locomotor-activating properties.

β-Arrestin-2 Knockout (βarr2 KO) Mice

β-arrestin-2 is a key protein in GPCR desensitization, internalization, and G protein-independent signaling. While direct studies using this compound in βarr2 KO mice are limited, data from other D1 agonists and related GPCRs provide valuable insights.

  • Inferred this compound Effects: Studies with a range of benzazepine D1 agonists, including SKF 38393 and SKF 83959, have shown that they fail to recruit β-arrestin-2, acting as antagonists at this pathway.[9] It is therefore highly probable that this compound, being structurally similar, also does not engage β-arrestin-2. If this is the case, its primary effects, such as locomotor activation, would be expected to be largely unchanged or potentially enhanced in βarr2 KO mice due to reduced receptor desensitization.

  • Alternative Agonists: In contrast, agonists like A-77636 are potent recruiters of β-arrestin-2.[7] Studies in βarr2 KO mice using agonists for other GPCRs, such as the μ-opioid receptor, show that the absence of β-arrestin-2 prevents the development of tolerance to the drug's effects.[15] This suggests that the tachyphylaxis (rapid tolerance) observed with agonists like A-77636 may be β-arrestin-2 dependent.[10] The lack of significant tachyphylaxis with some D1 agonists could be due to their failure to recruit β-arrestin-2.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the affinity of a ligand for a specific receptor.

  • Membrane Preparation: Tissue (e.g., striatum) or cells expressing the receptor of interest are homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors.[16][17]

  • Incubation: A fixed amount of membrane protein is incubated with a radiolabeled ligand (e.g., [³H]SCH23390 for D1 receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).[16]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[17]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed to determine the Ki value of the test compound.[18]

In Vivo Microdialysis for Dopamine Release

This technique measures neurotransmitter levels in the extracellular fluid of the brain in freely moving animals.

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized animal.[13][14]

  • Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[14]

  • Sample Collection: Small molecules from the extracellular fluid, including dopamine, diffuse across the semipermeable membrane of the probe into the aCSF. The outflowing aCSF (dialysate) is collected in timed fractions.[19]

  • Drug Administration: After establishing a stable baseline, the drug of interest is administered (e.g., systemically or via reverse dialysis through the probe).

  • Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, typically HPLC with electrochemical detection.[20]

Locomotor Activity Measurement

This experiment assesses the effect of a compound on spontaneous movement.

  • Apparatus: An open-field arena (e.g., 40x40 cm) equipped with infrared beams or an overhead video camera is used.[21]

  • Habituation: The animal is placed in the arena for a period (e.g., 30-60 minutes) to allow it to acclimate to the novel environment and for baseline activity to decrease.

  • Drug Administration: The animal is briefly removed, administered the test compound or vehicle, and immediately returned to the arena.

  • Recording: Locomotor activity is recorded for a set duration (e.g., 60-120 minutes). Parameters measured can include total distance traveled, horizontal and vertical beam breaks, and time spent in different zones of the arena.[22]

  • Data Analysis: The data are typically binned into time intervals (e.g., 5 or 10 minutes) and analyzed using statistical methods like ANOVA to compare the effects of different doses and genotypes.[11]

Conclusion

The cross-validation of pharmacological data with findings from genetic models provides a robust framework for understanding the mechanism of action of this compound. Data from D1R KO mice unequivocally confirm its on-target activity. Furthermore, studies in Gαq KO mice provide strong evidence that its locomotor-stimulating effects are mediated by the Gαs/adenylyl cyclase pathway, independent of Gαq/PLC signaling. This aligns perfectly with its in vitro profile as a biased agonist. While direct studies with β-arrestin-2 KO mice are needed for a complete picture, existing evidence suggests that this compound likely avoids this pathway, which may contribute to a distinct in vivo profile compared to unbiased or β-arrestin-biased agonists. This integrated approach, combining pharmacology with genetics, is crucial for the rational development of functionally selective drugs targeting the dopamine D1 receptor.

References

A Systematic Review of SKF 83822: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the dopamine D1-like receptor agonist, SKF 83822. Objectively comparing its pharmacological profile and in-vivo effects with other key D1 agonists, this document synthesizes experimental data to inform future research and development.

This compound is a selective dopamine D1-like receptor agonist that has been instrumental in dissecting the distinct signaling pathways mediated by this receptor class. Unlike many other D1 agonists, this compound exhibits functional selectivity by activating adenylyl cyclase (AC) and subsequent cyclic AMP (cAMP) production, without stimulating the phospholipase C (PLC) pathway. This unique property makes it a valuable tool for investigating the specific roles of the cAMP signaling cascade in dopamine-mediated physiological and behavioral processes.

Comparative Pharmacological Profile

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound in comparison to other notable D1-like receptor agonists: SKF 83959, SKF 81297, and A-68930. These compounds are frequently used in pharmacological studies to probe the differential effects of D1-like receptor stimulation.

Table 1: Comparative Binding Affinities (Ki, nM) of D1-like Receptor Agonists

CompoundD1 ReceptorD5 ReceptorD2 ReceptorD3 ReceptorD4 Receptor5-HT2A Receptorα1A Receptorα1B Receptor
This compound 3.2[1]3.1[1]186[1]66[1]335[1]1167[1]1251[1]1385[1]
SKF 83959 1.187.56920399----
SKF 81297 --------
A-68930 --------

Table 2: Functional Activity (EC50, nM) at the D1 Receptor

CompoundAdenylyl Cyclase (AC) ActivationPhospholipase C (PLC) Activation
This compound 65[1]No activity[2][3]
SKF 83959 No activityStimulates
SKF 81297 StimulatesStimulates
A-68930 Stimulates-

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key in-vitro and in-vivo assays used to characterize this compound and its analogs.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D1 receptor.

Materials:

  • Cell membranes expressing the human dopamine D1 receptor.

  • Radioligand, e.g., [3H]SCH 23390.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Unlabeled this compound.

  • Glass fiber filters.

  • Scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound in the assay buffer.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate the production of cAMP.

Objective: To determine the EC50 of this compound for the activation of adenylyl cyclase.

Materials:

  • Cells expressing the dopamine D1 receptor.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • This compound at various concentrations.

  • ATP.

  • A commercial cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Cell Stimulation: Plate the cells and incubate with varying concentrations of this compound in the assay buffer for a defined period at 37°C.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined from the resulting dose-response curve.

Rodent Behavioral Assays: Rotational Behavior in 6-OHDA Lesioned Rats

This in-vivo model is used to assess the motor effects of dopamine agonists in a model of Parkinson's disease.

Objective: To evaluate the ability of this compound to induce contralateral rotations in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra.

Materials:

  • Adult male rats with unilateral 6-OHDA lesions.

  • This compound.

  • Vehicle solution (e.g., saline).

  • An automated rotometer system.

Procedure:

  • Acclimation: Acclimate the rats to the testing environment.

  • Drug Administration: Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Observation: Immediately place the rat in the rotometer and record the number of full 360° rotations in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions for a specified duration (e.g., 60-90 minutes).

  • Data Analysis: Calculate the net contralateral rotations (contralateral minus ipsilateral rotations) and compare the effects of different doses of this compound to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.

SKF83822_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF83822 This compound D1R Dopamine D1 Receptor SKF83822->D1R Binds G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Thr34) PP1_inactive PP1 (inactive) DARPP32->PP1_inactive Inhibits

Caption: this compound signaling pathway via the D1 receptor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay Adenylyl Cyclase Assay (Determine EC50) functional_assay->data_analysis animal_model Animal Model (e.g., 6-OHDA lesioned rat) behavioral_test Behavioral Testing (e.g., Rotational Behavior) animal_model->behavioral_test molecular_analysis Post-mortem Analysis (e.g., c-fos expression) behavioral_test->molecular_analysis molecular_analysis->data_analysis start Compound Synthesis (this compound) start->binding_assay start->functional_assay data_analysis->animal_model conclusion Conclusion on Pharmacological Profile data_analysis->conclusion

Caption: Experimental workflow for characterizing this compound.

Comparative In-Vivo Effects

This compound induces distinct behavioral responses compared to other D1-like agonists, reflecting its unique signaling profile.

  • Locomotor Activity: In contrast to full D1 agonists like SKF 81297, which robustly increase locomotor activity, this compound often produces a state of intense arousal and hyperlocomotion without the typical stereotyped behaviors (e.g., repetitive sniffing, gnawing) seen with other agonists.[1] This suggests that the AC/cAMP pathway is a primary driver of locomotion, while PLC activation may be more involved in the manifestation of stereotypies.

  • Rotational Behavior: In the 6-OHDA lesion model, this compound dose-dependently induces contralateral rotations, a hallmark of D1 receptor stimulation in the denervated striatum.[2] This effect is comparable to that of other D1 agonists, indicating that AC activation is sufficient to mediate this motor response.

  • Comparison with SKF 83959: SKF 83959, which selectively activates the PLC pathway, often produces different behavioral topographies. For instance, some studies report that SKF 83959 is more effective at inducing oral dyskinesias, while this compound is more associated with chattering jaw movements. These differential effects underscore the distinct behavioral consequences of activating the two major D1 receptor signaling cascades.

Conclusion

This compound serves as a critical pharmacological tool for isolating the functional consequences of D1 receptor-mediated adenylyl cyclase activation. Its selective signaling profile, in contrast to broader-acting D1 agonists, allows for a more nuanced understanding of dopamine's role in motor control, reward, and cognition. The comparative data presented in this guide highlight the importance of considering the full pharmacological and signaling profile of a compound when interpreting experimental results. For researchers in drug development, the distinct behavioral outputs elicited by this compound and its counterparts provide a valuable framework for designing novel therapeutics with more targeted and potentially safer profiles.

References

A Comparative Meta-Analysis of Behavioral Studies Involving SKF 83822

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral effects of SKF 83822, an atypical dopamine D1-like receptor agonist, with other key D1-like receptor agonists. The information is curated from a meta-analysis of preclinical behavioral studies to assist researchers in pharmacology and neuroscience.

Introduction to this compound

This compound is a selective dopamine D1-like receptor agonist with a unique signaling profile. Unlike many other D1 agonists that activate both adenylyl cyclase (AC) and phospholipase C (PLC) signaling pathways, this compound preferentially activates the AC pathway, leading to the production of cyclic AMP (cAMP).[1] This distinct mechanism of action translates into a different behavioral profile compared to other D1 agonists, making it a valuable tool for dissecting the roles of specific D1 receptor signaling cascades in various behaviors.

Comparative Analysis of Behavioral Effects

The following tables summarize quantitative data from various behavioral studies comparing this compound with other D1-like receptor agonists.

Locomotor Activity

Table 1: Effects of D1-Like Agonists on Locomotor Activity in Rodents

CompoundSpeciesDose RangeRoute of AdministrationEffect on Locomotor ActivityKey Findings
This compound MonkeyNot specifiedSubcutaneousInduces extreme arousal and hyperlocomotionPreferentially stimulates adenylyl cyclase.
SKF 83959 Rat0.01 - 1.25 mg/kgIntraperitonealNo significant effect on spontaneous locomotor activityDid not induce motor unrest in primates.[2][3]
SKF 81297 Rat0.4 - 0.8 mg/kgSubcutaneousDose-dependent increase in locomotor activitySignificant enhancement at 0.8 mg/kg.[4]
SKF 82958 RatNot specifiedNot specifiedIncreased locomotor activityGreater increases observed in female rats.[5][6]
SKF 82958 Mouse1 - 10 mg/kgNot specifiedDose-dependent decrease in cocaine-induced locomotor activityPre-treatment with SKF 82958 lowered the maximal rate of cocaine-stimulated activity.[7]
SKF 81297 Mouse1 - 10 mg/kgNot specifiedDose-dependent decrease in cocaine-induced locomotor activityPre-treatment with SKF 81297 lowered the maximal rate of cocaine-stimulated activity.[7]
Rotational Behavior in 6-OHDA Lesioned Rats

Table 2: Effects of D1-Like Agonists on Rotational Behavior

CompoundDose RangeRoute of AdministrationDirection of RotationPeak EffectNotes
SKF 81297 Not specifiedIntra-prefrontalIpsilateral biasNot specifiedBlocked by SKF 83959.[8]
SKF 83959 Not specifiedIntra-prefrontalContralateral biasNot specifiedActed as an antagonist to SKF 81297-induced rotation.[8]

Experimental Protocols

Open Field Test for Locomotor Activity

This protocol is a standard method for assessing spontaneous locomotor activity and anxiety-like behavior in rodents.[9][10][11][12][13]

Objective: To measure general locomotor activity, exploratory behavior, and anxiety.

Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor the animal's movement.

Procedure:

  • Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Arena Preparation: Clean the open field arena thoroughly with a 70% ethanol solution between each trial to eliminate olfactory cues.

  • Animal Placement: Gently place the rodent in the center of the arena.

  • Data Recording: Start the recording immediately. The test duration is typically 5-10 minutes. The tracking software records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and episodes of grooming and defecation.

  • Data Analysis: The collected data is analyzed to assess locomotor activity (total distance) and anxiety-like behavior (time in the center, thigmotaxis).

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

The canonical signaling pathway for the dopamine D1 receptor involves the activation of adenylyl cyclase. This compound is a biased agonist for this pathway.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine or This compound D1R D1 Receptor Dopamine->D1R Binds G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Dopamine D1 Receptor Adenylyl Cyclase Signaling Pathway.

Experimental Workflow for Open Field Test

The following diagram illustrates a typical workflow for conducting an open field test to assess the behavioral effects of a compound like this compound.

Open_Field_Workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (30-60 min) Drug_Admin Drug Administration (e.g., this compound) Animal_Acclimation->Drug_Admin Placement Place Animal in Center of Arena Drug_Admin->Placement Recording Record Behavior (5-10 min) Placement->Recording Data_Extraction Extract Data from Tracking Software Recording->Data_Extraction Statistical_Analysis Statistical Analysis Data_Extraction->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental Workflow for a Rodent Open Field Test.

References

Safety Operating Guide

Proper Disposal of SKF 83822: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of SKF 83822, a dopamine D1-like receptor agonist used in laboratory research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe disposal of this compound waste. This process is designed to comply with general laboratory safety standards and hazardous waste regulations.

Step 1: Waste Collection

  • Carefully sweep up solid this compound, avoiding dust formation.[1]

  • Place the waste into a designated, sealable, and chemically compatible container.

  • For solutions of this compound, transfer the liquid to a sealable, leak-proof container. Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Container Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" or its IUPAC name (6-Chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propenyl)-1H-3-benzazepine-7,8-diol hydrobromide). Avoid using abbreviations.

  • Indicate the approximate quantity or concentration of the waste.

  • Include the date when the waste was first added to the container.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Do not store incompatible chemicals together.

Step 4: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Crucially, do not pour this compound waste down the drain or dispose of it in regular trash. [1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use absorbent pads to contain the material. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Clean-up: Clean the spill area thoroughly with a detergent solution followed by water.

  • Waste Disposal: Collect all contaminated materials (absorbent pads, cleaning materials, etc.) and place them in a sealed container labeled as hazardous waste for proper disposal.

Quantitative Data Summary

PropertyValueSource
Purity ≥98% (HPLC)Tocris Bioscience
Molecular Weight 424.76 g/mol Santa Cruz Biotechnology[2]
CAS Number 74115-10-9BioCrick[1]
Recommended Storage (Long-term) -20°CBioCrick[1]
Recommended Storage (Short-term) 2-8°CBioCrick[1]

Disposal Workflow Diagram

G A Step 1: Don PPE (Gloves, Eye Protection, Lab Coat) B Step 2: Collect Waste (Avoid dust, use sealed containers) A->B C Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) B->C D Step 4: Store Securely (Designated area, secondary containment) C->D E Step 5: Arrange Professional Disposal (Contact EHS or licensed contractor) D->E F Spill Occurs G Accidental Release Protocol (Evacuate, Contain, Clean, Dispose of materials) F->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling SKF 83822

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for SKF 83822

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound hydrobromide. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRequired EquipmentSpecifications and Remarks
Eye Protection Safety Glasses or GogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant GlovesHandle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Respiratory Protection RespiratorRequired when dust formation is possible. Avoid breathing vapors, mist, or gas.[1]
Body Protection Laboratory CoatBody protection should be chosen based on the type, concentration, and amount of dangerous substances, and to the specific workplace.[1]
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Wash hands thoroughly after handling.[1]

  • Remove and wash contaminated clothing before reuse.[1]

  • Avoid dust formation.[1]

  • Keep away from sources of ignition.[1]

Conditions for Safe Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Short-term storage: 2-8°C[1]

  • Long-term storage: -20°C[1]

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures to contain and clean up the material safely.

  • Personal Precautions: Wear respiratory protection and avoid dust formation. Avoid breathing vapors, mist, or gas.[1]

  • Environmental Precautions: Do not let the product enter drains. Prevent further leakage or spillage if it is safe to do so.[1]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]

First Aid Measures

Immediate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration.[1]
Skin Contact Flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. A physician should be called, and the victim should be taken to the hospital immediately.[1]
Eye Contact Check for and remove any contact lenses. Flush eyes with copious amounts of water, ensuring to separate the eyelids with fingers. A physician should be called.[1]
Ingestion If swallowed, do NOT induce vomiting. Wash out the mouth with copious amounts of water. A physician should be called.[1]
Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Contaminated gloves and other disposable materials should be placed in a suitable, closed container for disposal.[1]

Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Weigh/Measure Compound in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste in Sealed Container E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Caption: Procedural workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKF 83822
Reactant of Route 2
SKF 83822

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.